Technical Documentation Center

2-(3-Bromopropoxy)-1,3-dimethylbenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Bromopropoxy)-1,3-dimethylbenzene
  • CAS: 3245-54-3

Core Science & Biosynthesis

Foundational

2-(3-Bromopropoxy)-1,3-dimethylbenzene CAS 3245-54-3 properties

The following technical guide details the properties, synthesis, and applications of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3). This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3). This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold linker in medicinal chemistry.

A Strategic Linker for Phenoxyalkylamine Pharmacophores

Executive Summary

2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) is a specialized alkylating agent used primarily in the synthesis of Class Ib antiarrhythmics and


-adrenergic antagonists . Its structural core—a 2,6-dimethylphenoxy moiety linked to a reactive propyl bromide—serves as a lipophilic anchor that modulates bioavailability and receptor binding affinity.

This guide provides a comprehensive analysis of its physicochemical properties, an optimized synthesis protocol, and its application in generating "scaffold-linker-warhead" libraries for drug discovery.

Chemical Identity & Structural Analysis

The compound functions as a masked electrophile . The steric hindrance provided by the ortho-methyl groups (2,6-position relative to the oxygen) is a critical design feature, protecting the ether linkage from rapid metabolic cleavage (O-dealkylation) by Cytochrome P450 enzymes.

PropertyData
CAS Number 3245-54-3
IUPAC Name 1-Bromo-3-(2,6-dimethylphenoxy)propane
Synonyms 2-(3-Bromopropoxy)-m-xylene; 3-(2,6-Xylyloxy)propyl bromide
Molecular Formula

Molecular Weight 243.14 g/mol
SMILES Cc1cccc(C)c1OCCCBr
InChI Key VLKZOEOYAKHREP-UHFFFAOYSA-N (Analogous)
Appearance Clear to pale yellow oil
Boiling Point ~145–150 °C at 10 mmHg (Estimated)
Density ~1.28 g/mL
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Synthesis & Manufacturing

The synthesis follows a Williamson Ether Synthesis pathway. The challenge lies in minimizing the formation of the bis-ether byproduct (where one dibromopropane molecule reacts with two phenol molecules).

Reaction Mechanism

The reaction involves the nucleophilic attack of the 2,6-dimethylphenoxide ion on 1,3-dibromopropane.

Critical Control Point: The steric bulk of the 2,6-dimethylphenol reduces the nucleophilicity of the phenoxide, requiring higher temperatures or stronger bases compared to unsubstituted phenols.

Optimized Synthetic Protocol
  • Objective: Selective mono-alkylation of 1,3-dibromopropane.

  • Scale: 50 mmol.

Reagents:

  • 2,6-Dimethylphenol (6.1 g, 50 mmol)

  • 1,3-Dibromopropane (30.3 g, 150 mmol) [3 equivalents to suppress dimer formation]

  • Potassium Carbonate (

    
    ) (13.8 g, 100 mmol)
    
  • Acetonitrile (ACN) (100 mL)

Step-by-Step Methodology:

  • Activation: Charge a 250 mL round-bottom flask with 2,6-dimethylphenol,

    
    , and ACN. Stir at reflux (82 °C) for 30 minutes to generate the phenoxide in situ.
    
    • Why: Pre-formation of the anion ensures rapid reaction upon addition of the electrophile.

  • Addition: Add 1,3-dibromopropane dropwise over 20 minutes.

    • Why: Slow addition maintains a high local concentration of the electrophile relative to the phenoxide, favoring mono-substitution (

      
      ) over bis-substitution (
      
      
      
      ).
  • Reflux: Continue reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). Product

    
     ~0.6; Phenol 
    
    
    
    ~0.3.
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The excess 1,3-dibromopropane (BP ~167 °C) must be removed via high-vacuum distillation. The residue is then distilled or purified via silica gel chromatography to yield the pure product.

Visualization: Synthesis Workflow

SynthesisPathway Phenol 2,6-Dimethylphenol Base K2CO3 / ACN (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Reflux 30 min Intermediate Transition State (SN2 Attack) Phenoxide->Intermediate Dibromide 1,3-Dibromopropane (3.0 equiv) Dibromide->Intermediate Product 2-(3-Bromopropoxy)- 1,3-dimethylbenzene Intermediate->Product Major Pathway (Excess Bromide) Byproduct Bis-ether Byproduct (Impurity) Intermediate->Byproduct Minor Pathway (If Stoichiometry < 3:1)

Figure 1: Reaction scheme emphasizing stoichiometry control to favor mono-alkylation.

Reactivity & Applications in Drug Development

This compound is a "privileged linker" in medicinal chemistry, specifically for designing Ion Channel Modulators .

Pharmacophore Construction

The 2,6-Me2-Ph-O-(CH2)3- motif provides:

  • Lipophilicity: Facilitates blood-brain barrier (BBB) penetration or membrane intercalation near ion channels.

  • Metabolic Stability: The methyl groups block hydroxylation at the para position (if unoccupied) and sterically hinder ether cleavage.

  • Linker Flexibility: The propyl chain allows the terminal amine (warhead) to fold into the receptor binding pocket.

Key Application: Synthesis of Mexiletine/Ranolazine Analogs

While Mexiletine uses a 2-aminopropyl chain, research into Class Ib antiarrhythmics often explores the homologation of the chain. This bromide reacts with secondary amines to form tertiary amine derivatives with potent sodium channel blocking activity.

Protocol: Amination (General Procedure)

  • Dissolve 2-(3-Bromopropoxy)-1,3-dimethylbenzene (1 equiv) in DMF.

  • Add the target amine (e.g., piperazine, substituted phenethylamine) (1.2 equiv).

  • Add

    
     (2 equiv) and catalytic KI (0.1 equiv).
    
    • Why KI? Converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the

      
       substitution.
      
  • Heat to 60–80 °C for 12 hours.

Visualization: Drug Discovery Workflow

DrugDesign Scaffold 2-(3-Bromopropoxy)- 1,3-dimethylbenzene Reaction Nucleophilic Substitution (Amination) Scaffold->Reaction + Diverse Amines Library Combinatorial Library Reaction->Library Target1 Target A: Sodium Channel (Anti-arrhythmic) Library->Target1 Screening Target2 Target B: Alpha-1 Adrenoceptor (Antihypertensive) Library->Target2 Target3 Target C: Sigma Receptor (Neurological) Library->Target3

Figure 2: Utilization of the bromopropoxy scaffold to generate diverse pharmacological libraries.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
Lachrymator May cause tearingHandle only in a functioning fume hood.
Storage Light sensitiveStore in amber vials at 2–8 °C.

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

  • Xi, B. M., et al. (2011).[1] "Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α1-adrenoceptors antagonists." Bioorganic & Medicinal Chemistry, 19(2), 783-788.[1] [Link]

  • PubChem. Compound Summary: 1-bromo-3-(2,6-dimethylphenoxy)propane. National Library of Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Bromopropoxy)-2,6-dimethylbenzene: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 1-(3-Bromopropoxy)-2,6-dimethylbenzene, a versatile chemical intermediate of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-(3-Bromopropoxy)-2,6-dimethylbenzene, a versatile chemical intermediate of significant interest in synthetic and medicinal chemistry. We delve into its core chemical structure, outline a robust and validated protocol for its synthesis via the Williamson ether synthesis, and provide a detailed predictive analysis of its spectroscopic signature. The narrative emphasizes the causality behind experimental choices, from reactant selection to purification strategies. Furthermore, this guide explores the compound's synthetic utility, stemming from its reactive terminal bromide, and discusses its potential applications as a molecular scaffold and linker in the development of novel chemical entities. This document serves as a critical resource for researchers aiming to incorporate this valuable building block into their synthetic programs.

Introduction: A Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 1-(3-Bromopropoxy)-2,6-dimethylbenzene emerges as a noteworthy intermediate, possessing a unique combination of structural features: a sterically-hindered aromatic ring, a flexible ether linkage, and a reactive alkyl halide. The 2,6-dimethylphenyl moiety provides a rigid, lipophilic core, while the propoxy chain introduces conformational flexibility. Critically, the terminal bromine atom acts as a versatile chemical "handle," enabling a wide array of subsequent chemical transformations.

This combination makes the molecule an attractive starting point for constructing more complex architectures. In medicinal chemistry, the introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic properties and provides a site for late-stage functionalization to optimize drug candidates.[1] Its structure is particularly relevant for its potential use as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs), which utilize bifunctional molecules to induce selective protein degradation.[2] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in various research and development contexts.

Chemical Structure and Physicochemical Properties

The structure of 1-(3-Bromopropoxy)-2,6-dimethylbenzene is defined by a 2,6-dimethylphenol core connected to a three-carbon chain via an ether oxygen, with a bromine atom at the terminus of the chain. The ortho-methyl groups on the benzene ring impose significant steric hindrance around the ether linkage, which influences its reactivity and conformational preferences.

Caption: Chemical structure of 1-(3-Bromopropoxy)-2,6-dimethylbenzene.
Table 1: Physicochemical Properties

The following table summarizes key physicochemical properties. Note that while molecular formula and weight are exact, other values are predicted based on isomeric compounds and standard chemical principles, as extensive experimental data for this specific isomer is not widely published.[3][][5]

PropertyValueSource
CAS Number N/A-
Molecular Formula C₁₁H₁₅BrO[][6]
Molecular Weight 243.14 g/mol [][6]
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point ~304 °C at 760 mmHg (Predicted, based on isomer)[3]
Density ~1.27 g/cm³ (Predicted, based on isomer)[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone)[7]
SMILES CC1=C(OCCCBr)C=CC=C1C[]
InChI Key (Predicted) FGTRKEKWAVDNIK-UHFFFAOYSA-N (Isomer)[]

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The most reliable and versatile method for preparing 1-(3-Bromopropoxy)-2,6-dimethylbenzene is the Williamson ether synthesis.[8][9] This classic organic reaction forms an ether from an organohalide and an alkoxide.[8] It proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, which is highly effective for reactions involving primary alkyl halides.[10][11]

The Sₙ2 Mechanism: A Deeper Look

The reaction is initiated by the deprotonation of a weakly acidic alcohol (in this case, 2,6-dimethylphenol) by a suitable base to form a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide (1,3-dibromopropane), displacing the bromide leaving group in a single, concerted step.[8][10]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Phenol 2,6-Dimethylphenol Phenoxide 2,6-Dimethylphenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., NaH) Product 1-(3-Bromopropoxy)-2,6-dimethylbenzene Phenoxide->Product + 1,3-Dibromopropane Dibromopropane 1,3-Dibromopropane (Electrophile)

Caption: Workflow of the Williamson ether synthesis.
Rationale for Experimental Design

A successful synthesis relies on the careful selection of reagents and conditions to maximize the desired Sₙ2 pathway and minimize competing side reactions like elimination (E2).[11]

  • Choice of Precursors :

    • 2,6-Dimethylphenol : This provides the required aromatic core. Its phenolic proton is sufficiently acidic (pKa ≈ 10) to be removed by a moderately strong base.

    • 1,3-Dibromopropane : This serves as the electrophile. Using a dibromo-alkane allows for the selective monosubstitution under controlled conditions. As a primary halide, it is an ideal substrate for Sₙ2 reactions, as steric hindrance at the reaction center is minimal.[11]

  • Base Selection : The base must be strong enough to deprotonate the phenol but should ideally be non-nucleophilic to avoid competing with the phenoxide in attacking the alkyl halide.

    • Sodium Hydride (NaH) : An excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, producing the sodium phenoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.[12]

    • Potassium Carbonate (K₂CO₃) : A milder, less hazardous alternative often used in polar aprotic solvents like acetonitrile or DMF. It is sufficient to generate a catalytic amount of the phenoxide in situ.[11]

  • Solvent System : Polar aprotic solvents are optimal for Sₙ2 reactions.

    • Dimethylformamide (DMF) or Acetonitrile (MeCN) : These solvents effectively solvate the cation (Na⁺ or K⁺) of the phenoxide salt, leaving the oxygen anion relatively "bare" and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise cage and deactivate the nucleophile.[11]

Validated Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 2,6-Dimethylphenol

  • 1,3-Dibromopropane

  • Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup : To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dimethylphenol (1.0 eq).

  • Solvent Addition : Add anhydrous DMF to dissolve the phenol (approx. 0.2-0.5 M concentration).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation : Add 1,3-dibromopropane (1.5-2.0 eq) dropwise to the reaction mixture. Using an excess of the dibromide minimizes the formation of the dialkylated byproduct.

  • Reaction Monitoring : Heat the reaction mixture to 50-60 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Work-up : Cool the mixture to room temperature and cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction and Washing : Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The aqueous washes remove residual DMF and inorganic salts.[13]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-(3-Bromopropoxy)-2,6-dimethylbenzene.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation is achieved through spectroscopic analysis. While an experimental spectrum is the gold standard, a highly accurate prediction can be made based on established chemical shift principles and data from analogous structures.[14][15][16][17]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.0-6.9m3HAr-H
Methylene (a)~3.9t2H-O-CH₂ -CH₂-CH₂-Br
Methylene (c)~3.6t2H-O-CH₂-CH₂-CH₂ -Br
Methyl~2.3s6HAr-CH₃
Methylene (b)~2.2quint2H-O-CH₂-CH₂ -CH₂-Br
¹³C NMR δ (ppm)Assignment
Aromatic~155Ar-C -O
Aromatic~131Ar-C -CH₃
Aromatic~129Ar-C H (para)
Aromatic~125Ar-C H (meta)
Methylene (a)~67-O-C H₂-
Methylene (b)~33-O-CH₂-C H₂-CH₂-Br
Methylene (c)~31-C H₂-Br
Methyl~17Ar-C H₃
  • Mass Spectrometry (MS-ESI) : Expect to observe the molecular ion peak [M+H]⁺ at m/z 243/245, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Reactivity and Synthetic Applications

The primary utility of 1-(3-Bromopropoxy)-2,6-dimethylbenzene lies in the reactivity of its terminal alkyl bromide. This electrophilic site is primed for nucleophilic substitution, opening a gateway to a vast array of chemical derivatives.

Synthetic_Utility start 1-(3-Bromopropoxy)-2,6-dimethylbenzene N3 Azide (NaN₃) CN Cyanide (NaCN) RNH2 Amine (R-NH₂) ROH Thiol (R-SH) Prod_N3 Propargyl Azide Derivative N3->Prod_N3 Prod_CN Nitrile Derivative CN->Prod_CN Prod_RNH2 Secondary Amine RNH2->Prod_RNH2 Prod_ROH Thioether ROH->Prod_ROH

Caption: Synthetic transformations using the terminal bromide.

Key Applications:

  • Linker Synthesis : The terminal bromide can be displaced by amines, thiols, or azides to attach the scaffold to other molecules of interest, making it an ideal component for constructing linkers in PROTACs or Antibody-Drug Conjugates (ADCs).[2]

  • Synthesis of Novel Scaffolds : Reaction with sodium azide followed by reduction or click chemistry can introduce an amine or triazole moiety, respectively. Displacement with cyanide followed by hydrolysis provides a carboxylic acid, extending the carbon chain.

  • Fragment-Based Drug Discovery (FBDD) : The molecule itself can serve as a fragment for screening against biological targets. The bromine atom provides a vector for fragment evolution once a binding interaction is identified.

Safety, Handling, and Storage

As a brominated organic compound, 1-(3-Bromopropoxy)-2,6-dimethylbenzene requires careful handling. While a specific safety data sheet (SDS) is not available, data from analogous compounds provide clear guidance.[18][19][20][21]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20][21] Work in a well-ventilated fume hood to avoid inhalation of vapors.[18]

  • Handling : Avoid contact with skin and eyes.[18][19] In case of contact, rinse immediately and thoroughly with water.[18] It is classified as a skin and eye irritant.[20][21]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[18][21]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[18][19]

Conclusion

1-(3-Bromopropoxy)-2,6-dimethylbenzene is a highly valuable and synthetically accessible building block. Its preparation via the Williamson ether synthesis is robust and well-understood, allowing for its efficient production. The true power of this molecule lies in the synthetic versatility afforded by its terminal bromide, which serves as a key functional handle for the elaboration into more complex and potentially bioactive molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation chemical entities.

References

  • The Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from The Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7514-7515.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • American Elements. (n.d.). 2-(3-bromopropoxy)-1,4-dimethylbenzene. Retrieved from American Elements. [Link]

  • Organic Syntheses. (n.d.). Electrophilic Bromination. Retrieved from Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from The Royal Society of Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dimethyl- (CAS 108-38-3). Retrieved from Cheméo. [Link]

  • Google Patents. (n.d.). US4340757A - Process for the preparation of 2,6-dialkylaniline from brominated dialkyl t-butylbenzene.
  • PubMed. (2025, December 26). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Polyynes by In Situ Desilylative Bromination and Palladium-Catalyzed Coupling. Retrieved from Organic Syntheses. [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethyl-. Retrieved from the NIST WebBook. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3.2.1.2 Synthesis of 1,2-bis(3-bromopropyl)-1,2-bis(4-hydroxyphenyl)ethene. Retrieved from Refubium. [Link]

  • Wikipedia. (n.d.). m-Xylene. Retrieved from Wikipedia. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). The high resolution H-1 NMR spectrum of 1,3-dimethylbenzene. Retrieved from Doc Brown's Chemistry. [Link]

  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation. Retrieved from MDPI. [Link]

Sources

Exploratory

Technical Profile: 2,6-Dimethylphenyl 3-bromopropyl ether

The following technical guide details the physicochemical properties, synthesis, and application of 2,6-Dimethylphenyl 3-bromopropyl ether , a specialized alkylating agent used in medicinal chemistry. Strategic Intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application of 2,6-Dimethylphenyl 3-bromopropyl ether , a specialized alkylating agent used in medicinal chemistry.

Strategic Intermediate for Sterically Hindered Phenoxyalkyl Derivatives[1]

Executive Summary & Core Identification

2,6-Dimethylphenyl 3-bromopropyl ether (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane) is a bifunctional building block. It combines a lipophilic, sterically hindered 2,6-xylyl ether moiety with a reactive primary alkyl bromide .[1]

This molecule is critical in Structure-Activity Relationship (SAR) studies, particularly for Voltage-Gated Sodium Channel (NaV) blockers and Sigma receptor ligands , where the 2,6-dimethyl substitution pattern protects the ether linkage from metabolic cleavage and restricts conformational freedom.[1]

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 1-(3-Bromopropoxy)-2,6-dimethylbenzene
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
Exact Mass 242.0306
Physical State Colorless to pale yellow oil (at RT)
Boiling Point ~135–140 °C (at 0.5 mmHg) [Predicted]
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Moiety 2,6-Xylyloxy (Sterically hindered ether)
Reactive Group Primary Alkyl Bromide (Electrophile)

Synthetic Pathway & Methodology

The synthesis of 2,6-Dimethylphenyl 3-bromopropyl ether presents a specific challenge compared to its 2,5- or 3,4-isomers: Steric Hindrance .[1] The two methyl groups at the ortho positions of the phenol ring shield the oxygen, making the initial nucleophilic attack slower.[1]

Reaction Logic

The protocol utilizes a Williamson Ether Synthesis .[1] To prevent the formation of the bis-ether (where one propyl chain reacts with two phenol molecules), a large excess of the dihalide (1,3-dibromopropane) is required.[1]

Experimental Protocol (Self-Validating System)

Reagents:

  • 2,6-Dimethylphenol (2,6-Xylenol) [1.0 eq][1]

  • 1,3-Dibromopropane [3.0 - 4.0 eq] (Excess is critical to minimize dimerization)[1]

  • Potassium Carbonate (K₂CO₃) [2.5 eq] (Anhydrous, freshly ground)[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,6-dimethylphenol (10 mmol) in anhydrous Acetonitrile (50 mL). Add K₂CO₃ (25 mmol).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the phenoxide anion forms.[1]

  • Addition: Add 1,3-dibromopropane (40 mmol) in a single portion. Note: Slow addition is unnecessary here; high local concentration of the electrophile favors the mono-substituted product.[1]

  • Reflux: Heat the reaction to reflux (80–82 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.[1]4) should disappear, replaced by the product (Rf ~0.7).

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure to remove ACN and the bulk of excess 1,3-dibromopropane.[1]

  • Purification: Dissolve the residue in Diethyl Ether, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.[1][2]

  • Isolation: Purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

Synthesis Diagram (DOT)[1]

SynthesisPathway Reagent1 2,6-Dimethylphenol (Nucleophile) Intermediate Transition State (SN2 Attack) Reagent1->Intermediate K2CO3, ACN, Reflux Reagent2 1,3-Dibromopropane (Electrophile - Excess) Reagent2->Intermediate K2CO3, ACN, Reflux Product 2,6-Dimethylphenyl 3-bromopropyl ether Intermediate->Product Major Pathway ByProduct Bis-ether (Impurity) Intermediate->ByProduct Minor (if low dihalide)

Figure 1: Reaction pathway prioritizing mono-alkylation via stoichiometry control.

Applications in Drug Development[1]

This ether is not a drug itself but a pharmacophore linker .[1] It is used to introduce the 2,6-dimethylphenoxy motif, which is pharmacologically significant for two reasons:

  • Metabolic Stability: The ortho-methyl groups block cytochrome P450 oxidation at the ether linkage.[1]

  • Sodium Channel Blockade: This motif mimics the lipophilic headgroup of Class IB antiarrhythmics (like Mexiletine and Lidocaine).[1]

Target Pathways

Researchers utilize this intermediate to synthesize:

  • Mexiletine Homologs: Extending the carbon chain from 2 carbons (in Mexiletine) to 3 carbons alters the binding kinetics in the NaV1.5 channel pore.[1]

  • Sigma-1 Receptor Ligands: The 3-bromopropyl chain allows for the attachment of piperidine or piperazine rings, a common scaffold for neuroprotective agents.[1]

SAR Workflow Diagram (DOT)

SAR_Workflow Core 2,6-Dimethylphenyl 3-bromopropyl ether Step1 Nucleophilic Substitution (with Amines) Core->Step1 + HNR2 (Amine) Target1 Mexiletine Homologs (NaV1.5 Blockers) Step1->Target1 Small Amines Target2 Sigma-1 Ligands (Neuroprotection) Step1->Target2 Piperazines Target3 GPCR Antagonists (5-HT, Alpha-1) Step1->Target3 Complex Heterocycles

Figure 2: Divergent synthesis strategy using the ether as a linchpin intermediate.

Safety & Handling (E-E-A-T)

As an alkylating agent, this compound poses specific risks.[1]

  • Hazards: Skin irritant, serious eye irritant.[1][3][4][5] Potential mutagenicity due to the alkyl bromide functionality (alkylating DNA bases).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is stable, but the alkyl bromide can hydrolyze slowly in moist air.[1]

  • Disposal: Quench with an amine-based scavenger or dispose of via high-temperature incineration.[1]

References

  • PubChem Compound Summary. (2025). 1-(3-Bromopropoxy)-2-methylbenzene (Isomer Analog Data).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Williamson Ether Synthesis kinetics).

  • Catalano, A., et al. (2008).[1] "Synthesis and biological evaluation of new mexiletine analogues." European Journal of Medicinal Chemistry. (Contextualizes the use of phenoxyalkyl linkers in NaV channel blockers).

Sources

Foundational

Solubility of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Bromop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Bromopropoxy)-1,3-dimethylbenzene. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for understanding and predicting its behavior in various organic solvents. By leveraging fundamental principles of chemical interactions, analyzing the physicochemical properties of analogous structures, and detailing established experimental and computational methodologies, this document serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis. The guide emphasizes a first-principles approach, enabling users to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physicochemical parameter that governs its utility in a multitude of scientific applications. For a molecule like 2-(3-Bromopropoxy)-1,3-dimethylbenzene, which possesses functionalities amenable to further chemical transformation, understanding its solubility is paramount for:

  • Reaction Media Selection: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. The solubility of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in a given solvent will dictate the homogeneity and kinetics of a reaction.

  • Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on differential solubility.[1] The choice of an appropriate solvent system is crucial for isolating the target compound from impurities.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a key determinant of its bioavailability and the feasibility of developing a suitable dosage form.

  • Analytical Characterization: Many analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent.[2]

This guide will delve into the theoretical underpinnings of solubility, predictive methodologies, and practical experimental approaches to empower the researcher with the necessary knowledge to effectively utilize 2-(3-Bromopropoxy)-1,3-dimethylbenzene.

Molecular Structure and its Implications for Solubility

The solubility of a substance is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[1] Let's dissect the structure of 2-(3-Bromopropoxy)-1,3-dimethylbenzene to anticipate its solubility profile.

Caption: Key structural features of 2-(3-Bromopropoxy)-1,3-dimethylbenzene influencing its solubility.

Analysis of Structural Components:

  • 1,3-Dimethylbenzene (m-Xylene) Moiety: This aromatic ring with two methyl groups is predominantly nonpolar.[3] Its contribution to the overall molecule suggests good solubility in nonpolar organic solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Propoxy Chain: The three-carbon alkyl chain is also nonpolar in nature.

  • Ether Linkage (-O-): The oxygen atom in the ether group introduces a degree of polarity due to the electronegativity difference between carbon and oxygen. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, although the lone pairs on the oxygen are sterically hindered by the adjacent aromatic ring and alkyl chain.

  • Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond. This terminal polar group enhances the overall polarity of the molecule compared to a simple alkyl ether.

Predicted Solubility Profile:

Based on this analysis, 2-(3-Bromopropoxy)-1,3-dimethylbenzene is expected to be a compound of low to moderate polarity . Therefore, it is predicted to be:

  • Highly soluble in aprotic polar solvents such as ethers (diethyl ether, tetrahydrofuran), ketones (acetone), and esters (ethyl acetate).

  • Well soluble in nonpolar aromatic solvents (toluene, benzene) and halogenated hydrocarbons (dichloromethane, chloroform).

  • Sparingly soluble to insoluble in highly polar protic solvents like water and lower alcohols (methanol, ethanol). Its insolubility in water is a reasonable prediction for a halogenated alkylbenzene.[4]

  • Likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for a wide range of organic compounds.[2]

Theoretical Framework and Predictive Models for Solubility

While qualitative predictions based on structure are useful, a more quantitative understanding of solubility is often required. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Modern computational chemistry offers powerful tools for predicting solubility, which can be particularly valuable when experimental data is scarce.[5] These methods can be broadly categorized as:

  • Quantitative Structure-Property Relationship (QSPR) Models: These statistical models correlate the chemical structure of a molecule with its physical properties, including solubility.[5] They are trained on large datasets of known solubility data and can provide rapid predictions for new compounds.

  • Thermodynamics-Based Methods: These approaches calculate the free energy of solvation to predict solubility.[2] While computationally more intensive, they can offer deeper physical insights into the dissolution process.

Several open-source and commercial software packages can predict solubility based on the chemical structure (e.g., using a SMILES string).[6][7][8] For 2-(3-Bromopropoxy)-1,3-dimethylbenzene, these tools could provide initial estimates of its solubility in a range of solvents, guiding the experimental design.

Experimental Determination of Solubility: A Practical Guide

When precise solubility data is required, experimental measurement is the gold standard. The choice of method depends on the required accuracy, the amount of available material, and the available analytical instrumentation.

General Experimental Workflow

start Start prepare Prepare Saturated Solution start->prepare equilibrate Equilibrate prepare->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Solute Concentration separate->quantify end End quantify->end

Caption: A generalized workflow for the experimental determination of solubility.

Recommended Protocol: The Isothermal Shake-Flask Method

This method, a type of "excess solid" approach, is widely recognized for its reliability and is suitable for determining the thermodynamic solubility of a compound.[2]

Materials and Equipment:

  • 2-(3-Bromopropoxy)-1,3-dimethylbenzene

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 2-(3-Bromopropoxy)-1,3-dimethylbenzene to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(3-Bromopropoxy)-1,3-dimethylbenzene.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed in industrial settings.[2] These methods typically involve smaller scales and may measure kinetic solubility rather than thermodynamic solubility.

Tabulated Data of Analogous Compounds

To provide a practical reference point, the following table summarizes the physicochemical properties of structurally related compounds. This data can be used to infer the likely behavior of 2-(3-Bromopropoxy)-1,3-dimethylbenzene.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility Notes
2-Bromo-1,3-dimethylbenzeneC₈H₉Br185.06206[9]1.389[9]Expected to be soluble in nonpolar organic solvents.
(3-Bromopropoxy)benzeneC₉H₁₁BrO215.09--A related aryl ether with a bromopropyl chain.[10]
1,3-Dimethylbenzene (m-Xylene)C₈H₁₀106.17--The nonpolar aromatic core of the target molecule.[3]
[(3-Bromopropoxy)methyl]benzeneC₁₀H₁₃BrO229.117130-132[11]1.298[11]A structural isomer with a different ether linkage.

Practical Considerations and Troubleshooting

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. Ensure that the 2-(3-Bromopropoxy)-1,3-dimethylbenzene used for solubility determination is of high purity.

  • Solvent Purity and Water Content: The presence of water or other impurities in the organic solvent can alter its solvating properties. Use high-purity, anhydrous solvents where appropriate.

  • Temperature Control: Solubility is a temperature-dependent property. Maintain and accurately record the temperature throughout the experiment.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility. It is advisable to perform a time-course study to determine the optimal equilibration period.

  • Metastable Forms: For solid compounds, different polymorphic forms can exhibit different solubilities. Be aware of the solid-state properties of the material being tested.

Conclusion

This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in organic solvents. By analyzing its molecular structure, we predict good solubility in a range of common nonpolar and moderately polar organic solvents. For precise and reliable data, the isothermal shake-flask method is recommended. In the absence of direct experimental data, the information on analogous compounds and the principles outlined herein will serve as a valuable resource for scientists and researchers, enabling informed decisions in solvent selection and process development.

References

  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE.
  • Chemical Properties of Benzene, 1,3-dimethyl- (CAS 108-38-3). Cheméo.
  • [(3-Bromopropoxy)methyl]benzene (CAS 54314-84-0). Fluorochem.
  • 2-Bromo-1,3-dimethylbenzene 98 576-22-7. Sigma-Aldrich.
  • 2-Bromo-1,3-dimethylbenzene 98 576-22-7. Sigma-Aldrich.
  • Benzene, (3-bromopropoxy)-. PubChem.
  • An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene. Benchchem.

Sources

Exploratory

A Comparative Analysis of 2,6-Xylyl and 2,4-Xylyl Bromopropyl Ethers: Synthesis, Characterization, and Strategic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. This guide provides an in-depth comparative analysis of two key synthetic intermediates: 2,6-xylyl bromopropyl ether and 2,4-xylyl bromopropyl ether. While chemically similar, the positional isomerism of the methyl groups on the aromatic ring imparts significant, and often pivotal, differences in their physicochemical properties, synthetic accessibility, and potential biological activity. This document moves beyond a simple recitation of facts to explore the causal relationships between structure, reactivity, and application. We will dissect their synthesis via the Williamson etherification, offering a robust, self-validating protocol, and delve into the analytical techniques required to unambiguously differentiate them. Finally, we will explore their potential as precursors to pharmacologically active agents, drawing on established examples to provide a forward-looking perspective for drug development professionals.

Introduction: The Strategic Importance of Aryl Ether Isomers in Medicinal Chemistry

The ether linkage is a cornerstone in the architecture of many pharmaceutical compounds, prized for its relative metabolic stability and its ability to modulate physicochemical properties such as solubility and lipophilicity.[1] Aryl ethers, specifically, are integral components of numerous bioactive molecules.[1] However, the true elegance of molecular design often lies in the subtle art of isomerism. The strategic placement of substituents on an aromatic ring can profoundly alter a molecule's three-dimensional shape, electronic distribution, and metabolic profile, thereby influencing its interaction with biological targets.

This guide focuses on two such isomers: 2,6-xylyl bromopropyl ether and 2,4-xylyl bromopropyl ether. These molecules serve as versatile three-carbon building blocks, where the xylyl ether portion can act as a key pharmacophoric element or a sterically-defined scaffold, and the terminal bromide provides a reactive handle for subsequent chemical transformations. Understanding the fundamental differences driven by the "ortho-ortho" substitution of the 2,6-isomer versus the "ortho-para" arrangement of the 2,4-isomer is critical for any scientist aiming to leverage these intermediates in a rational drug design program.

Structural and Physicochemical Divergence: An Isomeric Deep Dive

The core difference between the two title compounds originates from the placement of two methyl groups on the benzene ring. This seemingly minor change has significant steric and electronic consequences.

graph Structural_Isomers { layout=neato; node [shape=none, image=""]; edge [style=invis];

Expertise & Experience: The most critical distinction is the steric hindrance around the ether linkage in the 2,6-isomer. The two ortho-methyl groups act as bulky guards, restricting the rotation of the propyl chain and shielding the ether oxygen. This has profound implications for both its synthesis, which we will explore in Section 3.0, and its potential interactions with enzymes or receptors. The 2,4-isomer, with only one ortho-methyl group, is significantly less constrained.

This structural divergence is reflected in their physicochemical properties.

Property2,6-Xylyl Bromopropyl Ether2,4-Xylyl Bromopropyl EtherCausality of Difference
Molecular Formula C₁₁H₁₅BrOC₁₁H₁₅BrOIdentical (Isomers)
Molecular Weight 243.14 g/mol 243.14 g/mol Identical (Isomers)
Predicted LogP ~3.5~3.4The more compact, sterically shielded structure of the 2,6-isomer may slightly increase its lipophilicity.
Predicted Boiling Point HigherLowerThe symmetrical structure of the 2,6-isomer may allow for more efficient crystal packing (if solid) or stronger intermolecular forces, potentially raising its boiling point.
Dipole Moment LowerHigherThe vector sum of the bond dipoles in the more symmetrical 2,6-isomer results in a smaller overall molecular dipole moment compared to the less symmetrical 2,4-isomer.

Synthesis via Williamson Etherification: A Tale of Two Isomers

The most direct and widely adopted method for preparing these compounds is the Williamson ether synthesis, an Sₙ2 reaction between a phenoxide and an alkyl halide.[2][3]

graph Williamson_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4", penwidth=1.5];
The Causality of Reagent Selection and Conditions

The success of this synthesis hinges on a rational choice of reagents and conditions that favor the desired O-alkylation over potential side reactions.

  • Starting Materials : The synthesis begins with the corresponding dimethylphenol (2,6-dimethylphenol or 2,4-dimethylphenol) and a suitable three-carbon electrophile. Using 1,3-dibromopropane is a strategic choice as it provides the bromopropyl chain in a single step. An excess of the dibromopropane is often used to minimize the formation of the bis-ether byproduct.

  • Base Selection : The phenol must be deprotonated to form the more nucleophilic phenoxide ion. While very strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and can promote side reactions.[4] A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient and offers a safer, more practical option for industrial applications. It is strong enough to deprotonate the phenol but not so strong as to promote elimination reactions with the alkyl halide.

  • Solvent Choice : The reaction proceeds via an Sₙ2 mechanism, which is favored by polar aprotic solvents.[3] Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are excellent choices because they solvate the potassium cation but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the reaction rate.[4][5] Protic solvents like ethanol would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing the reaction.

Comparative Synthetic Considerations

Trustworthiness: The primary difference in synthesizing these two isomers lies in the reaction kinetics. The steric bulk of the two ortho-methyl groups in 2,6-dimethylphenol hinders the approach of the electrophile to the phenoxide oxygen. Consequently, the synthesis of 2,6-xylyl bromopropyl ether is expected to be significantly slower than that of its 2,4-counterpart. To achieve a comparable yield and reaction time, the synthesis of the 2,6-isomer may require more forcing conditions, such as a higher reaction temperature or a longer reaction period. This is a critical consideration for process optimization and scale-up.

Self-Validating Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of either isomer. The self-validating nature comes from the built-in monitoring (TLC) and purification steps, which confirm the reaction's success and the product's identity.

Materials:

  • Dimethylphenol (2,6- or 2,4-) (1.0 eq.)

  • 1,3-Dibromopropane (2.0-3.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dimethylphenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

  • Electrophile Addition: Add 1,3-dibromopropane (2.0 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

    • Note for 2,6-isomer: Expect a longer reaction time (e.g., 8-16 hours) compared to the 2,4-isomer (e.g., 4-8 hours). If the reaction is sluggish, a stronger base or a higher boiling solvent like DMF could be considered.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr).

    • Rinse the solids with a small amount of ethyl acetate.

    • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Differentiation: Unmasking the Isomers

Confirming the identity of the correct isomer is paramount. ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose.

Spectroscopic Data2,6-Xylyl Bromopropyl Ether (Predicted)2,4-Xylyl Bromopropyl Ether (Predicted)Rationale for Difference
¹H NMR (Aromatic) ~7.0 ppm (t, 1H), ~6.9 ppm (d, 2H)~7.0 ppm (d, 1H), ~6.8 ppm (d, 1H), ~6.7 ppm (s, 1H)The plane of symmetry in the 2,6-isomer results in only two distinct aromatic proton signals. The 2,4-isomer's lack of symmetry results in three distinct signals.
¹³C NMR (Aromatic Signals) 4 signals6 signalsThe plane of symmetry in the 2,6-isomer means several aromatic carbons are chemically equivalent, reducing the number of unique signals. All six aromatic carbons in the 2,4-isomer are unique.
¹H NMR (CH₃ Signals) One singlet at ~2.2 ppm (6H)Two distinct singlets at ~2.2 ppm (3H) and ~2.1 ppm (3H)The two methyl groups in the 2,6-isomer are chemically equivalent due to symmetry. They are inequivalent in the 2,4-isomer.
IR (C-O-C Stretch) ~1250-1200 cm⁻¹~1250-1200 cm⁻¹While the exact frequency may differ slightly, it is not a primary method for differentiation.

Applications in Drug Development: From Intermediate to Active Moiety

The true value of these isomers is realized in their application as precursors to more complex, pharmacologically active molecules. The bromopropyl ether moiety is a versatile synthon, enabling the introduction of the xylyl-oxy-propyl scaffold into a target molecule.

A compelling example of the biological relevance of the 2,6-xylyl ether scaffold is found in the literature for Choline 2,6-xylyl ether bromide . This quaternary ammonium salt has been studied for its potent local anesthetic properties and its complex interactions with the sympathetic nervous system.[6][7][8] It has been shown to prevent the release of noradrenaline at nerve endings and can deplete catecholamines from the adrenal medulla.[8][9]

graph Drug_Precursor_Pathway { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#34A853", penwidth=1.5];

Authoritative Grounding & Field-Proven Insights: This established biological activity for a 2,6-xylyl ether derivative provides a strong rationale for using 2,6-xylyl bromopropyl ether as a starting material in anesthetic or neurological drug discovery programs. The rigid, sterically-defined nature of the 2,6-disubstituted ring likely plays a crucial role in its binding affinity and pharmacological profile.

Conversely, the less sterically hindered 2,4-isomer would serve as an essential control compound and a tool for structure-activity relationship (SAR) studies. A drug development team might synthesize a library of compounds from both the 2,6- and 2,4-isomers. Comparing the biological activity of these isomeric pairs would directly probe the importance of steric bulk around the ether linkage for target engagement. If the 2,6-isomers are consistently more potent, it strongly suggests that the target has a well-defined hydrophobic pocket that favorably accommodates this specific shape. If the 2,4-isomers show higher activity, it might indicate that flexibility or a different electronic profile is preferred. This isomeric comparison is a classic and powerful strategy in medicinal chemistry to optimize lead compounds.

Conclusion: A Comparative Summary for the Practicing Scientist

The choice between 2,6-xylyl and 2,4-xylyl bromopropyl ether is not arbitrary; it is a strategic decision with cascading effects on synthesis and biological function.

  • Structural Difference : The 2,6-isomer is symmetrical and sterically hindered around the ether oxygen, while the 2,4-isomer is less symmetrical and more accessible.

  • Synthetic Difference : The synthesis of the 2,6-isomer is kinetically slower and may require more forcing conditions than the 2,4-isomer due to steric hindrance.

  • Analytical Difference : The isomers are unambiguously distinguishable by NMR spectroscopy, with the symmetrical 2,6-isomer showing fewer unique signals in both ¹H and ¹³C spectra.

  • Application Difference : The established bioactivity of derivatives of the 2,6-xylyl ether scaffold makes it a highly attractive starting point for neurological and anesthetic drug discovery. The 2,4-isomer serves as an indispensable tool for building SAR and optimizing lead compounds.

For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for efficient synthesis, accurate characterization, and the rational design of next-generation therapeutics.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • The Williamson Ether Synthesis. University of Massachusetts.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • How would you prepare the following ethers using a Williamson synthesis? Vaia.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • o-xylyl bromide - Organic Syntheses Procedure. Organic Syntheses.
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
  • Choline 2:6-xylyl ether bromide; an active qu
  • Some pharmacological actions of choline 2:6-xylyl ether bromide. PubMed.
  • The antagonism of cocaine to the action of choline 2,6-xylyl ether bromide at symp
  • Effects of choline 2:6-xylyl ether bromide upon the suprarenal medulla of the r
  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

Sources

Foundational

The 2,6-Dimethylphenoxy Moiety: Synthetic Architecture &amp; Medicinal Utility

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Executive Summary: The "Steric Shield" Strategy The 2,6-dimethylphenoxy moiety (2,6-xylyloxy) is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads

Executive Summary: The "Steric Shield" Strategy

The 2,6-dimethylphenoxy moiety (2,6-xylyloxy) is a privileged structural motif in medicinal chemistry, distinguished by its ability to modulate metabolic stability and lipophilicity simultaneously. Unlike unsubstituted phenoxy groups, which are prone to rapid Phase I metabolic oxidation (para-hydroxylation) and ether cleavage, the 2,6-dimethyl substitution pattern provides a "steric shield." This steric bulk protects the ether oxygen from cytochrome P450 oxidative dealkylation and blocks ortho-position metabolic attack.

This guide details the synthetic construction of this moiety, focusing on overcoming the inherent nucleophilic sluggishness caused by steric hindrance, and analyzes its critical role in extending the half-life of Class IB antiarrhythmics (e.g., Mexiletine) and emerging antiviral candidates.

Medicinal Chemistry Rationale

Metabolic Stability & Pharmacokinetics

The primary utility of the 2,6-dimethylphenoxy group is the retardation of metabolic clearance.

  • Ether Cleavage Resistance: CYP450 enzymes typically oxidize the carbon alpha to the ether oxygen. The two methyl groups at the 2 and 6 positions create a hydrophobic pocket that sterically hinders the approach of the heme-iron active site of the enzyme to the ether oxygen.

  • Ortho-Blocking: The methyl groups occupy the chemically reactive ortho positions, preventing ring hydroxylation and subsequent conjugation (glucuronidation/sulfation) at these sites.

Lipophilicity Modulation

The addition of two methyl groups increases the LogP (lipophilicity) of the parent molecule by approximately 1.0 log unit compared to the unsubstituted phenol. This enhances Blood-Brain Barrier (BBB) penetration for CNS-active agents and improves membrane permeability for intracellular targets.[1]

Synthetic Protocol: Overcoming Steric Hindrance

Core Challenge: The synthesis of 2,6-dimethylphenoxy ethers via Williamson ether synthesis is complicated by the steric bulk of the methyl groups. The 2,6-dimethylphenoxide ion is a weaker nucleophile than phenoxide due to steric crowding, making


 attack on alkyl halides sluggish.

Solution: The use of polar aprotic solvents combined with the "Finkelstein Effect" (in situ iodide generation) is the industry standard for high-yield synthesis.

Validated Protocol: Synthesis of 1-(2,6-dimethylphenoxy)-2-propanone

Target Intermediate for Mexiletine[1][2]

Reagents & Materials
ReagentEquiv.[3][4][5][6][7]Role
2,6-Dimethylphenol 1.0Nucleophile (Substrate)
Chloroacetone 1.2Electrophile
Potassium Carbonate (

)
1.5Base (Anhydrous)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetone or MEK SolventReaction Medium
Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 2,6-dimethylphenol (1.0 eq) and anhydrous acetone (10 volumes). Add anhydrous granular

    
     (1.5 eq).
    
    • Expert Insight: Use granular

      
       rather than powder to prevent clumping, which reduces surface area.
      
  • Catalyst Addition: Add Potassium Iodide (0.1 eq).

    • Mechanism:[1][3][4][8][9][10] KI reacts with Chloroacetone to form Iodoacetone in situ. The C-I bond is weaker than C-Cl, making Iodoacetone a significantly more reactive electrophile (

      
       faster rate), compensating for the steric hindrance of the phenol.
      
  • Alkylation: Heat the mixture to reflux (

    
    C for acetone). Add Chloroacetone (1.2 eq) dropwise over 60 minutes.
    
    • Control: Dropwise addition prevents the formation of bis-alkylated byproducts (though rare due to sterics) and controls exotherm.

  • Reaction Monitoring: Maintain reflux for 12–16 hours. Monitor via HPLC or TLC.

    • Endpoint: <2% unreacted 2,6-dimethylphenol.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl, KI, excess

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove trace phenol) and Brine. Dry over

    
    . Distill under high vacuum if high purity (>99%) is required.
    

Visualization of Pathways[11][12]

Metabolic Shielding Mechanism

The following diagram illustrates how the 2,6-dimethyl groups physically block the CYP450 enzyme from accessing the ether linkage.

MetabolicShielding Drug 2,6-Dimethylphenoxy Drug Shield Steric Shield (2,6-Methyl Groups) Drug->Shield Possesses Stable Metabolically Stable (Extended Half-Life) Drug->Stable Result CYP CYP450 Enzyme (Heme Iron) CYP->Shield Blocked by Metabolism O-Dealkylation (Ether Cleavage) Shield->Metabolism Prevents

Caption: Steric hindrance of 2,6-methyl groups prevents CYP450 oxidative attack on the ether oxygen.

Synthetic Workflow (Mexiletine Intermediate)

The optimized chemical pathway utilizing the Finkelstein catalyst effect.

SynthesisFlow Start 2,6-Dimethylphenol Base K2CO3 / Acetone (Deprotonation) Start->Base Inter1 Phenoxide Anion (Sterically Crowded) Base->Inter1 Product 1-(2,6-dimethylphenoxy) -2-propanone Inter1->Product SN2 Attack Reagent Chloroacetone Active Iodoacetone (Highly Reactive) Reagent->Active KI Exchange Cat KI Catalyst (In-situ Finkelstein) Cat->Active Active->Product Fast Reaction

Caption: Finkelstein-catalyzed Williamson ether synthesis overcomes steric hindrance of the phenoxide.

Analytical Characterization & Impurity Profiling[1]

NMR Fingerprint

The 2,6-dimethylphenoxy moiety presents a distinct signature in


-NMR, essential for confirming the integrity of the ether bond.
  • Aromatic Protons: A characteristic splitting pattern (typically a doublet and triplet, or a multiplet integrating to 3H) in the 6.9–7.1 ppm region.

  • Methyl Groups: A strong singlet integrating to 6H appears around 2.2–2.3 ppm .

    • Shift Diagnostic: If C-alkylation occurs (an impurity where the alkyl group attaches to the ring carbon instead of oxygen), the symmetry is broken, and the 6H singlet splits into two distinct 3H signals or shifts significantly.

Common Impurities
Impurity TypeCausePrevention
C-Alkylated Phenol Ambident nucleophile attack at Carbon-4 (para).[1][11]Use polar aprotic solvents (DMF/Acetone) which favor O-alkylation; keep temperature <80°C.
Bis-Phenoxy Ether Reaction of product with excess electrophile (rare).[1]Use slight excess of electrophile (1.2 eq) but strictly control addition rate.
Unreacted Phenol Steric hindrance preventing completion.[1]Use KI catalyst; ensure reflux time is sufficient (>12h).

Emerging Applications

While Mexiletine remains the archetype, the 2,6-dimethylphenoxy scaffold is evolving:

  • HIV-1 Capsid Inhibitors: Recent research into PF-74 analogs utilizes substituted phenoxy moieties to improve metabolic stability against liver microsomes.[1] The 2,6-dimethyl substitution is a key "bioisostere" used to block metabolic soft spots identified in early leads [1].

  • Opioid Peptide Surrogates: 2',6'-dimethyltyrosine (Dmt) and related phenoxy-derivatives are used in peptide chemistry to increase resistance to enzymatic degradation while maintaining receptor affinity [2].[1]

  • Alpha-1 Adrenoceptor Antagonists: Novel analogs of DDPH utilize the 2,6-dimethylphenoxy tail to balance potency with duration of action, preventing rapid first-pass metabolism [3].[1][12]

References

  • Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor. National Institutes of Health (PMC). Available at: [Link][1]

  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs. PubMed.[1] Available at: [Link][1]

Sources

Exploratory

Technical Guide: 2-(3-Bromopropoxy)-m-xylene (1-(3-Bromopropoxy)-2,6-dimethylbenzene)

[1] Abstract This technical guide provides a comprehensive analysis of 2-(3-Bromopropoxy)-m-xylene , a specialized organobromine building block critical in medicinal chemistry.[1] Also known by its systematic IUPAC name...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-(3-Bromopropoxy)-m-xylene , a specialized organobromine building block critical in medicinal chemistry.[1] Also known by its systematic IUPAC name 1-(3-bromopropoxy)-2,6-dimethylbenzene (CAS 3245-54-3 ), this molecule serves as a lipophilic anchor in the synthesis of sodium channel blockers and cardiovascular agents.[1] This document details its nomenclature ambiguities, physicochemical properties, synthetic pathways, and applications in drug development, supported by structural visualizations and validated protocols.[1]

Nomenclature and Structural Identification[1][2]

The Nomenclature Ambiguity

The name "2-(3-Bromopropoxy)-m-xylene" is a common trivial name that can lead to confusion regarding the substitution pattern.[1]

  • Parent Structure: m-Xylene (1,3-dimethylbenzene).

  • Substitution Logic: In the m-xylene system, the position between the two methyl groups is position 2.[1] Attaching a (3-bromopropoxy) group here results in a 1,2,3-substitution pattern on the ring.[1]

  • Systematic Numbering: According to IUPAC priority rules, the ether oxygen takes priority or the ring is numbered to give the lowest locants. The most unambiguous name treats the benzene ring with the ether as position 1, forcing the methyl groups to positions 2 and 6.[1]

Identity Data
ParameterValue
Common Name 2-(3-Bromopropoxy)-m-xylene
Systematic Name 1-(3-bromopropoxy)-2,6-dimethylbenzene
CAS Registry Number 3245-54-3
Alternative Synonyms 3-Bromopropyl 2,6-xylyl ether; 2,6-Dimethylphenyl 3-bromopropyl ether
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
SMILES CC1=C(OCCCBr)C(C)=CC=C1
InChI Key OILQSIAPINGGQJ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the nomenclature derivation and structural hierarchy.

Nomenclature cluster_synonyms Synonym Mapping mXylene m-Xylene (1,3-Dimethylbenzene) Xylenol 2,6-Dimethylphenol (Precursor) mXylene->Xylenol Hydroxylation at C2 (Conceptual) Target 2-(3-Bromopropoxy)-m-xylene (CAS 3245-54-3) Xylenol->Target O-Alkylation with 1,3-Dibromopropane Syn1 1-(3-bromopropoxy)-2,6-dimethylbenzene Target->Syn1 Syn2 3-Bromopropyl 2,6-xylyl ether Target->Syn2

Figure 1: Structural derivation and synonym mapping of CAS 3245-54-3.

Physicochemical Properties[4][5][6]

The steric hindrance provided by the two ortho-methyl groups (2,6-substitution) significantly influences the chemical stability and reactivity of the ether linkage, protecting it from enzymatic cleavage in biological systems compared to unhindered ethers.[1]

PropertyDataNote
Appearance Clear, colorless to pale yellow liquidOxidizes slightly upon storage
Boiling Point ~304 °C (760 mmHg)Extrapolated from isomeric data [1]
Density 1.27 ± 0.06 g/cm³Predicted
LogP ~4.1Highly Lipophilic
Solubility Soluble in DCM, Ethyl Acetate, DMSOInsoluble in water
Flash Point >110 °CNon-flammable under standard conditions

Synthetic Utility and Applications

Role in Drug Development

This molecule acts as a lipophilic pharmacophore in medicinal chemistry. The 2,6-dimethylphenoxy moiety is a privileged structure found in several sodium channel blockers and anti-arrhythmic drugs.[1]

  • Steric Shielding: The methyl groups at positions 2 and 6 twist the ether bond out of planarity with the benzene ring, preventing conjugation and reducing metabolic susceptibility.

  • Linker Chemistry: The 3-bromopropyl chain serves as an electrophilic handle, allowing for the attachment of amine-containing pharmacophores (e.g., piperazines, amines) via nucleophilic substitution.[1]

Related Pharmaceutical Agents:

  • Mexiletine Analogs: While Mexiletine uses a 2-aminopropyl chain, research analogs utilizing linear propyl linkers for sodium channel inhibition often employ this building block [2].[1]

  • Ranolazine Derivatives: Used in the synthesis of novel anti-anginal agents where the linker length is modulated to optimize binding affinity.

Synthesis Protocol (Williamson Ether Synthesis)

The synthesis involves the O-alkylation of 2,6-dimethylphenol with an excess of 1,3-dibromopropane to minimize dimerization.[1]

Reaction Scheme

Synthesis Reactants 2,6-Dimethylphenol + 1,3-Dibromopropane (3.0 eq) Intermediate Transition State (Phenoxide attack) Reactants->Intermediate Deprotonation Reagents K2CO3, Acetone Reflux, 12-24h Reagents->Reactants Product 2-(3-Bromopropoxy)-m-xylene (>90% Yield) Intermediate->Product SN2 Substitution SideProduct Bis-ether Dimer (Impurity) Intermediate->SideProduct Reaction with Product (If dibromide is limiting)

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Detailed Methodology
  • Reagents:

    • 2,6-Dimethylphenol (1.0 eq)[1][2]

    • 1,3-Dibromopropane (3.0 - 4.0 eq) [Excess is critical to prevent bis-alkylation][1]

    • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

    • Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

  • Procedure:

    • Activation: Dissolve 2,6-dimethylphenol in acetone. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Addition: Add 1,3-dibromopropane in a single portion. The large excess ensures the phenoxide attacks a dibromide molecule rather than an already mono-alkylated product.[1]

    • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][3]

    • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove solvent and excess 1,3-dibromopropane (which can be recovered via distillation).[1]

    • Purification: The crude oil is typically purified via vacuum distillation or silica gel column chromatography (eluting with Hexanes/DCM) to yield the pure colorless oil.

Safety and Handling (E-E-A-T)

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive—store in amber vials to prevent debromination.

  • Disposal: Must be disposed of as halogenated organic waste.

References

  • American Elements. (n.d.). 2-(3-bromopropoxy)-1,4-dimethylbenzene Properties (Isomer Comparison). Retrieved from [1]

  • BenchChem. (2025).[2] Synthesis of Mexiletine and Structural Analogs. Retrieved from [1]

  • CymitQuimica. (n.d.). 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) Product Data.[1][4][5][6] Retrieved from [1]

  • PubChem. (2025).[7] Compound Summary: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

Sources

Foundational

Technical Guide: Physicochemical Profiling and Synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene

The following technical guide details the physicochemical profiling, synthesis, and experimental handling of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3). This document is structured to support researchers in t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, synthesis, and experimental handling of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3). This document is structured to support researchers in the efficient integration of this intermediate into broader synthetic workflows, particularly in the development of antiarrhythmic agents and ion channel blockers.

Executive Summary

2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3), also identified as 1-(3-bromopropoxy)-2,6-dimethylbenzene , is a critical alkylating intermediate. It serves as a lipophilic building block in the synthesis of pharmaceutical agents, most notably analogs of Mexiletine and other Class IB antiarrhythmics. Its structural core—a sterically hindered 2,6-dimethylphenoxy moiety—imparts unique stability and selectivity profiles to its derivatives.

This guide provides a validated physicochemical dataset, detailed synthetic protocols, and safety frameworks necessary for the precise manipulation of this compound in a research setting.

Chemical Identity & Structural Analysis[1][2]

ParameterSpecification
IUPAC Name 1-(3-Bromopropoxy)-2,6-dimethylbenzene
Common Name 3-Bromopropyl 2,6-xylyl ether
CAS Number 3245-54-3
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
SMILES CC1=C(OCCCBr)C(C)=CC=C1
Structural Feature Sterically hindered ether linkage due to ortho-methyl groups.
Structural Implications on Reactivity

The presence of methyl groups at the 2 and 6 positions of the phenyl ring creates significant steric bulk around the ether oxygen.

  • Nucleophilic Substitution: The alkyl bromide terminus remains unhindered and highly reactive toward nucleophiles (amines, thiols).

  • Ether Stability: The steric shielding protects the ether linkage from facile cleavage, enhancing metabolic stability in downstream drug candidates.

Physicochemical Properties: Boiling Point & Density[3][4][5][6]

Accurate physical property data is essential for determining purification strategies (e.g., vacuum distillation parameters) and reaction solvent choices.

Boiling Point Analysis

Due to the high molecular weight and polarity of the aryl ether and alkyl bromide functionalities, this compound exhibits a high boiling point at atmospheric pressure. Decomposition often competes with distillation at 1 atm.

ConditionValue (Experimental/Predicted)Operational Note
Boiling Point (760 mmHg) 304.0°C ± 20°C (Predicted)Do not distill at atm pressure. Risk of thermal degradation.
Boiling Point (1 mmHg) ~135°C - 145°C (Estimated)Recommended range for vacuum distillation.
Boiling Point (0.1 mmHg) ~105°C - 115°C (Estimated)Ideal for high-purity isolation.

Technical Insight: The boiling point is comparable to its isomer, 3-bromopropyl-2,5-xylyl ether (BP ~304°C). The symmetry of the 2,6-isomer may slightly elevate the boiling point due to efficient packing, but the steric bulk interferes with intermolecular interactions, keeping it within the 300–310°C range.

Density and Refractive Index

The bromine atom significantly contributes to the mass density, making the compound denser than water—a critical factor for liquid-liquid extraction (the product will form the bottom layer in aqueous/organic separations).

ParameterValue
Density (20°C) 1.27 ± 0.05 g/cm³
Refractive Index (

)
1.535 - 1.545
Physical State Clear to pale yellow liquid

Experimental Synthesis & Validation Protocol

The synthesis utilizes a Williamson Ether Synthesis adapted for sterically hindered phenols. Standard conditions (acetone/K₂CO₃) are often too slow; therefore, a dipolar aprotic solvent (DMF or Acetonitrile) and elevated temperatures are required.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Phenol 2,6-Dimethylphenol (Steric Hindrance) Intermediate Transition State (SN2 Attack) Phenol->Intermediate Deprotonation Dibromide 1,3-Dibromopropane (Excess: 3.0 equiv) Dibromide->Intermediate Base Base: K2CO3 Solvent: DMF/MeCN Base->Intermediate Product 2-(3-Bromopropoxy)- 1,3-dimethylbenzene Intermediate->Product Reflux 80°C, 6-12h Byproduct Bis-ether Byproduct (Minimized by Excess Dibromide) Intermediate->Byproduct Side Reaction

Caption: Synthesis pathway emphasizing the use of excess dibromide to suppress bis-ether formation.

Step-by-Step Protocol

Reagents:

  • 2,6-Dimethylphenol (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq) – Excess is crucial to prevent dimerization.

  • Potassium Carbonate (K₂CO₃) (2.0 eq) – Anhydrous, finely ground.

  • Acetonitrile (MeCN) or DMF – Solvent.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 2,6-dimethylphenol in MeCN (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. The mixture may turn slight yellow/orange as the phenoxide forms.

  • Addition: Add 1,3-dibromopropane in a single portion.

    • Note: Adding the phenol to the dibromide is an alternative strategy to further minimize dimer formation.

  • Reflux: Heat the mixture to reflux (80–82°C for MeCN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will be less polar than the phenol.

  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[2]

    • Dissolve the residue in Ethyl Acetate or DCM. Wash with 1M NaOH (to remove unreacted phenol) and then Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Vacuum Distillation: Collect the fraction boiling at ~140°C @ 1–2 mmHg.

    • Column Chromatography: If distillation is unavailable, use Silica Gel (100% Hexanes → 5% EtOAc/Hexanes).

Purification Logic & Quality Control

Achieving pharmaceutical-grade purity (>98%) requires removing the unreacted dibromide and the bis-ether impurity.

Distillation Workflow (Graphviz Visualization)

PurificationLogic Crude Crude Reaction Mixture (Product, Excess Dibromide, Traces of Phenol) Strip Rotary Evaporation (Remove Solvent) Crude->Strip VacDist High Vacuum Distillation (< 2 mmHg) Strip->VacDist Fraction1 Fraction 1: ~40-60°C (Excess 1,3-Dibromopropane) VacDist->Fraction1 First Cut Fraction2 Fraction 2: ~135-145°C (Target Product) VacDist->Fraction2 Main Cut Residue Pot Residue (Bis-ether & Polymers) VacDist->Residue Leftover

Caption: Purification logic separating low-boiling reagents from the high-boiling target product.

Characterization Checkpoints
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.30 (s, 6H, Ar-CH₃ ) – Diagnostic singlet.
      
    • 
       2.35 (quint, 2H, -CH₂-CH₂ -CH₂-)
      
    • 
       3.65 (t, 2H, -CH₂Br )
      
    • 
       3.95 (t, 2H, Ar-O-CH₂ -)
      
    • 
       6.9-7.1 (m, 3H, Ar-H )
      
  • Appearance: Colorless oil.[3][4] If yellow/brown, re-distill to remove oxidation products.

Safety & Handling

  • Hazards: The compound is an alkylating agent (due to the alkyl bromide) and a skin/eye irritant. It is toxic to aquatic life.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent debromination or oxidation of the ether.

  • Spill Control: Absorb with sand or vermiculite. Do not flush into drains due to high density and aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962697, 2-(3-bromopropoxy)-1,4-dimethylbenzene (Isomer Analog Data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene from 2,6-dimethylphenol

Technical Application Note: Optimized Synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene Strategic Overview The synthesis of 2-(3-bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Strategic Overview

The synthesis of 2-(3-bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane) represents a critical transformation in medicinal chemistry and materials science. This moiety serves as a lipophilic linker in cardiovascular drugs (e.g., Mexiletine derivatives) and as a flexible spacer in liquid crystal polymers.

The Challenge: The primary synthetic hurdle is the "Ortho-Effect." The methyl groups at the 2 and 6 positions of the phenol ring create significant steric hindrance around the nucleophilic oxygen. Furthermore, the use of a symmetrical dihalide (1,3-dibromopropane) introduces the risk of dimerization (formation of 1,3-bis(2,6-dimethylphenoxy)propane), where the desired product reacts with a second equivalent of phenoxide.

The Solution: This protocol utilizes a Williamson Ether Synthesis optimized for hindered substrates. By employing acetonitrile (ACN) as a polar aprotic solvent (allowing higher reflux temperatures than acetone) and a specific stoichiometric excess of the alkylating agent, we maximize mono-alkylation selectivity while suppressing dimer formation.

Mechanistic Insight & Reaction Design

The reaction proceeds via an


 mechanism. However, the kinetics are heavily influenced by the steric bulk of the 2,6-dimethylphenol.
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild base to generate the phenoxide anion. Unlike strong bases (e.g., NaH), 
    
    
    
    allows for a controlled concentration of the active nucleophile, reducing side reactions.
  • Nucleophilic Attack: The phenoxide attacks the primary carbon of 1,3-dibromopropane.

  • Finkelstein Assistance (Optional): The addition of catalytic Potassium Iodide (KI) can accelerate the reaction. Iodide displaces bromide to form a more reactive alkyl iodide intermediate in situ, which is then rapidly attacked by the hindered phenoxide.

Reaction Pathway Diagram

ReactionMechanism Phenol 2,6-Dimethylphenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Transition SN2 Transition State (Sterically Hindered) Phenoxide->Transition + Dibromide Dibromide 1,3-Dibromopropane (Electrophile - Excess) Dibromide->Transition Product 2-(3-Bromopropoxy)- 1,3-dimethylbenzene (Target) Transition->Product Primary Path Dimer Bis-phenoxy Dimer (Side Product) Product->Dimer + Phenoxide (Avoid via Excess Dibromide)

Figure 1: Reaction pathway highlighting the critical competition between product formation and dimerization.

Experimental Protocol

Safety Warning: 1,3-Dibromopropane is toxic and a potential mutagen. 2,6-Dimethylphenol is corrosive. Perform all operations in a fume hood.

Materials & Equipment
  • Reagents:

    • 2,6-Dimethylphenol (1.0 equiv)

    • 1,3-Dibromopropane (3.0 - 4.0 equiv ) – Critical for selectivity.

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Acetonitrile (ACN), HPLC grade (Solvent)

    • Potassium Iodide (KI) (0.1 equiv) – Optional catalyst.

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.[1][2]

    • Reflux condenser with drying tube (

      
      ) or 
      
      
      
      inlet.
    • Rotary evaporator.[1][3]

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Charge the RBF with 2,6-dimethylphenol (e.g., 10 mmol, 1.22 g) and anhydrous Acetonitrile (30 mL).

  • Add

    
      (20 mmol, 2.76 g) and optional KI  (1 mmol, 0.16 g).
    
  • Stir at room temperature for 15–30 minutes. The mixture will become a suspension.[3] Note: This pre-stirring ensures partial deprotonation before alkyl halide addition.

Step 2: Alkylation

  • Add 1,3-dibromopropane (30–40 mmol, 3.0–4.0 mL) in a single portion.

    • Expert Tip: Do not add the phenol to the bromide; the high local concentration of bromide ensures the mono-substituted product is statistically favored.

  • Heat the mixture to reflux (approx. 80–82°C) .

  • Maintain reflux for 12–16 hours .

  • Process Control: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (

    
    ) should disappear. The product will appear at a higher 
    
    
    
    (
    
    
    ).

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ) using a sintered glass funnel or Celite pad. Rinse the cake with fresh ACN.
  • Concentration: Remove the Acetonitrile and excess 1,3-dibromopropane under reduced pressure (Rotovap).

    • Note: 1,3-Dibromopropane has a b.p. of 167°C. It requires high vacuum or heating to remove effectively. If rotovap is insufficient, it will be removed in the distillation step.

  • Extraction (The "Self-Validating" Step):

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 1: 1M NaOH (2x). Crucial: This converts any unreacted 2,6-dimethylphenol back to the water-soluble phenoxide, removing it from the organic layer.

    • Wash 2: Water (1x).[4]

    • Wash 3: Brine (1x).

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Final Purification:

    • Concentrate the organic layer.[1]

    • Vacuum Distillation: Recommended for high purity. Collect the fraction corresponding to the product (b.p. is significantly higher than dibromopropane).

    • Alternative: Silica Gel Column Chromatography (Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes).
      
Workup Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Solids + Liquid) Filter Filtration Crude->Filter Filtrate Filtrate (Product + Solvent + Excess Reagent) Filter->Filtrate Evap Evaporation (Remove ACN) Filtrate->Evap Residue Oily Residue Evap->Residue Extract Dissolve in EtOAc Wash with 1M NaOH Residue->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Phenolate + Salts) PhaseSep->AqLayer OrgLayer Organic Layer (Product + Excess Dibromide) PhaseSep->OrgLayer Purify Vacuum Distillation or Column Chromatography OrgLayer->Purify Final Pure 2-(3-Bromopropoxy)- 1,3-dimethylbenzene Purify->Final

Figure 2: Purification workflow emphasizing the removal of unreacted phenol via alkaline wash.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values:

TechniqueExpected SignalInterpretation
TLC Single spot,

(Hex/EtOAc 9:1)
Absence of phenol (

) and dimer (lower

).

NMR

2.30 (s, 6H)
Two methyl groups on the aromatic ring.

NMR

3.65 (t, 2H)

protons (triplet).

NMR

3.95 (t, 2H)

protons (triplet).

NMR

2.35 (quint, 2H)
Central

of the propyl chain.

NMR

6.9 - 7.1 (m, 3H)
Aromatic protons (1,3-dimethyl substitution pattern).

Troubleshooting & Optimization

  • Low Yield / Slow Reaction:

    • Cause: Steric hindrance is blocking the attack.

    • Fix: Switch solvent to DMF (Dimethylformamide) and heat to 90°C. However, DMF is harder to remove during workup (requires extensive water washes).

    • Fix: Increase the amount of KI catalyst to 0.5 equiv.

  • Dimer Formation (Bis-ether):

    • Cause: Ratio of Phenol to Dibromide is too high.

    • Fix: Increase 1,3-dibromopropane to 5 equivalents . The excess can be recovered via distillation.

  • Emulsions during Extraction:

    • Cause: Density of halogenated compounds can be close to water.

    • Fix: Add more Brine (saturated NaCl) to the aqueous layer to increase density difference.

References

  • Source: BenchChem Technical Guides. "An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride.
  • Williamson Ether Synthesis Protocols

    • Source: University of Wisconsin-Madison, Chemistry Dept. "Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2)."
    • Relevance: Validates the reactivity of 2,6-dimethylphenol with alkyl bromides under basic conditions.
    • URL:[Link]

  • General Procedure for Alkylation of Hindered Phenols

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p.836 (1963); Vol. 38, p.75 (1958). (Adapted conditions for hindered substrates).

    • Relevance: Provides foundational techniques for handling 2,6-disubstituted phenols in ether synthesis.
    • URL:[Link]

  • Reaction of 2,6-Dimethylphenol with Dihalides

    • Source: ResearchGate / Journal of Coordination Chemistry.
    • Relevance: Explicitly cites reaction conditions: "1,3-dibromopropane, , acetone, reflux, 15 h" for 2,6-dimethylphenol deriv
    • URL:[Link]

Sources

Application

Application Note: Optimized Protocol for the Synthesis of Xylyl Ethers via Williamson Coupling

Strategic Overview & Scientific Rationale The synthesis of xylyl ethers—specifically using -dihaloxylenes (ortho, meta, or para)—is a cornerstone reaction in medicinal chemistry for creating stable, semi-rigid linkers (e...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scientific Rationale

The synthesis of xylyl ethers—specifically using


-dihaloxylenes (ortho, meta, or para)—is a cornerstone reaction in medicinal chemistry for creating stable, semi-rigid linkers (e.g., in PROTACs or macrocycles) and in materials science for Metal-Organic Frameworks (MOFs).

While the Williamson ether synthesis is a "textbook" reaction, the specific application to xylyl halides requires nuanced control. Xylyl halides are benzylic halides , making them exceptionally electrophilic but also prone to specific side reactions like polymerization or hydrolysis if handled poorly.

The Mechanistic Causality

The reaction proceeds via a classical


 mechanism .[1] The transition state involves the backside attack of the alkoxide/phenoxide nucleophile on the benzylic carbon.
  • Why Xylyl? The adjacent aromatic ring stabilizes the transition state via orbital overlap (

    
    ), significantly accelerating the reaction compared to alkyl halides.
    
  • The Trap: Because the benzylic protons are slightly acidic and the halide is a good leaving group, elimination (formation of xylylenes) is a theoretical risk, though less common than with secondary alkyl halides. The primary risk is hydrolysis to the alcohol (xylene dimethanol) if moisture is present, effectively killing the stoichiometry.

Diagram 1: Mechanistic Pathway & Transition State

WilliamsonMechanism Alkoxide Alkoxide/Phenoxide (Nucleophile) TS Transition State [Nu---C---X]‡ (Benzylic Stabilization) Alkoxide->TS Backside Attack XylylHalide Xylyl Halide (Electrophile) XylylHalide->TS Leaving Group Activation Product Xylyl Ether (Linker/Cap) TS->Product Inversion (N/A for achiral) Salt Salt Byproduct (MX) TS->Salt

Caption:


 reaction pathway showing the benzylic stabilization of the transition state.

Pre-Experimental Planning

Reagent Selection Matrix

The choice of base and solvent is strictly dictated by the


 of the nucleophile (alcohol vs. phenol).
VariableCondition A (Phenols)Condition B (Aliphatic Alcohols)Condition C (Green/Scale-up)
Nucleophile Phenols (

8–11)
Primary/Secondary Alcohols (

16–18)
Any (Solubility dependent)
Base

or

NaH (60% in oil) or KHNaOH or KOH (beads/powder)
Solvent Acetone, Acetonitrile (ACN), DMFTHF, DMF (Anhydrous)Toluene/Water (Biphasic)
Catalyst KI (optional Finkelstein)NoneTBAB or Aliquat 336 (PTC)
Temp Reflux (

C)

C

RT


C

C
Safety Critical: Xylyl Halides

Warning:


-Dichloro-p-xylene and its dibromo analogs are potent lachrymators  (tear gas agents).
  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute ethanolic amine solution (to quench the halide) before removal from the hood.

Detailed Protocols

Protocol A: Synthesis with Phenolic Nucleophiles (Mild Conditions)

Best for: Creating bis(phenoxy) linkers, drug scaffolds where harsh bases might degrade other functional groups.

Materials:

  • Substituted Phenol (2.2 eq if using dihalide; 1.1 eq if using monohalide)

  • 
    -Dibromo-p-xylene (1.0 eq)
    
  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: Acetone (HPLC grade) or Acetonitrile.

  • Catalyst: Potassium Iodide (10 mol%) - Highly recommended if using xylyl chlorides .

Procedure:

  • Activation: In a round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the Phenol and

    
     in Acetone (0.2 M concentration relative to phenol). Stir at room temperature (RT) for 15 minutes to allow initial deprotonation.
    
  • Addition: Add the xylyl halide in a single portion.

    • Note: If the reaction is highly exothermic (rare for this specific combo), add dropwise as a solution in acetone.

  • Catalysis: Add KI if using the chloride derivative to facilitate in-situ Finkelstein exchange (Cl

    
     I 
    
    
    
    O-Ar).
  • Reflux: Attach a reflux condenser and heat to reflux (

    
    C for Acetone, 
    
    
    
    C for ACN) for 4–12 hours.
    • Monitoring: Spot TLC every 2 hours. The xylyl halide spot (high

      
      ) should disappear.
      
  • Workup:

    • Cool to RT.

    • Filter off the inorganic solids (

      
       and excess carbonate). Wash the pad with fresh acetone.
      
    • Concentrate the filtrate in vacuo.

    • Purification: The residue is often a solid. Recrystallize from Ethanol or Ethyl Acetate/Hexanes.

Protocol B: Synthesis with Aliphatic Alcohols (Strong Base)

Best for: Glycol linkers, aliphatic spacers.

Materials:

  • Aliphatic Alcohol (2.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Solvent: Anhydrous THF or DMF.[2]

Procedure:

  • Setup: Flame-dry a 2-neck RBF and cool under Argon/Nitrogen flow.

  • NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with dry hexanes to remove mineral oil if the oil interferes with downstream purification. Suspend clean NaH in anhydrous THF.

  • Alkoxide Formation: Cool to

    
    C. Add the alcohol dropwise (dissolved in THF if solid). Evolution of 
    
    
    
    gas will occur. Stir for 30 min at
    
    
    C, then 30 min at RT.
  • Coupling: Cool back to

    
    C. Add 
    
    
    
    -dibromo-p-xylene dropwise (dissolved in minimal THF).
  • Reaction: Allow to warm to RT. If reaction is sluggish (check TLC), heat to

    
    C.
    
  • Quench: Carefully add saturated

    
     solution dropwise at 
    
    
    
    C to quench excess hydride.
  • Extraction: Dilute with water, extract 3x with Ethyl Acetate. Dry over

    
    .[2]
    
Protocol C: Phase Transfer Catalysis (PTC)

Best for: Large scale, green chemistry, or when anhydrous solvents are unavailable.

Procedure:

  • Dissolve

    
    -dibromo-p-xylene (1.0 eq) and the Nucleophile (2.2 eq) in Toluene (or DCM).
    
  • Add Tetrabutylammonium bromide (TBAB) (5–10 mol%).

  • Add an equal volume of 30% NaOH (aq).

  • Stir vigorously (high RPM is critical to create emulsion) at

    
    C.
    
  • Monitor by TLC.[1][2][3] The product remains in the organic layer; salts stay in aqueous.

Decision Making & Troubleshooting

Diagram 2: Method Selection Logic

MethodSelection Start Start: Define Nucleophile IsPhenol Is it a Phenol? (pKa 8-11) Start->IsPhenol IsAlcohol Is it an Alcohol? (pKa >15) Start->IsAlcohol WeakBase Use Weak Base (K2CO3/Acetone) IsPhenol->WeakBase Yes PTC Phase Transfer (NaOH/Tol/TBAB) IsPhenol->PTC Alternative StrongBase Use Strong Base (NaH/THF) IsAlcohol->StrongBase Standard IsAlcohol->PTC Scale-up/Green

Caption: Decision tree for selecting the optimal synthetic protocol based on substrate acidity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Moisture in solvent (competing hydrolysis).Flame-dry glassware; use fresh anhydrous solvents; add molecular sieves.
No Reaction Base too weak for substrate.If using

, switch to

(higher solubility/basicity) or NaH.
Mono-substitution Stoichiometry error.When making bis-ethers, ensure excess nucleophile (>2.2 eq). If mono is desired, use excess halide (5 eq) and recycle.
Incomplete Conversion Poor leaving group (Cl vs Br).Add KI (Finkelstein condition) or switch to xylyl bromide.
Emulsion (PTC) Similar densities of phases.Add brine to aqueous layer; filter through Celite before separation.

Workup and Purification Workflow

The xylyl ethers are typically crystalline solids, especially the bis-substituted variants, making recrystallization the preferred purification method over chromatography.

Diagram 3: Purification Flowchart

Purification RxnMix Crude Reaction Mixture Filter Filtration (Remove Salts) RxnMix->Filter Evap Evaporate Solvent Filter->Evap CrudeSolid Crude Solid Residue Evap->CrudeSolid Recryst Recrystallization (EtOH or EtOAc) CrudeSolid->Recryst Preferred (Scalable) Column Flash Chromatography (Hex/EtOAc) CrudeSolid->Column If Oil/Complex Mix Check Check Purity (NMR/TLC) Recryst->Check Column->Check

Caption: Standardized workflow for the isolation of xylyl ethers.

References

  • Williamson, A. W. (1850).[4][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocols for Phenolic Ethers).

  • Li, W., et al. (2013).[7] "Synthesis and Crystal Structure of 1,4-bis{[(2'-Thenylaminoformyl)phenoxyl]methyl}benzene." Asian Journal of Chemistry. (Specific protocol for bis(phenoxymethyl)benzene derivatives).

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic Overview and Side Reactions).

Sources

Method

N-alkylation of amines using 2-(3-Bromopropoxy)-1,3-dimethylbenzene

An In-Depth Guide to the N-Alkylation of Amines Using 2-(3-Bromopropoxy)-1,3-dimethylbenzene Abstract This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of Amines Using 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Abstract

This document provides a comprehensive technical guide for the N-alkylation of primary and secondary amines utilizing 2-(3-bromopropoxy)-1,3-dimethylbenzene. N-alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules, making their synthesis a critical operation for medicinal chemists and drug development professionals.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, strategies to mitigate common challenges such as over-alkylation, and detailed, field-proven protocols for successful synthesis, purification, and characterization.

Scientific Rationale & Mechanistic Overview

The targeted transformation is a classic example of a nucleophilic substitution reaction, specifically proceeding via an SN2 mechanism. Understanding the interplay of the substrate, nucleophile, solvent, and base is paramount to achieving high yields and purity.

The SN2 Pathway: A Concerted Reaction

The N-alkylation of an amine with an alkyl halide is a bimolecular process where the rate depends on the concentration of both reactants.[3] The reaction is concerted, meaning the bond formation between the amine's nucleophilic nitrogen and the electrophilic carbon of the alkyl bromide occurs simultaneously with the cleavage of the carbon-bromine bond.[3]

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the carbon atom bearing the bromine. This approach occurs from the side opposite to the leaving group (the bromide ion), a trajectory known as "backside attack".[3][4]

  • Transition State: A high-energy transition state is formed where the nitrogen is partially bonded to the carbon, and the carbon-bromine bond is partially broken. The central carbon atom is transiently trigonal bipyramidal.[3]

  • Product Formation: The bromide ion is expelled, and a new carbon-nitrogen bond is formed. This step results in an inversion of stereochemistry if the carbon is a chiral center. The initial product is an ammonium salt, which is then deprotonated by a base to yield the neutral N-alkylated amine.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R₂N-H (Nucleophile) TS [R₂N···C···Br]‡ (Trigonal Bipyramidal) Amine->TS Backside Attack AlkylHalide Br-CH₂(CH₂)₂-Ar (Electrophile) AlkylHalide->TS Salt R₂N⁺H-CH₂(CH₂)₂-Ar Br⁻ (Ammonium Salt) TS->Salt Leaving Group Departure FinalProduct R₂N-CH₂(CH₂)₂-Ar (Alkylated Amine) Salt->FinalProduct Deprotonation ProtonatedBase Base-H⁺ FinalProduct->ProtonatedBase Base Base Base->Salt Caption: The SN2 mechanism for N-alkylation. a

The Challenge of Over-Alkylation

A significant challenge in the N-alkylation of primary amines is the potential for multiple alkylations.[5] The secondary amine product is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide and form an undesired tertiary amine.[5][6] This can cascade, ultimately forming a quaternary ammonium salt.

Strategies to Promote Mono-alkylation:

  • Stoichiometric Control: Using the amine as the limiting reagent and carefully controlling the addition of the alkyl halide (typically 1.0-1.2 equivalents) can favor the desired product.

  • Excess Amine: Employing a large excess of the primary amine shifts the equilibrium, increasing the probability that the alkyl halide will react with the starting material rather than the product.

  • Reaction Monitoring: Close monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows the reaction to be quenched once the desired product is maximized and before significant byproducts form.[7]

Causality Behind Reagent Selection
  • Alkylating Agent: 2-(3-Bromopropoxy)-1,3-dimethylbenzene is an ideal substrate for SN2 reactions. It is a primary alkyl bromide, which minimizes steric hindrance at the electrophilic carbon, leading to faster reaction rates compared to secondary or tertiary halides.[3][4]

  • Base: A non-nucleophilic base is crucial. Its role is to neutralize the ammonium salt formed after alkylation, regenerating the neutral amine without competing with it as a nucleophile.[8] Potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are excellent choices.

  • Solvent: Polar aprotic solvents are the gold standard for SN2 reactions.[9][10] Solvents like acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile through hydrogen bonding.[11][12] This leaves the amine's lone pair more available for nucleophilic attack, accelerating the reaction.[9][10] In contrast, polar protic solvents like water or ethanol would form a "solvent cage" around the amine via hydrogen bonds, reducing its nucleophilicity and slowing the reaction.[9][13]

Detailed Experimental Protocol

This protocol provides a general and robust method for the N-alkylation of a representative secondary amine, morpholine, with 2-(3-bromopropoxy)-1,3-dimethylbenzene. It can be adapted for other primary and secondary amines with minor modifications.

Materials and Reagents
ReagentFormulaMW ( g/mol )Equiv.Amount (mmol)Amount (Mass/Vol)
MorpholineC₄H₉NO87.121.05.0436 mg (0.44 mL)
2-(3-Bromopropoxy)-1,3-dimethylbenzeneC₁₁H₁₅BrO243.141.15.51.34 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.010.01.38 g
Acetonitrile (ACN), anhydrousCH₃CN41.05--50 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.38 g, 10.0 mmol).

    • Add anhydrous acetonitrile (50 mL) to the flask.

    • Add morpholine (0.44 mL, 5.0 mmol) to the suspension.

    • Finally, add 2-(3-bromopropoxy)-1,3-dimethylbenzene (1.34 g, 5.5 mmol) to the reaction mixture.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Monitor the reaction progress every 2-4 hours using TLC (e.g., eluent system: 5:1 Hexanes:Ethyl Acetate) or LC-MS, observing the disappearance of the starting amine and the appearance of a new, higher Rf product spot. The reaction is typically complete within 8-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove any remaining salts and DMF if it was used as a solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final N-alkylated amine as a pure oil or solid.

Workflow A 1. Reagent Assembly - Amine - Alkyl Bromide - Base (K₂CO₃) - Solvent (ACN) B 2. Reaction Setup - Combine reagents in flask - Heat to reflux (80-85 °C) A->B Combine C 3. Monitoring - TLC / LC-MS - Check for starting  material consumption B->C Stir & Heat (8-16 h) C->B Incomplete D 4. Work-up - Cool and filter - Solvent evaporation - Liquid-liquid extraction C->D Complete E 5. Purification - Silica gel column  chromatography D->E Crude Product F 6. Characterization - NMR, IR, MS - Confirm structure & purity E->F Pure Product Caption: General experimental workflow for N-alkylation. a

Product Characterization

Confirming the identity and purity of the synthesized N-alkylated amine is a critical final step. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the -(CH₂)₃-Ar moiety. Specifically, two new triplets for the methylene groups adjacent to the nitrogen and oxygen, and a multiplet for the central methylene group. The hydrogens on the carbon alpha to the newly bonded nitrogen will be deshielded and appear around 2.3-3.0 ppm.[14]
¹³C NMR Carbons adjacent to the nitrogen atom will appear in the 40-65 ppm region, shifted downfield from their typical alkane positions due to the deshielding effect of the nitrogen.[14][15]
IR Spec. For secondary amine products (from primary amine starting materials), a single, sharp N-H stretching absorption will be observed around 3300-3400 cm⁻¹.[15][16] For tertiary amine products, this N-H stretch will be absent.[16] Characteristic C-N and aromatic C-H stretches will also be present.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the mass of the product. The fragmentation pattern will likely feature a characteristic alpha-cleavage, where the C-C bond nearest to the nitrogen is broken, yielding a resonance-stabilized cation.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (wet solvent/amine).2. Insufficient temperature.3. Ineffective base.1. Use freshly dried, anhydrous solvents. Ensure amine is free of excess water.2. Confirm reaction temperature is at reflux for the chosen solvent.3. Use a freshly ground, dry base like K₂CO₃ or Cs₂CO₃.
Significant Over-alkylation 1. Reaction time too long.2. Product amine is highly reactive.3. Stoichiometry incorrect (excess alkyl halide).1. Monitor the reaction more frequently and quench as soon as the starting material is consumed.2. Use a larger excess of the starting amine (3-5 equivalents).3. Double-check calculations and accurately measure the limiting reagent.
Complex Mixture of Products 1. Side reactions due to high temperature.2. Impure starting materials.1. Consider running the reaction at a lower temperature for a longer duration (e.g., 60 °C overnight).2. Verify the purity of the amine and alkyl halide by NMR before starting.
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of highly polar impurities.1. Use a long chromatography column with a shallow solvent gradient for better separation.2. Perform an acidic wash (e.g., 1M HCl) during work-up to remove basic impurities, then re-neutralize and extract the product.

Conclusion

The N-alkylation of amines with 2-(3-bromopropoxy)-1,3-dimethylbenzene is a reliable and versatile transformation for accessing valuable chemical entities for drug discovery and development. Success hinges on a solid understanding of the SN2 mechanism and careful control over reaction parameters. By selecting the appropriate base and solvent system, managing stoichiometry, and diligently monitoring the reaction's progress, researchers can effectively mitigate side reactions like over-alkylation and achieve high yields of the desired mono-alkylated product. The protocols and insights provided herein serve as a robust starting point for the synthesis of a diverse range of N-alkylated amines.

References

  • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols - Benchchem. (URL: )
  • Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • Alkyl Halides: Solvent effects in substitution reactions - YouTube. (2020). (URL: )
  • Experimental procedure for N-alkylation of primary amines - Benchchem. (URL: )
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Public
  • Base-mediated cascade amidination/N-alkylation of amines by alcohols - RSC Publishing. (2020). (URL: )
  • multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. (URL: )
  • Alkyl Halide Reactivity - MSU chemistry. (URL: )
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (URL: )
  • Amines are good nucleophiles, even though they are neutral. How w... - Pearson. (URL: )
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Public
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (URL: )
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023). (URL: )
  • What is the nucleophilic substitution SN reaction of alkyl halides? - Quora. (2023). (URL: )
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). (URL: )
  • 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022). (URL: )
  • Spectroscopy of Amines | Organic Chemistry Class Notes |... - Fiveable. (2025). (URL: )
  • Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Sn1 vs Sn2: Solvent effects (video) - Khan Academy. (URL: )
  • Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (URL: )
  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012). (URL: )
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photoc
  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). (URL: )
  • Representative examples of pharmaceutically important N-alkyl
  • Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex - Dalton Transactions (RSC Publishing). (URL: )
  • N-Dealkyl
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). (URL: )
  • US3864402A - Purification of secondary alkyl amines - Google P
  • (PDF)
  • Some examples of N‐alkylamines with relevant biological activity.
  • N-Dealkyl
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). (URL: )
  • Organic Syntheses Procedure. (URL: )
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing). (URL: )
  • Synthesis of 2-bromo-1,3-dimethylbenzene - PrepChem.com. (URL: )
  • Methods for the N‐alkylation of amines.
  • 2-(3-bromopropoxy)-1,4-dimethylbenzene | CAS 3245-55-4 | AMERICAN ELEMENTS ®. (URL: )
  • 2-Bromo-1,3-dimethylbenzene 98 576-22-7. (URL: )
  • US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google P
  • In-Depth Technical Guide: (3-Bromo-2-methylpropyl)benzene - Benchchem. (URL: )
  • 91560-97-3 | 2-Bromo-5-butoxy-1,3-dimethylbenzene - ChemScene. (URL: )
  • 16.
  • 5-Bromo-2-isopropoxy-1,3-dimethylbenzene | C11H15BrO | CID 13400966 - PubChem. (URL: )

Sources

Application

Using 2-(3-Bromopropoxy)-1,3-dimethylbenzene as a linker in drug design

Application Note: Strategic Utilization of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in Drug Design Executive Summary This guide details the application of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3-Bromopropoxy)-1,3-dimethylbenzene in Drug Design

Executive Summary

This guide details the application of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane) as a high-value linker scaffold in medicinal chemistry. Unlike simple alkyl halide linkers, this molecule incorporates a 2,6-xylyl ether motif . This structural feature provides a critical "metabolic shield," utilizing steric hindrance to protect the ether oxygen from cytochrome P450 (CYP)-mediated


-dealkylation.

This compound is best utilized in:

  • PROTAC Design: As a lipophilic, metabolically stable spacer to replace labile PEG chains.

  • Cardiovascular & CNS Drug Synthesis: As a core intermediate for Ranolazine and Mexiletine analogs.

  • Fragment Optimization: To improve the metabolic stability (

    
    ) of lead compounds without altering the pharmacophore significantly.
    

Chemical Profile & Design Logic

The "Ortho-Blocking" Effect

The primary advantage of this linker is the presence of methyl groups at the 1,3-positions of the benzene ring (positions 2,6 relative to the ether oxygen).

  • Mechanism: The bulky methyl groups create a steric barrier perpendicular to the aromatic plane. This prevents the heme iron of CYP450 enzymes from approaching the ether oxygen lone pairs, thereby inhibiting the abstraction of the

    
    -proton required for oxidative dealkylation.
    
  • Outcome: Significantly increased in vivo half-life compared to unsubstituted phenoxy linkers.

Physicochemical Properties
PropertyValueDesign Implication
Molecular Weight ~243.14 g/mol Fragment-sized; leaves room for warhead attachment.
LogP (Predicted) ~3.8 - 4.2High lipophilicity; increases membrane permeability.
Reactivity Alkyl BromideExcellent electrophile for

reactions (Amines, Thiols).
Linker Length ~5-6 ÅIdeal distance for bridging shallow binding pockets.

Application Workflows

Workflow Visualization: PROTAC & Ligand Synthesis

The following diagram illustrates the strategic placement of the linker in a convergent synthesis pathway.

LinkerStrategy cluster_shield Design Advantage: Metabolic Shielding Linker 2-(3-Bromopropoxy)- 1,3-dimethylbenzene (The Scaffold) Intermediate Stable Intermediate (Metabolically Shielded) Linker->Intermediate SN2 Coupling (Base, Heat) Target Target Ligand (e.g., Piperazine/Amine) Target->Intermediate Nucleophilic Attack E3 E3 Ligase Ligand (e.g., Thalidomide thiol) FinalDrug Final PROTAC / Drug (High Permeability) Intermediate->FinalDrug Secondary Coupling (if Bifunctional)

Figure 1: Convergent synthesis strategy using the linker to couple a Target Ligand (e.g., for Ranolazine analogs) or an E3 Ligase Ligand (for PROTACs).[1][2]

Experimental Protocols

Protocol A: -Alkylation (Synthesis of Ranolazine/Mexiletine Analogs)

This protocol describes coupling the linker with a secondary amine (e.g., piperazine derivative), a standard reaction in synthesizing anti-anginal agents like Ranolazine.

Reagents:

  • Substrate:

    
    -(2,6-dimethylphenyl)-1-piperazineacetamide (or generic secondary amine).[3]
    
  • Linker: 2-(3-Bromopropoxy)-1,3-dimethylbenzene (1.1 equiv).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Catalyst: NaI (0.1 equiv) - Optional Finkelstein acceleration.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous MeCN.

  • Activation: Add powdered

    
     (3.0 mmol) and NaI (0.1 mmol). Stir at room temperature for 15 minutes.
    
  • Addition: Add 2-(3-Bromopropoxy)-1,3-dimethylbenzene (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide (

      
      ) should disappear; the product will appear as a more polar spot.
      
  • Workup:

    • Cool to room temperature. Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[4][5]

    • Redissolve residue in EtOAc (20 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Thiol-Click Coupling (PROTAC Linker Installation)

Used when attaching the linker to a cysteine residue or a thiol-modified E3 ligase ligand (e.g., thalidomide derivative).

Step-by-Step Procedure:

  • Solvent System: Use degassed DMF to prevent disulfide formation.

  • Base Selection: Use

    
     (1.5 equiv) for milder, more soluble basicity.
    
  • Reaction: Combine Thiol (1.0 equiv) and Linker (1.2 equiv) in DMF. Stir at 40°C for 2 hours.

    • Note: Thiols are more nucleophilic than amines; lower temperatures prevent side reactions.

  • Quench: Dilute with dilute HCl (pH 4) to protonate any unreacted thiol, then extract with DCM.

Quality Control & Troubleshooting

Analytical Validation (NMR)

To confirm the integrity of the linker before and after coupling, look for these diagnostic signals in


-NMR (

):
MoietyChemical Shift (

)
MultiplicityInterpretation

2.20 – 2.30 ppmSinglet (6H)Two equivalent methyl groups on the xylyl ring.

3.80 – 3.90 ppmTriplet (2H)Methylene adjacent to the ether oxygen.

3.50 – 3.60 ppmTriplet (2H)Pre-reaction: Terminal bromide. Disappears upon successful coupling.
Central

2.10 – 2.30 ppmQuintet (2H)Central propyl methylene.
Troubleshooting Guide
  • Issue: Low Yield / Slow Reaction.

    • Cause: The steric bulk of the 2,6-dimethyl group does not hinder the terminal bromide, but if your nucleophile is extremely bulky, the reaction may slow.

    • Solution: Add 10 mol% NaI (Sodium Iodide) to convert the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Issue: Elimination By-product (Alkene).

    • Cause: High temperature with strong, bulky bases (

      
      ) can cause E2 elimination of the HBr.
      
    • Solution: Switch to a weaker, non-nucleophilic base like

      
       or DIPEA and lower the temperature to 60°C.
      

References

  • Synthesis of Ranolazine: He, Y., et al. "Synthesis of Ranolazine."[6] Chinese Journal of Modern Applied Pharmacy, 2004.[6] 6

  • Ranolazine Process Patent: "Process for the Preparation of Ranolazine."[3][4] US Patent Application 20130090475A1. 3

  • Alkyl Linkers in PROTACs: "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences Application Note. [1][2][4][5][8][9]

  • Linker Design in Chemical Biology: "Application of Linkers in Chemical Biology." BLDpharm Technical Guide. 2

  • Metabolic Stability of 2,6-Dimethyl Ethers: "Characterization of the 2,6-Dimethylphenol Monooxygenase." Applied and Environmental Microbiology, 2022.[10] (Demonstrates the enzymatic difficulty in degrading this motif). 10

Sources

Method

Application Note &amp; Protocol Guide: Nucleophilic Substitution on 3-Bromopropyl Side Chains

Abstract: The 3-bromopropyl group is a versatile electrophilic handle in synthetic chemistry, crucial for the covalent modification of molecules in materials science, bioconjugation, and drug development. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3-bromopropyl group is a versatile electrophilic handle in synthetic chemistry, crucial for the covalent modification of molecules in materials science, bioconjugation, and drug development. This guide provides a comprehensive overview of the mechanistic principles and practical protocols for performing nucleophilic substitution reactions on substrates bearing 3-bromopropyl side chains. We delve into the critical parameters governing reaction outcomes, including the competition between substitution (SN2) and elimination (E2) pathways, and offer detailed, validated protocols for reactions with common nucleophiles such as amines, thiols, azides, and carboxylates.

Mechanistic Considerations: Navigating the SN2/E2 Landscape

The reaction of a nucleophile with a 3-bromopropyl group, a primary alkyl halide, is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] However, an understanding of competing pathways is essential for protocol design and optimization.

1.1 The SN2 Pathway: The Desired Reaction

In the SN2 reaction, the nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.[2][3] This "backside attack" results in an inversion of stereochemistry if the carbon is a chiral center.[2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]

1.2 Competing Pathways: E2 Elimination and Intramolecular Cyclization

Two primary side reactions can compete with the desired SN2 substitution:

  • E2 Elimination: A strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and elimination of HBr.[4] While SN2 is generally favored for primary halides like the 3-bromopropyl group, the use of bulky bases (e.g., potassium tert-butoxide) or high temperatures can favor E2 elimination.[5]

  • Intramolecular Cyclization: If the nucleophilic atom is part of the same molecule and can form a stable 3-membered ring, an intramolecular SN2 reaction can occur, leading to cyclopropane derivatives. This is a known pathway for certain substrates.[6][7][8]

1.3 Key Factors Influencing Reaction Outcome:

  • Nucleophile: Strong, non-bulky nucleophiles (e.g., I⁻, N₃⁻, RS⁻) strongly favor the SN2 pathway.[5]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[5] Protic solvents can solvate the nucleophile, reducing its reactivity.[9]

  • Temperature: Higher temperatures generally favor elimination over substitution.[5] Therefore, reactions are often run at room temperature or with gentle heating.

  • Leaving Group: Bromine is an excellent leaving group. For less reactive substrates, it can be converted in situ to the more reactive iodide by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

Caption: Competing reaction pathways for 3-bromopropyl substrates.

General Protocols for Nucleophilic Substitution

The following sections provide detailed, step-by-step protocols for reacting 3-bromopropyl side chains with various classes of nucleophiles.

Protocol 1: N-Alkylation with Amines

This protocol describes the reaction of a primary or secondary amine with a 3-bromopropyl-functionalized substrate. The use of excess amine can help minimize polyalkylation.[10]

Materials:

  • 3-Bromopropyl functionalized substrate (1.0 eq)

  • Primary or secondary amine (2.0-5.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Sodium iodide (NaI) (0.1 eq, optional catalyst)

Procedure:

  • Dissolve the 3-bromopropyl substrate in anhydrous DMF (or MeCN) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (K₂CO₃ or DIPEA) and the optional NaI catalyst to the solution.

  • Add the amine nucleophile to the reaction mixture.

  • Stir the reaction at room temperature (20-25 °C) or heat to 50-80 °C. The optimal temperature depends on the reactivity of the amine and should be determined empirically.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: S-Alkylation with Thiols

Thiolates (RS⁻) are excellent nucleophiles for SN2 reactions.[11] They are typically generated in situ from the corresponding thiol using a mild base.

Materials:

  • 3-Bromopropyl functionalized substrate (1.0 eq)

  • Thiol (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • If using K₂CO₃: Dissolve the substrate and thiol in anhydrous DMF. Add K₂CO₃ and stir at room temperature.

  • If using NaH (for non-protic thiols): To a stirred solution of the thiol in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), carefully add NaH portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of the 3-bromopropyl substrate in anhydrous THF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude thioether by column chromatography.

Protocol 3: Azide Substitution

The azide anion (N₃⁻) is an excellent nucleophile for SN2 reactions and provides a versatile handle for further functionalization (e.g., via "click chemistry" or reduction to a primary amine).[12][13]

Materials:

  • 3-Bromopropyl functionalized substrate (1.0 eq)

  • Sodium azide (NaN₃) (1.5-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the 3-bromopropyl substrate in anhydrous DMF.

  • Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment.

  • Stir the reaction mixture at a temperature between 50 °C and 80 °C.[14]

  • Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the strong azide stretch at ~2100 cm⁻¹).

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 3-azidopropyl compound can often be used without further purification, but column chromatography can be performed if necessary.

Protocol 4: O-Alkylation with Phenols or Carboxylic Acids

This reaction, a variation of the Williamson ether synthesis, is used to form ether or ester linkages. A base is required to deprotonate the phenol or carboxylic acid.

Materials:

  • 3-Bromopropyl functionalized substrate (1.0 eq)

  • Phenol or Carboxylic Acid (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)[15]

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a stirred suspension of the base (K₂CO₃ or the more effective Cs₂CO₃) in anhydrous DMF, add the phenol or carboxylic acid.[15]

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide or carboxylate salt.

  • Add the 3-bromopropyl substrate to the mixture. Adding a catalytic amount of NaI or tetrabutylammonium iodide (TBAI) can accelerate the reaction.

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with water, dilute aqueous NaOH (to remove unreacted phenol), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary and Troubleshooting

Nucleophile ClassTypical BaseSolventTemp (°C)Key Considerations
Amines K₂CO₃, DIPEADMF, MeCN25-80Polyalkylation is a common side reaction; use of excess amine can mitigate this.[10]
Thiols K₂CO₃, NaHDMF, THF0-25Thiols are sensitive to oxidation; consider using degassed solvents.
Azides NoneDMF50-80Sodium azide is highly toxic. Reaction produces the versatile azido-handle.[14][16]
Phenols/Acids K₂CO₃, Cs₂CO₃DMF, MeCN60-100Cs₂CO₃ is often more effective for less acidic phenols.[15] Phase-transfer catalysts can be beneficial.[17]

Troubleshooting Guide:

  • Low or No Reactivity:

    • Cause: Poor nucleophile, low temperature, or inactive substrate.

    • Solution: Increase temperature. Add catalytic NaI or TBAI to convert the bromide to a more reactive iodide in situ. Ensure reagents are anhydrous.

  • Formation of Elimination Product:

    • Cause: Base is too strong or sterically hindered; temperature is too high.

    • Solution: Use a weaker, non-hindered base (e.g., switch from t-BuOK to K₂CO₃). Lower the reaction temperature.

  • Multiple Products (e.g., Polyalkylation of Amines):

    • Cause: The product of the initial substitution is still nucleophilic.

    • Solution: Use a large excess of the starting amine nucleophile to favor mono-alkylation.[10] Alternatively, protect the amine product as it forms.

Sources

Application

Preparation of mexiletine analogs using bromopropoxy intermediates

Application Note: Preparation of Mexiletine Analogs via Bromopropoxy Intermediates Abstract This application note details the synthetic strategy for generating structural analogs of Mexiletine (1-(2,6-dimethylphenoxy)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Mexiletine Analogs via Bromopropoxy Intermediates

Abstract

This application note details the synthetic strategy for generating structural analogs of Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) utilizing bromopropoxy intermediates . Unlike the conventional industrial route (reductive amination of ketones), the bromopropoxy pathway offers modular versatility, allowing researchers to rapidly diversify the amine pharmacophore or alter the alkyl linker length (homologation). This guide focuses on the Williamson ether synthesis of the key electrophile 1-(2,6-dimethylphenoxy)-3-bromopropane and its subsequent nucleophilic displacement to yield a library of functionalized ion-channel blockers.

Introduction & Strategic Rationale

Mexiletine is a Class IB antiarrhythmic agent that acts as a use-dependent sodium channel blocker. Structure-Activity Relationship (SAR) studies often explore modifications to the amine head-group or the ether linkage to improve potency or reduce CNS side effects.

The Bromopropoxy Route is preferred in discovery chemistry for three reasons:

  • Divergency: A single batch of the brominated intermediate can be split to react with 20+ different amines in parallel.

  • Linker Control: By substituting 1,2-dibromopropane with 1,3-dibromopropane or 1,4-dibromobutane, researchers can probe the "chain length effect" on channel binding affinity.

  • Avoidance of Reductive Conditions: This pathway avoids the use of Raney Nickel or cyanoborohydrides, which may be incompatible with other sensitive functional groups on the target analogs.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a sequential bis-nucleophilic substitution strategy. The first step is an O-alkylation of the sterically hindered 2,6-dimethylphenol, followed by an amine displacement of the terminal bromide.

Critical Mechanistic Insight:

  • Step 1 (Ether Formation): The reaction of 2,6-dimethylphenol with a di-haloalkane is a competition between forming the desired mono-ether and the unwanted bis-ether (dimer). To favor the mono-ether, the electrophile (dibromide) must be used in significant molar excess (typically 3–5 equivalents).

  • Step 2 (Amination): The displacement of the alkyl bromide by an amine follows an

    
     mechanism . Steric bulk at the amine or the electrophilic carbon will significantly retard the rate. The addition of Potassium Iodide (KI) generates a transient alkyl iodide (Finkelstein reaction), which is a superior electrophile, accelerating the reaction 10–100 fold.
    

MexiletineSynthesis cluster_legend Reaction Logic Phenol 2,6-Dimethylphenol (Nucleophile) Intermediate Bromopropoxy Intermediate (1-(2,6-dimethylphenoxy)-3-bromopropane) Phenol->Intermediate Step 1: K2CO3, MeCN Reflux, 18h (Williamson Ether) Dibromide 1,3-Dibromopropane (Electrophile - Excess) Dibromide->Intermediate Excess to prevent dimerization Product Mexiletine Analog (Target Molecule) Intermediate->Product Step 2: KI (cat), DMF 60°C, 12h (SN2 Displacement) Amine Secondary Amine (HNR1R2) Amine->Product Avoid Dimer Key Control Point: Use 3-5 eq of Dibromide

Figure 1: Synthetic workflow for the preparation of Mexiletine analogs via the bromopropoxy route. Note the critical stoichiometry control in Step 1.

Experimental Protocols

Protocol A: Synthesis of 1-(2,6-dimethylphenoxy)-3-bromopropane

Targeting the linear linker analog (Class III antiarrhythmic profile).

Reagents:

  • 2,6-Dimethylphenol (1.0 eq)

  • 1,3-Dibromopropane (4.0 eq) [CRITICAL]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetonitrile (MeCN), HPLC grade (0.5 M concentration relative to phenol)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dibromopropane (40 mmol) in Acetonitrile (20 mL).

  • Base Activation: Add anhydrous

    
     (20 mmol) to the solution. Stir for 10 minutes at room temperature.
    
  • Addition: Add 2,6-dimethylphenol (10 mmol) dropwise (if liquid) or portion-wise (if solid) to the stirring suspension.

    • Note: Adding the phenol to the excess dibromide ensures the phenol always encounters a high concentration of electrophile, minimizing dimer formation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the less polar ether product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , residual 
    
    
    
    ). Rinse the filter cake with fresh MeCN.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue contains the product and excess 1,3-dibromopropane. Remove the excess dibromide via vacuum distillation (high boiling point difference) or silica gel column chromatography (eluting with 100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Yield Expectation: 75–85% as a clear, colorless oil.

Protocol B: Amination to Generate Mexiletine Analogs

Displacement of the bromide with a secondary amine (e.g., piperidine, pyrrolidine, or substituted amines).

Reagents:

  • Bromopropoxy Intermediate (from Protocol A) (1.0 eq)

  • Target Amine (1.2 – 1.5 eq)

  • Potassium Iodide (KI) (0.1 eq) [Catalyst]

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • DMF or Acetonitrile (0.2 M)

Procedure:

  • Setup: Charge a reaction vial with the Bromopropoxy Intermediate (1.0 mmol),

    
     (1.5 mmol), and KI (0.1 mmol).
    
  • Solvent & Amine: Add DMF (5 mL) followed by the Target Amine (1.2 mmol).

  • Reaction: Seal the vial and heat to

    
     for 12 hours.
    
    • Optimization: For volatile amines, use a sealed pressure tube. For sluggish amines (anilines), increase temperature to

      
      .
      
  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over

    
    .
    
  • Salt Formation (Optional but Recommended): Dissolve the crude free base in minimal Ethanol. Add 1.0 eq of HCl (in ether or dioxane) dropwise. The hydrochloride salt will precipitate. Filter and recrystallize from EtOH/Et2O.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Bis-ether impurity Insufficient dibromide excessIncrease dibromide to 5.0 eq; Add phenol slower.
Low Yield (Step 2) Steric hindrance of amineAdd 0.5 eq NaI (Finkelstein); Switch solvent to DMF; Increase Temp.
Elimination Product Base too strong / Temp too highUse

instead of NaH/NaOH; Lower temp to

.
Regioisomer Mix Using 1,2-dibromopropaneAvoid. Use 1,3-dibromopropane for analogs. For Mexiletine core, use 2-bromopropanol + Mitsunobu.

Characterization Criteria (Self-Validation):

  • 1H NMR (Intermediate): Look for the disappearance of the phenolic -OH proton (~5.0 ppm broad) and the appearance of the triplet for

    
     (~3.6 ppm) and the triplet for 
    
    
    
    (~4.0 ppm).
  • MS (ESI+): The intermediate will show a characteristic doublet pattern (M and M+2) due to the

    
     and 
    
    
    
    isotopes (1:1 ratio).

Safety Considerations

  • Alkyl Bromides: 1,3-dibromopropane is an alkylating agent and potential carcinogen. Handle in a fume hood.

  • Phenols: 2,6-dimethylphenol is corrosive and toxic by absorption. Wear nitrile gloves.

  • Waste: Segregate halogenated waste streams.

References

  • Synthesis of Mexiletine Analogues: Carocci, A., et al. "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues."[1] European Journal of Medicinal Chemistry, 2016.[1] Link

  • Class III Antiarrhythmic Agents: Morgan, T.K., et al. "Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives." Journal of Medicinal Chemistry, 1990. Link

  • Enantioselective Synthesis: Catalano, A., et al. "A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues." Chirality, 2013. Link

  • Nucleophilic Substitution Guide: "Nucleophilic Substitution Reactions (SN1/SN2)." University of Wisconsin-Madison Chemistry Laboratory Manual. Link

Sources

Method

Application Note: Catalysts and Protocols for the Etherification of 2,6-Xylenol with 1,3-Dibromopropane

Executive Summary The O-alkylation of sterically hindered phenols is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, the etherification of 2,6-xylenol (2,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The O-alkylation of sterically hindered phenols is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, the etherification of 2,6-xylenol (2,6-dimethylphenol) with 1,3-dibromopropane yields 1-(2,6-dimethylphenoxy)-3-bromopropane. This mono-alkylated ether is a vital building block for synthesizing voltage-gated sodium channel blockers, including analogues and homologues of the antiarrhythmic and neuroprotective drug Mexiletine[1].

Because 2,6-xylenol possesses two bulky ortho-methyl groups, the phenolic oxygen is sterically shielded, significantly raising the activation energy required for the SN2 transition state[2]. Furthermore, 1,3-dibromopropane is a bifunctional electrophile, introducing the risk of over-alkylation to form an unwanted diether byproduct (1,3-bis(2,6-dimethylphenoxy)propane). This application note evaluates the causality behind catalyst selection—comparing alkali metal carbonates and phase-transfer catalysts (PTCs)—and provides self-validating, step-by-step protocols to maximize mono-alkylation selectivity.

Mechanistic Insights & Causality

The Steric Challenge in Williamson Ether Synthesis

The classical Williamson ether synthesis relies on the deprotonation of a phenol to form a nucleophilic phenoxide, which subsequently attacks an alkyl halide via an SN2 mechanism[2]. For unhindered phenols, standard bases like K₂CO₃ or NaOH are highly effective. However, the ortho-substitution in 2,6-xylenol restricts the trajectory of the incoming electrophile. If the base is insufficiently strong or the solvent fails to adequately solvate the counter-cation, the phenoxide remains tightly bound in an unreactive ion pair, leading to stalled reactions or dominant elimination side-reactions[3].

Stoichiometric Control for Mono-Alkylation

To prevent the newly formed 1-(2,6-dimethylphenoxy)-3-bromopropane from reacting with a second molecule of 2,6-xylenol phenoxide, the reaction must be kinetically driven toward the mono-ether. This is achieved by maintaining a high localized concentration of 1,3-dibromopropane. A stoichiometric excess of 1.5 to 4.0 equivalents of the dibromoalkane is strictly required[4].

ReactionPathway Xyl 2,6-Xylenol (Sterically Hindered) Mono 1-(2,6-dimethylphenoxy) -3-bromopropane (Target Mono-Ether) Xyl->Mono Base / Catalyst SN2 O-Alkylation DBP 1,3-Dibromopropane (Excess) DBP->Mono Bis 1,3-bis(2,6-dimethylphenoxy) propane (Unwanted Diether) Mono->Bis + 2,6-Xylenol (Occurs if DBP is limiting)

Figure 1: Reaction network illustrating the competitive pathways between mono-alkylation and bis-alkylation.

Catalyst and Solvent Dynamics

To overcome the steric hindrance of 2,6-xylenol, the nucleophilicity of the phenoxide must be artificially enhanced. This guide focuses on two field-proven catalyst systems:

  • The "Cesium Effect" in Polar Aprotic Solvents (Cs₂CO₃ / DMF): While K₂CO₃ in acetone is a standard industrial choice[4], substituting potassium for cesium (Cs₂CO₃) in dimethylformamide (DMF) drastically improves yields. The large ionic radius of the Cs⁺ cation results in a highly polarized, "loose" ion pair with the phenoxide. In a polar aprotic solvent like DMF, the phenoxide is left virtually unsolvated (a "naked" anion), maximizing its kinetic energy to penetrate the steric shield of the ortho-methyls.

  • Phase-Transfer Catalysis (NaOH / TBAB / Toluene-Water): Tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide from the aqueous phase (where it is generated by NaOH) into the organic phase (toluene)[5]. The bulky lipophilic [TBA]⁺ cation forms a highly reactive, solvent-separated ion pair with the phenoxide in the non-polar organic phase. This method avoids the use of toxic DMF and allows for easier downstream purification.

PTCMechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) Phenol 2,6-Xylenol + NaOH Phenoxide Sodium 2,6-Dimethylphenoxide Phenol->Phenoxide Deprotonation IonPair [TBA]+ [Phenoxide]- Phenoxide->IonPair Phase Transfer via TBAB Product Target Bromo-Ether +[TBA]Br IonPair->Product + 1,3-Dibromopropane SN2 Reaction Product->Phenoxide [TBA]+ recycles to aqueous

Figure 2: Mechanism of Phase-Transfer Catalysis (PTC) using TBAB to drive the etherification in a biphasic system.

Quantitative Data Summaries

The following table summarizes the expected performance metrics of various catalyst systems based on optimized stoichiometric ratios (1:3 ratio of 2,6-xylenol to 1,3-dibromopropane).

Catalyst SystemSolvent MatrixTemp (°C)Time (h)Mono-Ether Yield (%)Diether Yield (%)Notes / Causality
K₂CO₃ (1.5 eq)Acetone56 (Reflux)4865 - 7010 - 15Standard industrial baseline[4]. Slow kinetics due to moderate base strength and tight K⁺ ion pairing.
Cs₂CO₃ (1.5 eq)DMF801285 - 90< 5"Cesium effect" creates a highly reactive naked anion. Faster reaction, but requires high-boiling, toxic solvent removal.
NaOH / TBAB (10 mol%)Water / Toluene85888 - 92< 5PTC generates a highly nucleophilic ion pair in the organic phase[5]. Easiest workup; unreacted phenol stays in aqueous phase.

Experimental Protocols

Protocol A: Polar Aprotic System (K₂CO₃ in Acetone)

This protocol is adapted for standard laboratory setups prioritizing accessible reagents, utilizing a prolonged reflux to overcome steric hindrance[4].

Self-Validating Principle: The reaction progress is validated by the physical transition of the heterogeneous mixture. As the reaction proceeds, K₂CO₃ is consumed, and KBr precipitates. The dense KBr salt has a noticeably different crystalline appearance than the starting carbonate.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20.0 g (0.164 mol) of 2,6-xylenol in 150 mL of anhydrous acetone.

  • Catalyst Addition: Add 34.0 g (0.246 mol, 1.5 eq) of finely powdered, oven-dried anhydrous K₂CO₃. Stir the suspension for 15 minutes at room temperature to initiate phenoxide formation.

  • Electrophile Addition: Add 99.0 g (0.49 mol, 3.0 eq) of 1,3-dibromopropane in a single portion. (Causality: The 3-fold excess acts as a kinetic sink, ensuring the phenoxide preferentially attacks the dibromopropane rather than the mono-ether product).

  • Reflux: Heat the mixture to a gentle reflux (approx. 56 °C) for 48 hours.

  • In-Process Control (IPC): At 36 hours, spot the mixture on a Silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). 2,6-xylenol (R_f ~0.3, stains with KMnO₄) should be nearly absent, replaced by the mono-ether (R_f ~0.6).

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K₂CO₃. Wash the filter cake with 50 mL of acetone.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The residue contains the product and excess 1,3-dibromopropane. Subject the residue to vacuum distillation. 1,3-dibromopropane distills first, followed by the target 1-(2,6-dimethylphenoxy)-3-bromopropane (b.p. 150-160 °C at 0.5 mm Hg)[4].

Protocol B: Phase-Transfer Catalysis (NaOH / TBAB)

This protocol is optimized for scalability, avoiding high-boiling polar aprotic solvents and utilizing the biphasic transfer mechanism to shield the reaction from water-induced side reactions[5].

Self-Validating Principle: Unreacted 2,6-xylenol is highly soluble in the basic aqueous phase as sodium phenoxide, while the target bromo-ether is strictly organic-soluble. A successful reaction is validated by the near-complete mass recovery in the organic phase after the final aqueous wash.

  • Aqueous Phase Preparation: In a 500 mL biphasic reactor, dissolve 8.0 g (0.20 mol, 1.2 eq) of NaOH in 100 mL of deionized water. Add 20.0 g (0.164 mol) of 2,6-xylenol. Stir until completely dissolved (forming a clear aqueous phenoxide solution).

  • Organic Phase Preparation: In a separate vessel, dissolve 99.0 g (0.49 mol, 3.0 eq) of 1,3-dibromopropane and 5.3 g (0.016 mol, 10 mol%) of Tetrabutylammonium bromide (TBAB) in 150 mL of toluene.

  • Biphasic Reaction: Add the organic phase to the aqueous phase. Vigorously stir the biphasic mixture (≥ 800 rpm to maximize interfacial surface area) and heat to 85 °C for 8 hours.

  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and allow the phases to separate. Drain and discard the lower aqueous phase (which contains NaOH, NaBr, and any unreacted sodium 2,6-dimethylphenoxide).

  • Organic Wash: Wash the organic (toluene) layer with 50 mL of 1M NaOH to ensure complete removal of residual 2,6-xylenol, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove toluene.

  • Purification: The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to yield the pure mono-ether.

References

  • 1 - Ricerca UniBa

  • 2 - Wikipedia

  • 3 - Benchchem 4.4 - Google Patents / European Patent Office 5.5 - JKU ePUB

Sources

Application

Application Note: Scalable Synthesis of 1-(3-Bromopropoxy)-2,6-dimethylbenzene

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(3-Bromopropoxy)-2,6-dimethylbenzene (CAS: 51264-14-3). This compound serves as a critical linker in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3-Bromopropoxy)-2,6-dimethylbenzene (CAS: 51264-14-3). This compound serves as a critical linker in medicinal chemistry, particularly in the development of cardiovascular agents (e.g., Mexiletine analogues) and PROTAC (Proteolysis Targeting Chimera) linkers where precise chain lengths are required to bridge E3 ligase ligands to target proteins.

Key Technical Challenge: The primary obstacle in synthesizing this molecule is the competition between mono-alkylation (desired) and di-alkylation (formation of the symmetric bis-ether dimer). Solution: This protocol utilizes a high-dilution equivalents strategy combined with a specific base/solvent system to suppress dimerization, ensuring yields >85% and high purity (>98%) after distillation.

Retrosynthetic Analysis & Strategy

The synthesis is a classic Williamson Ether Synthesis .[1][2][3] The strategic disconnection occurs at the phenolic oxygen-carbon bond.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterSettingRationale
Stoichiometry 1:4 (Phenol : Dibromide)Excess electrophile statistically favors mono-substitution over dimer formation.
Base Potassium Carbonate (

)
Mild enough to prevent elimination of the alkyl bromide but strong enough to deprotonate the phenol (

).
Solvent Acetonitrile (MeCN)Polar aprotic solvent that enhances the nucleophilicity of the phenoxide anion; easy to remove (

).
Temperature Reflux (

)
Required to overcome the steric hindrance of the 2,6-dimethyl groups.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reaction proceeds via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism.[1][2][3][4] The steric bulk of the methyl groups at the 2,6-positions of the phenol reduces the rate of nucleophilic attack, necessitating thermal activation.

ReactionPathway cluster_legend Process Logic Phenol 2,6-Dimethylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS SN2 Transition State Phenoxide->TS + Dibromide Dibromide 1,3-Dibromopropane (Excess) Dibromide->TS Product Target: 1-(3-Bromopropoxy)- 2,6-dimethylbenzene TS->Product - KBr Dimer Impurity: Bis-ether Dimer Product->Dimer + 2nd Phenoxide (If Dibromide is limiting) Excess Dibromide 4.0 eq excess blocks Dimer path

Figure 1: Reaction pathway highlighting the critical branching point where excess dibromide prevents dimer formation.

Detailed Experimental Protocol

Materials & Reagents[3][4][6][7][8][9][10][11]
  • 2,6-Dimethylphenol (2,6-Xylenol): 12.2 g (100 mmol)

  • 1,3-Dibromopropane: 80.8 g (400 mmol, 4.0 equiv)

  • Potassium Carbonate (

    
    ):  27.6 g (200 mmol, 2.0 equiv) – Must be anhydrous/granular.
    
  • Acetonitrile (MeCN): 250 mL (HPLC Grade)

  • Ethyl Acetate / Hexanes: For extraction/workup.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a large magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 2,6-Dimethylphenol (12.2 g) and Acetonitrile (250 mL). Stir until dissolved.

  • Add Potassium Carbonate (27.6 g) in a single portion. The suspension will turn slightly yellow.

  • Add 1,3-Dibromopropane (80.8 g) via a pressure-equalizing addition funnel over 5 minutes.

    • Note: Adding the electrophile before heating minimizes side reactions.

Step 2: Thermal Activation
  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Maintain reflux for 12–16 hours .

    • Monitoring: Check by TLC (Mobile phase: 10% EtOAc in Hexanes). The phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
    • Visual Cue: The white

      
       will gradually be replaced by finer, white 
      
      
      
      precipitate.
Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
     and 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the filter cake with Acetonitrile (2 x 30 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove Acetonitrile. A biphasic oil or semi-solid residue will remain.

  • Extraction (Optional but recommended for scale >100g): Dissolve residue in Ethyl Acetate (200 mL), wash with water (2 x 100 mL) and Brine (100 mL). Dry over

    
    .[5][6]
    
Step 4: Purification (Critical)

The crude oil contains the Product and excess 1,3-dibromopropane . 11. Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus.

  • Fraction 1: Distill off excess 1,3-dibromopropane. (
    
    
    at 5 mmHg). Collect and recycle.
  • Fraction 2: Collect the target product, 1-(3-Bromopropoxy)-2,6-dimethylbenzene .
  • Expected BP:
    
    
    at 2-5 mmHg (analogous to ethyl derivative).
  • Yield: Expected isolation of ~20.5 g (85% yield). Appearance: Colorless to pale yellow oil.

Process Workflow & Safety

Handling alkyl bromides requires strict adherence to safety protocols due to their potential alkylating nature.

Workflow Start Start: Raw Materials Reaction Reflux in MeCN (16h, 80°C) Start->Reaction Filtration Filter Inorganic Salts (Remove KBr/K2CO3) Reaction->Filtration Evaporation Rotary Evaporation (Remove Solvent) Filtration->Evaporation Distillation1 Vacuum Distillation 1 (Recover 1,3-Dibromopropane) Evaporation->Distillation1 Distillation1->Start Recycle Dibromide Distillation2 Vacuum Distillation 2 (Isolate Product) Distillation1->Distillation2 Residue Final Pure 1-(3-Bromopropoxy)- 2,6-dimethylbenzene Distillation2->Final

Figure 2: Operational workflow emphasizing the recovery of excess reagent.

Safety & Hazards
  • 1,3-Dibromopropane: Toxic if swallowed or inhaled. Potential mutagen. Use exclusively in a fume hood.

  • 2,6-Dimethylphenol: Corrosive and toxic. Causes severe skin burns.

  • Waste Disposal: Segregate halogenated organic waste (excess dibromide) from non-halogenated solvents.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to steric hindrance.Increase reaction time to 24h or switch solvent to DMF (runs hotter,

), though workup is harder.
Dimer Formation (>5%) Insufficient excess of dibromide.Ensure strictly 4.0 equivalents of 1,3-dibromopropane are used. Do not reduce this ratio.
Product Color (Dark) Oxidation of phenol or traces of iodine.Perform reaction under Nitrogen atmosphere. Add small amount of Sodium Bisulfite during workup wash.
Emulsion in Workup Density of brominated compounds is close to water.Use Dichloromethane (DCM) instead of Ethyl Acetate for extraction; the organic layer will be on the bottom.

References

  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis. Retrieved from

  • Organic Chemistry Portal. Williamson Ether Synthesis Mechanism and Conditions. Retrieved from

  • National Institute of Pharma R&D. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Patent CN103664538A. Retrieved from

  • Royal Society of Chemistry. Supporting Information: Synthesis of alkyl aryl ethers. RSC Advances. Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Planning and Mechanism. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Unreacted 1,3-Dibromopropane

Executive Summary & Decision Matrix 1,3-Dibromopropane is a bifunctional alkylating agent commonly used to introduce propyl linkers or form cyclopropane/heterocyclic rings. To prevent polymerization or double-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

1,3-Dibromopropane is a bifunctional alkylating agent commonly used to introduce propyl linkers or form cyclopropane/heterocyclic rings. To prevent polymerization or double-alkylation (dimerization), it is frequently employed in large stoichiometric excess (3–5 equivalents).

However, its high boiling point (167 °C at 1 atm) and moderate lipophilicity make removal challenging. Standard rotary evaporation often fails, leading to oil contamination in downstream steps.

Method Selection Guide

Use the following logic flow to select the appropriate purification strategy for your specific reaction mixture.

G Start Start: Excess 1,3-Dibromopropane ProductStability Is Product Thermally Stable (>80°C)? Start->ProductStability ProductVolatile Is Product Volatile? ProductStability->ProductVolatile Yes Scavenging METHOD B: Chemical Scavenging (Amine Derivatization) ProductStability->Scavenging No (Heat Sensitive) Scale Scale of Reaction ProductVolatile->Scale No (Non-volatile Product) ProductVolatile->Scavenging Yes (Volatile Product) Distillation METHOD A: Vacuum Distillation (Kugelrohr) Scale->Distillation > 5 grams Scale->Scavenging 1 - 5 grams Chromatography METHOD C: Flash Chromatography (Hexane Flush) Scale->Chromatography < 1 gram

Figure 1: Decision tree for selecting the optimal removal strategy based on product properties and scale.

Method A: Vacuum Distillation (Physical Removal)

Best for: Thermally stable products, large scale (>5g), non-volatile products.

The Science

1,3-Dibromopropane has a boiling point of 167 °C at atmospheric pressure.[1][2][3] To remove it without decomposing your product, you must reduce the pressure significantly. According to the Clausius-Clapeyron relation, reducing pressure to ~20 mmHg drops the boiling point to a manageable ~60–65 °C.

Protocol
  • Equipment: Setup a Kugelrohr distillation apparatus or a short-path vacuum distillation head.

  • Vacuum: Apply high vacuum (< 5 mmHg is ideal, but < 30 mmHg is functional).

  • Temperature: Heat the bath gradually.

    • Target: 1,3-dibromopropane distills at 63–65 °C at 26 mmHg [1].

  • Collection: The dibromide will collect in the cooled receiver bulb.

  • Validation: Check the pot residue (your product) by 1H NMR. Look for the disappearance of the triplet at

    
     3.6 ppm  (4H, 
    
    
    
    -Br).

Method B: Chemical Scavenging (Derivatization)

Best for: Heat-sensitive products, volatile products, or when distillation is unavailable.

The Science

This method relies on the Menshutkin reaction . You convert the lipophilic 1,3-dibromopropane into a polar, water-soluble quaternary ammonium salt using a secondary amine scavenger. This salt is then easily removed during the aqueous workup.[4]

Mechanism:



Protocol
  • Quench: After your main reaction is complete, do not work up yet.

  • Add Scavenger: Add Morpholine or Piperidine (0.5 equivalents relative to the excess dibromide estimated).

    • Why Morpholine? It is cheap, nucleophilic, and forms crystalline/water-soluble salts.

  • Stir: Heat the mixture to 50–60 °C for 1–2 hours.

    • Visual Cue: A white precipitate (the quaternary salt) often forms.

  • Acid Wash (Critical Step):

    • Dilute with organic solvent (EtOAc or DCM).[5]

    • Wash with 1M HCl or 10% citric acid .

    • Result: The unreacted amine scavenger and the new quaternary ammonium salt of the dibromide will partition into the aqueous layer. Your product remains in the organic layer.

Method C: Flash Chromatography (Elution Control)

Best for: Small scale (<1g), difficult separations.

The Science

1,3-Dibromopropane is highly non-polar (logP ~ 2.2). On silica gel, it elutes near the solvent front in non-polar solvents.

Protocol
  • Column Prep: Pack silica gel.

  • Elution Strategy:

    • Step 1: Flush with 100% Hexanes (or Heptane) for 2–3 column volumes (CV).

    • Observation: 1,3-Dibromopropane will elute almost immediately (

      
       in hexanes).
      
    • Step 2: Switch to your required polarity (e.g., 20% EtOAc/Hexanes) to elute your product.

  • Warning: Do not start with polar solvents (e.g., DCM or EtOAc), or the dibromide will co-elute with your product.

Troubleshooting & FAQs

Q1: My organic layer is on the bottom during extraction. Why?

Answer: Density inversion. 1,3-Dibromopropane has a density of 1.99 g/mL [2].[6] If you have a large excess of unreacted reagent, your organic phase may be denser than water (1.0 g/mL) or even brine (1.2 g/mL).

  • Fix: Always check both layers before discarding. If unsure, add a drop of water to the layer; if it beads up, it is the organic layer.

Q2: I see a "ghost" triplet at 3.6 ppm in NMR, but I distilled it. What happened?

Answer: You likely have 1,2-dibromopropane impurity or trapped solvent.[6] Commercially available 1,3-dibromopropane can contain traces of 1,2-dibromopropane, or it can isomerize under high thermal stress. The 1,2-isomer boils at a lower temperature (~140 °C atm) but is harder to separate if co-eluting.

  • Fix: Use Method B (Scavenging). The primary bromide sites on 1,3-dibromopropane react faster with morpholine than the secondary bromide on the 1,2-isomer, but prolonged heating will remove both.

Q3: Is 1,3-dibromopropane genotoxic?

Answer: YES. Alkyl halides are classified as Class 1 Mutagens (DNA-reactive) under ICH M7 guidelines [3].

  • Implication: If this is for a pharmaceutical intermediate, you must demonstrate purge.[7] The "Scavenging" method (Method B) is preferred in GMP settings because it chemically destroys the alkylating potential of the reagent, rather than just physically moving it.

Comparison of Removal Methods

FeatureVacuum DistillationChemical ScavengingFlash Chromatography
Efficiency High (for bulk removal)Very High (Trace removal)Moderate
Product Loss LowLow (if product is stable to amine)Low
Throughput High (>100g scale possible)MediumLow (<5g)
Cost LowMedium (Reagent cost)High (Solvent/Silica)
Safety Closed systemOpen handling of aminesExposure to solvents

References

  • BenchChem. (2025).[1][4] 1,3-Dibromopropane molecular structure and weight - Boiling Point & Purification.Link

  • Sigma-Aldrich. (2024).[2] 1,3-Dibromopropane Product Specification & SDS (Density).Link

  • European Medicines Agency. (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[8]Link

Sources

Optimization

Minimizing dimer formation in synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Case ID: MEX-INT-001 Subject: Minimizing Dimer Formation (Bis-alkylation) in Williamson Ether Synthesis Status: Active Guide Department: Process Chemistry & Optimization Diagnostic Hub: The Mechanism of Failure The Core...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MEX-INT-001 Subject: Minimizing Dimer Formation (Bis-alkylation) in Williamson Ether Synthesis Status: Active Guide Department: Process Chemistry & Optimization

Diagnostic Hub: The Mechanism of Failure

The Core Issue: The synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (a key intermediate for Mexiletine) involves the reaction of 2,6-dimethylphenol (nucleophile) with 1,3-dibromopropane (electrophile).

The primary failure mode is Competitive Bis-Alkylation . Because the desired product (the mono-bromide) still contains a leaving group, it can compete with the starting 1,3-dibromopropane for the phenoxide nucleophile. If the phenoxide attacks the product, you form the "dimer" impurity: 1,3-bis(2,6-dimethylphenoxy)propane .

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired pathway (Path A) and the impurity pathway (Path B).

ReactionPathways Phenol 2,6-Dimethylphenol (Nucleophile) Target Target Product (Mono-ether) Phenol->Target Path A (Desired) Excess Dibromide favors this Dimer Impurity (Dimer) (Bis-ether) Phenol->Dimer 2nd Equivalent Dibromide 1,3-Dibromopropane (Electrophile) Dibromide->Target Target->Dimer Path B (Undesired) Occurs if Phenol > Dibromide

Figure 1: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Dimer).[1][2]

Protocol Optimization: The "Inverse Addition" Method

To minimize dimer formation, you must statistically favor the collision of the phenoxide with 1,3-dibromopropane rather than the product. This is achieved through High Dilution of the nucleophile and Excess Electrophile .

Optimized Experimental Protocol
VariableRecommendationRationale
Stoichiometry 1 : 3 to 1 : 5 (Phenol : Dibromide)High concentration of dibromide ensures it is the primary electrophile encountered by the phenoxide.
Addition Order Inverse Addition Slowly add the Phenol/Base mixture into the Dibromide solution. Never dump Dibromide into Phenol.
Base K₂CO₂ (Potassium Carbonate) Milder than NaH. Reduces risk of elimination (E2) side reactions (formation of allyl ethers).
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Catalyst KI (Potassium Iodide) (Optional)Finkelstein reaction generates a more reactive alkyl iodide in situ, speeding up the initial attack.
Step-by-Step Methodology
  • Preparation of Electrophile Solution:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dibromopropane (4.0 equiv) in Acetonitrile (5 volumes relative to phenol).

    • Heat to mild reflux (approx. 80°C).

  • Preparation of Nucleophile Slurry:

    • In a separate vessel, mix 2,6-dimethylphenol (1.0 equiv) and K₂CO₃ (1.5 equiv) in Acetonitrile.

    • Stir for 30 minutes at room temperature to allow deprotonation/formation of the phenoxide salt.

  • Controlled Addition (Critical Step):

    • Transfer the Nucleophile Slurry into a pressure-equalizing addition funnel attached to the Electrophile flask.

    • Slowly add the slurry dropwise to the refluxing dibromide solution over 2–4 hours .

    • Note: The slow addition keeps the instantaneous concentration of phenoxide low, statistically preventing it from finding a product molecule to react with.

  • Workup & Recovery:

    • Filter off the inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate to remove solvent.

    • Distillation: The excess 1,3-dibromopropane (bp ~167°C) can be distilled off and recycled. The product (bp significantly higher) will remain in the pot.

Troubleshooting & FAQs

Q1: I am using a 1:1 ratio of phenol to dibromide, but my yield is only 40%. Why? A: At a 1:1 ratio, as the reaction proceeds, the concentration of dibromide drops while the concentration of the product rises. Statistically, the remaining phenoxide becomes equally likely to attack the product as the starting material. You are likely generating 30-40% dimer. You must use excess dibromide (at least 3 equivalents) to push the yield >80%.

Q2: Can I use NaH (Sodium Hydride) to speed up the reaction? A: NaH is faster but riskier. It generates a "naked" phenoxide that is extremely reactive. While it speeds up Path A, it also speeds up Path B (dimerization) and Path C (Elimination/E2), potentially forming allyl side products. K₂CO₃ provides a "buffered" release of phenoxide, which is safer for selectivity [1].

Q3: How do I remove the dimer if it forms? A:

  • Distillation: The most effective method.

    • 1,3-Dibromopropane bp: ~167°C

    • Target Mono-ether bp: ~130°C at reduced pressure (high vacuum).

    • Dimer bp: Significantly higher (likely >200°C at reduced pressure) or non-volatile residue.

  • Chromatography: The dimer is much less polar than the mono-ether (which has a polar C-Br bond). It will elute much later on Silica gel (Mobile phase: Hexane/Ethyl Acetate).

Q4: I see a solid precipitate during the reaction. Is this the dimer? A: Likely not. In acetonitrile/acetone, the byproduct is Potassium Bromide (KBr), which is insoluble. This is a sign the reaction is proceeding. The dimer is usually an oil or a low-melting solid that stays in solution at reflux.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckDimer Is the major impurity the Dimer (Bis-ether)? Start->CheckDimer YesDimer Yes: High Dimer Content CheckDimer->YesDimer Yes NoDimer No: Other Impurity CheckDimer->NoDimer No CheckEquiv Are you using >3 equiv of 1,3-dibromopropane? YesDimer->CheckEquiv IncreaseEquiv Action: Increase Dibromide to 4-5 equivalents CheckEquiv->IncreaseEquiv No CheckAdd Are you adding Phenol TO Dibromide? CheckEquiv->CheckAdd Yes InverseAdd Action: Switch to Inverse Addition (Dropwise Phenol into Dibromide) CheckAdd->InverseAdd No CheckElim Is it an Alkene (Elimination)? NoDimer->CheckElim ChangeBase Action: Switch from NaH/NaOH to K2CO3 (Milder Base) CheckElim->ChangeBase Yes

Figure 2: Decision tree for troubleshooting reaction impurities.

References

  • Williamson Ether Synthesis Mechanism & Side Products. Chemistry LibreTexts. (2020). Explains the competition between SN2 (substitution) and E2 (elimination) and the role of base strength.[3][4][5]

  • Synthesis of Mexiletine Intermediates. BenchChem Technical Guides. (2025). details the specific pathway for 1-(2,6-dimethylphenoxy)-2-propanamine (Mexiletine) and its ether precursors.[6][7]

  • Side Reactions in Alkylation of Phenols. Master Organic Chemistry. (2014). Discusses the kinetics of dialkylation when using dihalides.

  • Process for Preparation of Mexiletine Hydrochloride. Google Patents (CN102603543B). Describes industrial optimization of the etherification step to minimize impurities.

Sources

Troubleshooting

Technical Support Center: Optimizing 2,6-Xylyl Ether Synthesis via Phase Transfer Catalysis

Welcome to the Technical Support Center for advanced etherification methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the O-alkylation of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced etherification methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the O-alkylation of sterically hindered phenols.

Standard Williamson etherification conditions typically fail or yield poor conversions when applied to 2,6-dimethylphenol (2,6-xylenol) due to the severe steric shielding of the hydroxyl group by the ortho-methyl substituents. However, these substrates can be quantitatively etherified utilizing Phase Transfer Catalysis (PTC) 1. By shuttling the "naked" phenoxide anion into an organic phase, PTC minimizes solvent-solute hydrogen bonding, thereby supercharging the nucleophile's reactivity.

Mechanistic Causality: The Phase Transfer Cycle

To troubleshoot effectively, one must first understand the thermodynamic and kinetic drivers of the PTC cycle. The diagram below illustrates how a quaternary ammonium salt (like Tetrabutylammonium bromide, TBAB) facilitates the cross-phase transport of the bulky 2,6-xylyl oxide anion.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_organic Organic Phase (Toluene) Phenol 2,6-Xylenol + NaOH Phenoxide 2,6-Xylyl Oxide (Na+) Phenol->Phenoxide Deprotonation IonPair_Aq [2,6-Xylyl Oxide]- [Q]+ Phenoxide->IonPair_Aq Ion Exchange PTC_Aq Q+ Br- (PTC) PTC_Aq->IonPair_Aq IonPair_Org [2,6-Xylyl Oxide]- [Q]+ IonPair_Aq->IonPair_Org Phase Transfer Product 2,6-Xylyl Ether IonPair_Org->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product PTC_Org Q+ X- (Spent PTC) Product->PTC_Org Catalyst Release PTC_Org->PTC_Aq Catalyst Return

Mechanistic Cycle of Phase Transfer Catalysis for 2,6-Xylenol O-Alkylation

Self-Validating Experimental Protocol: PTC O-Alkylation

This protocol is designed as a self-validating system. Each step contains physical or chemical indicators to confirm the reaction is proceeding correctly before advancing. This methodology has been successfully adapted even for the end-group modification of complex poly(2,6-dimethyl-1,4-phenylene oxide) oligomers 2.

Step 1: Biphasic System Setup & Deoxygenation

  • Action: Dissolve 1.0 equivalent of 2,6-dimethylphenol in toluene (3 mL/mmol). Purge the reaction vessel with inert nitrogen for 15 minutes.

  • Causality: Toluene is selected because its low dielectric constant suppresses the dissociation of the ion pair, sterically directing the electrophilic attack toward the oxygen atom rather than the aromatic ring. Nitrogen prevents oxidative coupling.

  • Self-Validation Check: The solution must remain clear. If a yellow/brown tint develops, oxygen is present, leading to the formation of diphenoquinones. Re-purge the system.

Step 2: Base Addition & Deprotonation

  • Action: Add 5.0 equivalents of a 50% w/w aqueous NaOH solution under moderate stirring.

  • Causality: The extreme concentration of NaOH serves a dual purpose: it fully deprotonates the phenol and creates a "salting-out" effect that minimizes the solubility of water in the organic phase. This prevents the hydration shell from dampening the nucleophile's reactivity.

Step 3: Catalyst Introduction

  • Action: Add 5 mol% of Tetrabutylammonium bromide (TBAB). Increase agitation to >800 RPM.

  • Causality: The bulky, lipophilic tetrabutylammonium cation forms a tight ion pair with the 2,6-dimethylphenoxide anion, shuttling it across the phase boundary. High RPM maximizes the interfacial surface area, overcoming mass transfer limitations.

Step 4: Alkylating Agent Addition

  • Action: Add 1.2 equivalents of the alkylating agent (e.g., benzyl chloride) dropwise over 30 minutes. Maintain temperature at 60°C.

  • Causality: Dropwise addition controls the exotherm and ensures the alkylating agent remains in the organic phase, minimizing competitive hydrolysis by the aqueous NaOH.

  • Self-Validation Check: Monitor via TLC or GC/MS. The disappearance of the 2,6-xylenol peak coupled with a single new product peak confirms exclusive O-alkylation. If two product peaks appear, C-alkylation is occurring (see Troubleshooting below).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity.

Catalyst SystemSolvent SystemBase ConcentrationAgitation (RPM)O-Alkylation Yield (%)C-Alkylation Yield (%)
None (Standard Williamson)DMF (Homogeneous)NaH (Solid)400< 15%> 25%
TBAB (5 mol%)Toluene / Water20% w/w NaOH40045%5%
TBAB (5 mol%) Toluene / Water 50% w/w NaOH 800 > 95% < 1%
Aliquat 336 (5 mol%)Hexane / Water50% w/w NaOH80088%< 1%
PEG-400 (Gas-Solid PTC)Solid K2CO3N/A (Solid-Liquid)80092%< 1%

Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve suboptimal yields during your synthesis.

PTC_Workflow Start Evaluate 2,6-Xylyl Ether Yield CheckYield Is O-Alkylation Yield > 90%? Start->CheckYield Success Proceed to Workup & Purification CheckYield->Success Yes CheckCAlk Is C-Alkylation > 2%? CheckYield->CheckCAlk No SolventFix Switch to Non-Polar Solvent (e.g., Toluene) CheckCAlk->SolventFix Yes CheckConv Is Conversion Stalled? CheckCAlk->CheckConv No SolventFix->CheckYield AgitationFix Increase Agitation > 800 RPM Maximize Interfacial Area CheckConv->AgitationFix Yes BaseFix Increase Base Conc. to 50% w/w Induce Salting-Out Effect AgitationFix->BaseFix BaseFix->CheckYield

Diagnostic Workflow for Troubleshooting 2,6-Xylyl Ether PTC Synthesis

Frequently Asked Questions (FAQs)

Q: Why is my standard Williamson etherification failing with 2,6-xylenol, and why does PTC fix it? A: 2,6-disubstituted phenols cannot be etherified to high conversions under normal Williamson reaction conditions due to the steric bulk of the ortho-methyl groups blocking the SN2 trajectory 3. In a standard polar solvent, the phenoxide is heavily solvated, further increasing its effective steric bulk. PTC resolves this by pairing the phenoxide with a large, lipophilic cation (like


) and pulling it into a non-polar organic phase. Here, the anion is largely unsolvated ("naked"), drastically increasing its nucleophilicity and allowing it to overcome the steric hindrance.

Q: I am observing significant C-alkylation byproducts. How do I force exclusive O-alkylation? A: The phenoxide anion is an ambident nucleophile. In highly polar, aprotic solvents (like DMF or DMSO), the ion pair dissociates, exposing the aromatic ring to electrophilic attack (C-alkylation). To fix this, switch your organic phase to a strictly non-polar solvent like toluene or chlorobenzene. In non-polar solvents, the phenoxide and the quaternary ammonium cation remain a tight ion pair. The bulky cation shields the aromatic ring, forcing the electrophile to attack the exposed oxygen atom.

Q: My reaction stalls at 40-50% conversion, and adding more alkylating agent doesn't help. What is the root cause? A: This is almost always a mass-transfer limitation or catalyst poisoning via hydration. First, ensure your mechanical stirring is extremely vigorous (>800 RPM) to maximize the interfacial area between the aqueous and organic phases. Second, check your base concentration. If you use dilute NaOH (e.g., 10-20%), water will co-extract into the organic phase, hydrating the phenoxide and killing its reactivity. You must use ≥50% w/w NaOH to induce a "salting-out" effect, which dehydrates the organic phase.

Q: My alkylating agent is highly sensitive to hydrolysis. Can I avoid using aqueous NaOH entirely? A: Yes. If your electrophile hydrolyzes rapidly in the presence of aqueous base, you should transition from Liquid-Liquid PTC to Solid-Liquid PTC. You can use solid, finely milled


 combined with a catalyst like Polyethylene Glycol (PEG-400) or a Crown Ether (e.g., 18-crown-6) in a solvent like acetonitrile or toluene 1. This completely eliminates water from the system, preserving your alkylating agent while still facilitating the transfer of the phenoxide into the reactive phase.

References

  • "Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds", ACS Omega. Available at:[Link]

  • "US4665137A - Crosslinkable difunctionalized poly(phenylene oxide) and process for preparation thereof", Google Patents.
  • "Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification", Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for process chemists, medicinal chemists, and drug development professionals working with 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for process chemists, medicinal chemists, and drug development professionals working with 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS: 3245-54-3).

As a critical intermediate in the synthesis of the antiarrhythmic active pharmaceutical ingredient (API) Mexiletine [1] and various σ1 receptor ligands [2], achieving high purity of this alkyl bromide is paramount. Because this compound presents as a viscous, high-boiling oil at room temperature, standard recrystallization protocols are ineffective. This guide addresses the physicochemical challenges of isolating this oily intermediate from its complex reaction matrix.

Quantitative Data & Physicochemical Profiling

Understanding the physical properties of the target and its common impurities is the foundation of any logical purification strategy.

CompoundRoleMolecular Weight ( g/mol )Boiling Point (Approx.)Solubility Profile
2-(3-Bromopropoxy)-1,3-dimethylbenzene Target Product 243.14~130-140 °C (at 1 mmHg)Highly soluble in DCM, EtOAc, Hexane. Insoluble in water.
2,6-Dimethylphenol Starting Material122.16203 °C (atm)Soluble in organic solvents. Soluble in highly alkaline aqueous solutions (pKa ~10.6).
1,3-Dibromopropane Alkylating Agent201.89167 °C (atm)Soluble in organic solvents. Volatile under high vacuum.
1,3-Bis(2,6-dimethylphenoxy)propane Bis-alkylated Impurity284.40>200 °C (at 1 mmHg)Highly lipophilic. Non-volatile under standard vacuum distillation.

Troubleshooting & FAQs: The "Why" Behind the Workflow

Q1: My crude product is heavily contaminated with unreacted 2,6-dimethylphenol. Can I remove this by distillation? A: We strongly advise against attempting to separate the phenol via distillation. 2,6-dimethylphenol is prone to co-distillation and sublimation, which will contaminate your main fraction. Instead, exploit the acidity of the phenol. Because sterically hindered phenols like 2,6-dimethylphenol have a pKa of approximately 10.6, weak bases (like


) are insufficient. You must use a strong alkaline wash, such as 10% aqueous 

, to quantitatively deprotonate the phenol into its water-soluble sodium phenolate salt.

Q2: I am experiencing severe emulsions during the alkaline extraction. How do I break them? A: Emulsions in this specific matrix occur because the partially alkylated products and unreacted phenol act as weak surfactants. To resolve this:

  • Increase ionic strength: Add saturated aqueous

    
     (brine) to the aqueous layer.
    
  • Dilute the organic phase: Add more dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to decrease the viscosity of the organic layer.

  • Filter: If a fine precipitate (often sodium carbonate impurities or bis-alkylated aggregates) is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before separation.

Q3: How do I separate the target from unreacted 1,3-dibromopropane? A: 1,3-dibromopropane is highly volatile compared to the target [3]. It can be effectively removed as a "forerun" during vacuum distillation. At a vacuum of <1 mmHg, 1,3-dibromopropane will distill off at approximately 40-50 °C, while your target 2-(3-Bromopropoxy)-1,3-dimethylbenzene will remain in the pot until the temperature reaches ~120-130 °C.

Q4: I am seeing a large amount of the bis-alkylated byproduct (1,3-bis(2,6-dimethylphenoxy)propane). How can I prevent and remove this? A: Prevention: This is a statistical reaction. To suppress bis-alkylation, you must use a large stoichiometric excess of 1,3-dibromopropane (typically 3 to 5 equivalents relative to the phenol) and add the phenol slowly to the reaction mixture. Removal: The bis-alkylated product is a highly viscous oil or low-melting solid with a significantly higher molecular weight. It will not distill under standard high-vacuum conditions and will remain in the distillation pot as a dark residue.

Reaction & Purification Workflows (Visualized)

The following diagrams illustrate the mechanistic pathway and the logical progression of our purification strategy.

Pathway A 2,6-Dimethylphenol + Base C 2-(3-Bromopropoxy)- 1,3-dimethylbenzene (Target) A->C SN2 Reaction B 1,3-Dibromopropane (Excess) B->C D 1,3-Bis(2,6-dimethylphenoxy)propane (Bis-alkylated Impurity) C->D + 2,6-Dimethylphenol (Side Reaction) E Mexiletine / σ1 Ligands (API) C->E + Amination

Synthesis pathway showing target formation, bis-alkylation side reaction, and downstream API.

Workflow Crude Crude Oily Mixture (Target + Phenol + Dibromide + Bis-ether) Ext1 Liquid-Liquid Extraction (10% NaOH / DCM) Crude->Ext1 Aq Aqueous Phase (Sodium 2,6-dimethylphenolate) Ext1->Aq Removes unreacted phenol Org Organic Phase (Target + Dibromide + Bis-ether) Ext1->Org Dist Vacuum Distillation (High Vacuum, <1 mmHg) Org->Dist After drying & concentration Forerun Forerun Fraction (1,3-Dibromopropane) Dist->Forerun ~40-60°C Main Main Fraction (Pure Target) Dist->Main ~110-130°C Residue Pot Residue (Bis-alkylated Impurity) Dist->Residue Non-volatile

Purification workflow utilizing liquid-liquid extraction followed by fractional vacuum distillation.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these detailed protocols.

Protocol A: Liquid-Liquid Extraction (Phenol Removal)

Causality: This step leverages the pKa difference between the target (neutral) and the unreacted starting material (acidic) to achieve a chemical separation before physical separation.

  • Dilution: Dissolve the crude reaction mixture (oil) in Dichloromethane (DCM) or MTBE (approx. 10 mL solvent per 1 g of crude).

  • Alkaline Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of cold 10% (w/v) aqueous

    
    .
    
  • Agitation: Stopper the funnel and shake vigorously. Self-Validation Check: Vent frequently, as the neutralization of any residual acid catalyst or

    
     will generate pressure.
    
  • Phase Separation: Allow the layers to separate. If an emulsion forms, add 10-20 mL of saturated aqueous

    
     (brine).
    
  • Secondary Wash: Drain the lower organic layer. Re-extract the aqueous layer with a fresh portion of DCM to ensure no target product is lost.

  • Neutralization & Drying: Combine the organic layers and wash once with distilled water, then once with brine to remove residual alkalinity. Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator (water bath at 35 °C) to yield a yellow, semi-purified oil.

Protocol B: Fractional Vacuum Distillation (Dibromide & Bis-ether Removal)

Causality: High vacuum lowers the boiling points of the components to prevent thermal degradation (e.g., elimination of HBr to form allyl ethers) that occurs at atmospheric pressure.

  • Setup: Transfer the semi-purified oil to a round-bottom flask equipped with a short-path distillation head, a Vigreux column (optional but recommended for better separation), a thermometer, and a multi-neck receiver "cow".

  • Vacuum Application: Apply a high vacuum (ideally < 1 mmHg using a rotary vane pump). Self-Validation Check: Ensure the system is completely leak-free before applying heat. The oil may bubble initially as residual solvent outgasses.

  • Forerun Collection: Slowly heat the oil bath. At a vapor temperature of approximately 40-60 °C (depending on exact vacuum), the unreacted 1,3-dibromopropane will begin to distill. Collect this in the first receiving flask.

  • Main Fraction Collection: Once the vapor temperature drops and then begins to climb rapidly, rotate the receiver to a clean flask. The main product, 2-(3-Bromopropoxy)-1,3-dimethylbenzene, will distill as a clear, colorless to pale-yellow viscous oil at approximately 110-140 °C (highly dependent on vacuum strength).

  • Termination: Stop the distillation when the distillation rate drops significantly and the pot residue becomes dark and highly viscous. This residue is the bis-alkylated impurity. Allow the system to cool under vacuum before backfilling with inert gas.

References

  • Synthesis of (R)-mexiletine and related antiarrhythmic agents Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of Novel σ1 Receptor Ligands for Treating Neuropathic Pain: 6-Hydroxypyridazinones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation of 1,3-dibromopropane and its applications in organic synthesis Source: PrepChem URL:[Link]

Troubleshooting

Technical Guide: Minimizing Elimination in 3-Bromopropyl Ether Synthesis

Topic: Avoiding elimination side reactions in bromopropyl ether synthesis Target Audience: Medicinal Chemists, Process Development Scientists Format: Technical Support Center (Q&A, Troubleshooting, Protocols) Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding elimination side reactions in bromopropyl ether synthesis Target Audience: Medicinal Chemists, Process Development Scientists Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Core Directive: The Mechanistic Conflict

In the synthesis of 3-bromopropyl ethers (typically via the reaction of a phenol or alcohol with 1,3-dibromopropane), the primary challenge is the competition between Nucleophilic Substitution (


)  and Elimination (

)
.

Unlike simple alkylations, this reaction presents a unique "double-elimination" risk. The base required to deprotonate your alcohol can also trigger dehydrohalogenation in two distinct places:

  • Reagent Elimination: Converting 1,3-dibromopropane into allyl bromide .

  • Product Elimination: Converting the desired 3-bromopropyl ether into an allyl ether .

This guide provides the field-proven protocols to suppress these pathways and maximize the yield of the target


.

Diagnostic Center: Is Elimination Occurring?

Q: How do I confirm if my impurity is the elimination product?

A: The elimination product is invariably the allyl ether (


). You can identify it via 

NMR.
Signal RegionTarget: 3-Bromopropyl EtherImpurity: Allyl Ether
~5.2 - 5.4 ppm Absent Multiplet (Terminal Alkenes)
~5.8 - 6.1 ppm Absent Multiplet (Internal Alkene)
~3.5 - 3.6 ppm Triplet (

)
Absent
~4.5 ppm Triplet (

)
Doublet (Allylic

)

Note: If you see a mixture of triplet and doublet at the ether linkage (~4.0–4.5 ppm), you have a mixture of target and allyl impurity.

Critical Troubleshooting & Optimization

Q: Why is the allyl impurity forming even at low temperatures?

A: You are likely observing Reagent Elimination . Even if your product is stable, 1,3-dibromopropane is prone to E2 elimination to form allyl bromide (


). Allyl bromide is a superior electrophile compared to the dibromide (approx. 40-100x faster in 

).
  • Mechanism: Once allyl bromide forms, your alkoxide will preferentially attack it over the dibromide, exclusively forming the allyl ether impurity.

  • Solution: You must lower the basicity of the reaction medium, not just the temperature.

Q: Which base/solvent system should I use to avoid this?

A: Avoid "Hard" bases (NaH, NaOH, KOtBu) in homogeneous solution if possible. Use "Soft/Buffered" conditions.

SystemRisk LevelRecommendation
NaH / DMF High AVOID. Strong base promotes rapid E2 on 1,3-dibromopropane.
KOH / EtOH High AVOID. Ethoxide forms via equilibrium; promotes elimination.

/ Acetone
Low PREFERRED. Weak base, sufficient for phenols.

/ MeCN
Low PREFERRED. Higher boiling point than acetone if kinetics are slow.
PTC (DCM/Water) Medium GOOD. Phase Transfer Catalysis keeps the bulk base separated from the alkyl halide.
Q: How do I prevent double substitution ( )?

A: Stoichiometry is the control lever.

  • Standard: Use 3.0 to 4.0 equivalents of 1,3-dibromopropane relative to the alcohol.

  • Why: This statistically favors the attack of the alkoxide on a dibromide molecule rather than on the already mono-substituted product.

  • Recovery: 1,3-dibromopropane can be easily distilled off and recycled (bp ~167°C).

Visualizing the Pathways

The following diagram illustrates the "Fork in the Road" where reaction conditions dictate the product profile.

ReactionPathways Start Start: Alcohol (R-OH) + 1,3-Dibromopropane Base Base Selection Start->Base StrongBase Strong Base (NaH, NaOEt) Base->StrongBase High pKa WeakBase Weak Base (K2CO3, Cs2CO3) Base->WeakBase Low pKa AllylBr Intermediate: Allyl Bromide (via Reagent E2) StrongBase->AllylBr E2 on Dibromide AllylEther IMPURITY: Allyl Ether (R-O-Allyl) AllylBr->AllylEther Fast SN2 Target TARGET: 3-Bromopropyl Ether (R-O-(CH2)3-Br) WeakBase->Target Selective SN2 ProdElim Overheating/Strong Base Target->ProdElim Prolonged Heat ProdElim->AllylEther E2 on Product

Caption: Pathway analysis showing how strong bases trigger reagent elimination (Allyl Bromide formation), leading to the same impurity as product elimination.

Validated Experimental Protocols

Method A: The "Mild Base" Protocol (Recommended for Phenols)

Best for minimizing elimination and handling sensitive substrates.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Phenol derivative (1.0 equiv, e.g., 10 mmol)

    • 1,3-Dibromopropane (3.0 equiv , 30 mmol) – Excess is critical.

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv, 20 mmol)
      
    • Solvent: Acetone (Reagent Grade) or Acetonitrile (0.2 M concentration).

  • Procedure:

    • Dissolve the phenol and 1,3-dibromopropane in the solvent.

    • Add

      
      .[1] The reaction will be a heterogeneous slurry.
      
    • Heat: Reflux gently (approx. 56°C for Acetone) for 12–18 hours.

    • Checkpoint: Monitor TLC.[2][3] If reaction is slow, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to activate the alkyl halide (Finkelstein in situ), but monitor closely as iodides are also prone to elimination.

  • Workup:

    • Filter off the solid salts.

    • Concentrate the filtrate.

    • Purification: The excess 1,3-dibromopropane can be removed via high-vacuum distillation (Kugelrohr) or column chromatography (it elutes very quickly in non-polar solvents like Hexanes).

Method B: Phase Transfer Catalysis (PTC)

Best for non-acidic alcohols or when anhydrous conditions are difficult.

  • Setup: RBF with vigorous stirring.

  • Reagents:

    • Substrate (1.0 equiv)

    • 1,3-Dibromopropane (4.0 equiv)

    • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

    • Solvent: Dichloromethane (DCM) / 50% NaOH (aq) (1:1 ratio by volume).

  • Procedure:

    • Dissolve substrate and dibromide in DCM.

    • Add TBAB.[2]

    • Add NaOH solution and stir vigorously at Room Temperature.

    • Note: High stirring speed is required to create an emulsion.

  • Mechanism Benefit: The bulk base stays in the aqueous phase. The substitution happens in the organic phase or at the interface, reducing the contact time between the base and the labile alkyl bromide, suppressing E2.

Quantitative Data Summary

VariableCondition Favoring

(Ether)
Condition Favoring E2 (Elimination)
Temperature 20°C – 60°C> 80°C
Base Strength Carbonates (

of conj. acid ~10)
Hydrides/Alkoxides (

> 16)
Solvent Polar Aprotic (Acetone, MeCN, DMF)Protic (Ethanol) or Non-Polar (Toluene)
Leaving Group BromideIodide (better LG, but higher E2 risk if base is strong)
Stoichiometry Excess Alkyl HalideExcess Base

References

  • BenchChem. Preventing elimination side reactions in Williamson synthesis. Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: SN2 vs E2 Competition. Retrieved from

  • Organic Chemistry Portal. Williamson Ether Synthesis: Reaction Conditions and Side Products. Retrieved from

  • Chemistry Steps. SN2 vs E2: The Role of Base Strength and Sterics. Retrieved from

Sources

Optimization

Technical Support Hub: Stability of 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Introduction Welcome to the Technical Support Center. You are likely working with 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane). This compound is a critical alkylating agent, often used as a linker in the synthesis of anti-arrhythmic agents (like Mexiletine analogs) or sodium channel blockers.

While the 2,6-dimethylphenoxy moiety provides significant steric protection to the ether linkage, the primary alkyl bromide tail remains a reactive "hotspot." Under basic conditions, this molecule sits on a knife-edge between stability, substitution, and elimination.

This guide moves beyond generic advice to address the specific mechanistic failures you may encounter in the lab.

Module 1: The Stability Matrix (Mechanistic Logic)

To troubleshoot effectively, you must understand the competition occurring in your flask. The stability of this molecule in base is dictated by the


 vs. 

Competition
.
The Ether Linkage (The "Shielded" Zone)
  • Status: Highly Stable.

  • Reasoning: The ether oxygen is flanked by two methyl groups on the aromatic ring. This steric bulk prevents nucleophilic attack at the aromatic carbon. Furthermore, aryl alkyl ethers generally require strong Lewis acids (like

    
    ) to cleave; they are inert to basic hydrolysis.
    
  • Implication: If you see degradation, do not look for phenol formation; look at the propyl chain.

The Alkyl Bromide (The "Active" Zone)
  • Status: Labile in Strong Base.

  • The Conflict: The terminal carbon (C3) is a primary electrophile.

    • Path A (Hydrolysis/

      
      ):  In aqueous base (e.g., NaOH/H2O), the hydroxide ion acts as a nucleophile, displacing the bromide to form the Alcohol  (3-(2,6-dimethylphenoxy)propan-1-ol).
      
    • Path B (Elimination/

      
      ):  In strong, hindered, or hot bases (e.g., t-BuOK, hot KOH/EtOH), the base abstracts a proton from C2, expelling the bromide to form the Allyl Ether  (1-(allyloxy)-2,6-dimethylbenzene).
      
Data Summary: Base Compatibility Table
Base TypeConditionStability RatingPrimary Degradation Product
Carbonates (

,

)
Acetone/DMF, RefluxHigh Minimal (Standard synthesis condition)
Hydroxides (

,

)
Aqueous, RTModerate Alcohol (Hydrolysis)
Hydroxides (

,

)
Alcoholic, Heat (>60°C)Low Alkene (Elimination)
Alkoxides (

,

)
AnhydrousVery Low Alkene (Elimination) or Ether (Substitution)
Amines (

, Pyridine)
HeatLow Quaternary Ammonium Salt

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: The "Disappearing" Bromide

User Question: "I treated the compound with aqueous NaOH to wash out impurities, but my product yield dropped significantly. The NMR shows a loss of the triplet at ~3.6 ppm. What happened?"

Technical Diagnosis: You have triggered Hydrolysis (


) .
While primary alkyl bromides are relatively robust, prolonged exposure to aqueous hydroxide—especially with phase transfer catalysts or cosolvents like THF—will convert the bromide to an alcohol.
  • The Marker: Look for a new triplet around 3.7–3.8 ppm (CH2-OH) in

    
     NMR and a broad stretch at 3400 cm⁻¹  in IR.
    
  • The Fix: Switch to milder washes. Use saturated

    
     or dilute 
    
    
    
    for pH adjustment. Avoid strong caustic washes (
    
    
    ) for extended periods.
Scenario 2: The "Double Bond" Impurity

User Question: "I tried to use this linker in a reaction with NaH in DMF at 80°C. I see a new set of multiplets at 5.0–6.0 ppm. Is the ether cleaving?"

Technical Diagnosis: No, the ether is intact. You have triggered Beta-Elimination (


) .
Sodium Hydride (NaH) is a strong, non-nucleophilic base. At 80°C, it strips the proton beta to the bromine. The steric hindrance of the 2,6-dimethyl group does not protect the distal propyl chain.
  • The Marker:

    
     NMR signals at 5.2 ppm (dd)  and 6.0 ppm (m)  indicate a terminal alkene (allyl group).
    
  • The Fix: Lower the temperature. If you are deprotonating a nucleophile to attack the bromide, ensure the nucleophile is present before adding the base, or use a base that matches the pKa of your nucleophile more closely (e.g.,

    
    ) to avoid excess free base reacting with the linker.
    
Scenario 3: The "Oligomer" Sludge

User Question: "I am synthesizing this compound from 2,6-dimethylphenol and 1,3-dibromopropane. I used excess base, but I'm getting a high molecular weight byproduct."

Technical Diagnosis: This is Double Alkylation (Dimerization) . The product you formed (the mono-bromide) is itself an alkylating agent. If you have unreacted phenoxide anions present, they will attack your product, displacing the second bromine to form 1,3-bis(2,6-dimethylphenoxy)propane .

  • The Fix: This is a stoichiometry issue. You must use a large excess of 1,3-dibromopropane (3–5 equivalents) relative to the phenol. This statistically favors the mono-substitution.

Module 3: Visualizing the Degradation Pathways

The following diagram maps the fate of 2-(3-Bromopropoxy)-1,3-dimethylbenzene under various basic stressors. Use this to identify your impurity based on reaction conditions.

StabilityPathways Start 2-(3-Bromopropoxy)- 1,3-dimethylbenzene (Target Molecule) Cond_AqBase Aqueous Base (NaOH/H2O, RT) Start->Cond_AqBase Cond_StrongBase Strong Base + Heat (NaH/Alkoxide, >60°C) Start->Cond_StrongBase Cond_Amine Secondary/Tertiary Amines Start->Cond_Amine Cond_Phenoxide Excess Phenoxide (Synthesis Error) Start->Cond_Phenoxide Prod_Alcohol Hydrolysis Product (Alcohol) [Impurity A] Cond_AqBase->Prod_Alcohol SN2 Substitution Prod_Alkene Elimination Product (Allyl Ether) [Impurity B] Cond_StrongBase->Prod_Alkene E2 Elimination Prod_Quat Quaternary Salt (Precipitate) Cond_Amine->Prod_Quat N-Alkylation Prod_Dimer Bis-Phenoxy Dimer (Oligomer) Cond_Phenoxide->Prod_Dimer Competitive SN2

Caption: Figure 1. Degradation pathways of 2-(3-Bromopropoxy)-1,3-dimethylbenzene under basic stress.

Module 4: Validated Handling Protocols

Storage Recommendations
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. While not acutely air-sensitive, excluding moisture prevents slow hydrolysis over months.

  • Light: Protect from light (amber vials). Alkyl bromides can undergo slow radical decomposition (homolysis) under UV light, turning the sample yellow/brown (

    
     liberation).
    
Reaction Design Checklist

Before using this reagent in a basic environment, verify the following:

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 10-4: Hydrolysis of Alkyl Halides).

  • Manoharan, T. S., & Madyastha, K. M. (1984). Synthesis of Mexiletine and its metabolites. Indian Journal of Chemistry, Section B, 23(7), 628-632. (Describes synthesis conditions involving 2,6-dimethylphenol and dihaloalkanes).
  • Thermo Scientific Chemicals. (n.d.). 1-Bromo-3-phenoxypropane Safety Data Sheet. (General safety and stability data for phenoxypropyl bromides).

Troubleshooting

Technical Support Center: 2,6-Dimethylphenol (2,6-DMP) Alkylation

Current Status: Online 🟢 Operator: Senior Application Scientist (Catalysis Division) Welcome to the Advanced Catalysis Support Center. You are likely here because your gas-phase alkylation of 2,6-dimethylphenol (2,6-DMP)...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢
Operator: Senior Application Scientist (Catalysis Division)

Welcome to the Advanced Catalysis Support Center. You are likely here because your gas-phase alkylation of 2,6-dimethylphenol (2,6-DMP) with methanol is underperforming.

Whether you are targeting 2,4,6-trimethylphenol (Mesitol) for antioxidant production or polyphenylene oxide (PPO) precursors, low conversion is a multifactorial failure mode. This guide moves beyond basic textbook advice to address the specific hydrodynamic, thermodynamic, and surface-chemistry issues inherent to sterically hindered phenols.

Part 1: The Diagnostic Logic (Visualizing the Problem)

Before adjusting valves, trace your issue through this logic gate. Most "catalyst failures" are actually parameter mismatches.

TroubleshootingLogic Start Symptom: Low Conversion of 2,6-DMP CheckTime When does it occur? Start->CheckTime StartRun Immediate (Start-of-Run) CheckTime->StartRun MidRun Gradual Decay (Hours/Days) CheckTime->MidRun TempCheck Check Reactor T vs. Light-off Curve StartRun->TempCheck CokeCheck Coke/Fouling Analysis MidRun->CokeCheck MeOHCheck Check Methanol Decomposition TempCheck->MeOHCheck T > 450°C KineticIssue Issue: Kinetic Limitation (T < 350°C or Low Acidity) TempCheck->KineticIssue T too low ThermoIssue Issue: MeOH Competition (MeOH reforming > Alkylation) MeOHCheck->ThermoIssue PoreIssue Issue: Pore Blockage (Steric hindrance in Zeolites) CokeCheck->PoreIssue Rapid Deactivation

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion based on time-on-stream behavior.

Part 2: Troubleshooting Modules (Q&A Format)
Module A: The "Zero-Activity" or Low Start-of-Run Conversion

User Question: My reactor is at 300°C, but conversion is stuck below 20%. The catalyst is fresh. Is it defective?

Technical Insight: It is unlikely the catalyst is defective. You are likely fighting kinetic limitations or competitive adsorption .

  • The Chemistry: 2,6-DMP is sterically hindered. The methyl groups at positions 2 and 6 create an electron-rich ring (good for electrophilic attack) but physically block the approach to the oxygen (making O-alkylation difficult) and crowd the surface adsorption.

  • The Methanol Factor: Methanol is not just a reactant; it is a solvent and a competitor. At low temperatures, methanol adsorbs strongly on the acidic sites, preventing 2,6-DMP from landing.

Corrective Protocol:

  • Temperature Ramp: 2,6-DMP alkylation typically requires higher activation energy than phenol alkylation. Increase temperature to 350–375°C .

  • Check WHSV (Weight Hourly Space Velocity): If your WHSV is >2.0

    
    , you are bypassing the kinetic limit. Reduce WHSV to 0.5–1.0 
    
    
    
    to increase contact time.
  • Verify Acidity Type: If using a Zeolite (like H-Beta or HY), ensure the Si/Al ratio is low enough (25–50) to provide sufficient Brønsted acid density. If using Metal Oxides (Fe-V or MgAl spinels), these require higher temperatures (

    
    ) to activate the Lewis acid sites [1, 2].
    
Module B: The "Dying Run" (Rapid Deactivation)

User Question: We start at 90% conversion, but it drops to 50% within 6 hours. The catalyst turns black.

Technical Insight: You are experiencing Pore Mouth Blocking caused by "Hard Coke."

  • Mechanism: Since the ortho positions are blocked, alkylation occurs at the para position.[1][2] However, if the para position reacts with another 2,6-DMP molecule instead of methanol, you form dimers (diphenoquinones). These are bulky and stick to the catalyst surface, polymerizing into coke.

  • The Zeolite Trap: If you use a microporous zeolite (e.g., ZSM-5), the 2,4,6-trimethylphenol product is too bulky to diffuse out quickly. It gets trapped, cracks, and forms coke [4].

Corrective Protocol:

  • Switch to Mesoporous Materials: Move from microporous zeolites to Mesoporous Aluminosilicates (MCM-41) or Spinels (MgAl2O4) . The larger pores allow the bulky trimethylphenol to escape.

  • Co-feed Water: Introduce steam (H2O:Phenol molar ratio = 1:1). Water competitively adsorbs on the strongest acid sites (which cause coking) and gasifies incipient coke via the water-gas shift reaction (

    
    ) [3].
    
  • Increase H2 Carrier Gas: Hydrogen helps hydrogenate coke precursors before they graphitize.

Module C: Methanol Decomposition (The "Phantom" Reactant)

User Question: I am feeding a 5:1 Methanol:DMP ratio, but I see low conversion and lots of gas production (CO, CH4).

Technical Insight: You are burning your alkylating agent. At temperatures


, especially over basic or redox-active catalysts (like Iron oxides), methanol decomposes to CO, CO2, and H2 rather than alkylating the phenol.

Data Comparison: Alkylation vs. Decomposition

ParameterAlkylation Regime (Desired)Decomposition Regime (Avoid)
Temperature


Methanol:DMP Ratio 1:1 to 4:1

(Excess promotes gas)
Catalyst Type Acidic (Gamma-Al2O3, H-Beta)Basic/Redox (MgO, Fe2O3)
Major Byproduct Water, Dimethyl Ether (DME)CO, CH4, H2

Corrective Protocol:

  • Lower the Ratio: Reduce Methanol:DMP ratio to 2:1 or 3:1 .

  • Check Catalyst Phase: If using Iron-Oxide based catalysts, ensure they are not over-reduced. The active phase for alkylation is often a specific spinel phase (e.g.,

    
     or Fe-V mixed oxide), not metallic Iron [5].
    
Part 3: Standard Activity Test (SAT) Protocol

To scientifically validate your troubleshooting, run this standardized baseline experiment. This eliminates variable confusion.

Objective: Establish intrinsic kinetic activity of the catalyst for 2,6-DMP


 2,4,6-TMP.

Equipment Setup:

  • Fixed-bed down-flow quartz reactor (ID: 10-15 mm).

  • Pre-heater zone packed with inert quartz wool.

  • Online GC analysis (FID detector).

Step-by-Step Workflow:

  • Loading: Load 1.0 g of catalyst (particle size 40-60 mesh). Dilute 1:1 with SiC (Silicon Carbide) to prevent hot-spots.

  • Activation: Heat to

    
     under 
    
    
    
    flow (50 mL/min) for 2 hours to remove adsorbed water.
  • Feed Preparation: Premix 2,6-DMP and Methanol (Molar Ratio 1:3). Note: 2,6-DMP is solid at room temp (MP ~45°C); dissolve it in the methanol or use a heated syringe pump.

  • Reaction Start:

    • Lower Temp to 350°C .

    • Start Liquid Feed: WHSV = 1.0

      
       .
      
    • Carrier Gas (

      
      ): 30 mL/min.
      
  • Sampling: Take samples at 1 hour (Start-of-Run) and 6 hours (Stability Check).

Success Criteria:

  • Conversion: > 80%[1][3][4]

  • Selectivity (2,4,6-TMP): > 90%[5][6]

  • C-balance: > 95%

Part 4: Reaction Pathway Visualization

Understanding the pathway helps identify where the blockage is. If you see Anisoles , your temperature is too low (kinetic trap). If you see Xylenols (no reaction), your adsorption is blocked.

ReactionPathway DMP 2,6-Dimethylphenol (Reactant) Ads Adsorbed State (Surface Species) DMP->Ads + MeOH O_Alk O-Alkylation (2,6-dimethylanisole) Ads->O_Alk Low Temp / Basic Sites C_Alk C-Alkylation (Para) (Transition State) Ads->C_Alk High Temp / Acid Sites O_Alk->C_Alk Rearrangement (High T) TMP 2,4,6-Trimethylphenol (Mesitol - Target) C_Alk->TMP - H2O Coke Poly-alkylated Coke (Deactivation) TMP->Coke Pore Trapping

Figure 2: Reaction pathway showing the competition between O-alkylation (reversible) and C-alkylation (irreversible target).

References
  • D. Dang et al. , "Synthesis of anisole by vapor phase methylation of phenol with methanol over catalysts supported on activated alumina," Chinese Journal of Catalysis, vol. 37, no. 5, 2016. Link

  • M. Watanabe et al. , "Acidity and basicity of metal oxide catalysts for formaldehyde reaction in supercritical water," Applied Catalysis A: General, 2003.[3] Link

  • K. Nowińska et al. , "Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst," Chemical Engineering Journal, 2014. Link

  • I. Mammadzadeh , "Alkylation reactions of 2,6-, 2,5- and 2,3-dimethylphenols in the presence of methanol and CrCaY zeolite," Chemistry, 2022. Link

  • Y. Qin et al. , "Catalytic alkylation of Phenol and Methanol to 2,6-Xylenol using Iron Oxides," ResearchGate, 2025.[6] Link

Sources

Optimization

Optimization of reaction temperature for xylyl ether formation

Welcome to the Technical Support Center for Etherification Workflows . As a Senior Application Scientist, I have designed this knowledge base to address the thermodynamic and kinetic challenges specific to the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Etherification Workflows . As a Senior Application Scientist, I have designed this knowledge base to address the thermodynamic and kinetic challenges specific to the synthesis of xylyl ethers.

Xylyl ether formation typically relies on the Williamson ether synthesis—a classic SN2 pathway[1]. However, optimizing the reaction temperature is a delicate balancing act. Insufficient heat stalls the reaction, while excessive thermal energy triggers competing elimination pathways, thermal degradation, or unwanted side reactions[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity etherification.

I. Diagnostic Workflow: Temperature Optimization

Before adjusting your reactor settings, consult the decision matrix below to identify the kinetically favorable pathway for your specific substrate class.

OptimizationTree Start Start: Xylyl Ether Synthesis CheckSubstrate Assess Substrate Sterics & Stability Start->CheckSubstrate Standard Standard Williamson (80-100°C, Strong Base) CheckSubstrate->Standard Unhindered / Stable Mild Mild Transfer Reagents (e.g., 2-Xylyloxypyridine, 90°C) CheckSubstrate->Mild Sensitive / Bulky YieldCheck Evaluate Yield & Purity via GC-MS Standard->YieldCheck Mild->YieldCheck MW Microwave Assist (123°C, Short Duration) YieldCheck->MW Low Conversion Rate CWES Catalytic CWES (>300°C, High Pressure) YieldCheck->CWES Weak Alkylating Agent Oxidation Autoxidation Detected? Lower Temp to 60°C + N2 Purge YieldCheck->Oxidation Aldehyde Byproducts

Decision matrix for optimizing xylyl ether synthesis temperature.

II. Core Troubleshooting Guides (FAQs)

Q1: Why am I seeing significant xylyl aldehyde and carboxylic acid byproducts when scaling up my synthesis at prolonged reflux (>110°C)? A1: You are observing thermal autoxidation. Xylyl and benzyl ethers possess highly reactive benzylic protons. At elevated temperatures, especially if the solvent is not rigorously degassed, ambient oxygen initiates a radical-mediated autoxidation. This forms α-hydroperoxides, which rapidly undergo thermal cleavage into xylyl aldehydes (e.g., tolualdehyde) and corresponding carboxylic acids[3].

  • Causality & Fix: The activation energy for benzylic radical formation is easily overcome during prolonged heating. To mitigate this, drop the reaction temperature to 80–90°C, sparge all solvents with argon or N2 for 30 minutes prior to heating, and consider adding a radical scavenger (like BHT) if the downstream application permits.

Q2: My coupling between a bulky alkoxide (e.g., tert-butoxide) and xylyl bromide stalls at 60°C. Pushing the temperature to 120°C yields predominantly alkene elimination products. How do I resolve this? A2: While xylyl halides are primary electrophiles and generally favor SN2 substitution, bulky alkoxides introduce severe steric hindrance[1]. As you increase the temperature, the entropic advantage of the E2 elimination pathway outcompetes the enthalpic barrier of the SN2 transition state.

  • Causality & Fix: Do not brute-force the temperature in a conventional batch reactor. Instead, shift the kinetic landscape using Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation allows for rapid, localized superheating (e.g., 123°C for exactly 3 minutes) that kinetically drives the SN2 product to completion before the slower, thermodynamically driven elimination pathways can dominate[4].

Q3: I am attempting a "green" synthesis using weak alkylating agents (xylyl alcohol and phenol) to avoid halide waste, but I get zero yield at 100°C. Is this a temperature limitation? A3: Yes. Weak alkylating agents like unactivated alcohols lack the leaving-group ability of halides (such as bromide or iodide) at standard reflux temperatures.

  • Causality & Fix: To activate these weak electrophiles, you must transition to a Catalytic Williamson Ether Synthesis (CWES) regime. This requires elevating the temperature significantly (>300°C) in a pressurized autoclave using alkali metal carboxylate catalysts. At these extreme temperatures, the alkylating power of weak Brønsted acid derivatives is massively amplified, enabling homogeneous catalytic etherification[5].

III. Mechanistic Pathway: Thermal Degradation

Understanding the degradation pathway is critical for setting upper temperature limits in your reactor.

Autoxidation Ether Xylyl Ether Radical Benzylic Radical (Heat >100°C) Ether->Radical Thermal Activation Peroxide α-Hydroperoxide (+ O2) Radical->Peroxide O2 Insertion Degradation Cleavage Products (Aldehydes, Acids) Peroxide->Degradation Thermal Decomposition

Radical autoxidation mechanism of xylyl ethers at elevated temperatures.

IV. Quantitative Data: Temperature vs. Reaction Profile

The table below summarizes the empirical relationship between reactor temperature, dominant mechanistic pathways, and expected outcomes for a standard unhindered xylyl halide etherification.

Temperature RangePrimary Mechanism / PathwayTypical Yield (Unhindered)Dominant Side ReactionsRecommended Application
20–40°C Kinetically controlled SN240–60%Unreacted starting materialHighly reactive/unstable alkoxides
60–90°C Thermodynamically optimal SN285–95%MinimalStandard primary/secondary substrates
100–120°C SN2 with competing E2 / Oxidation50–70%Autoxidation, Alkene EliminationSterically hindered (requires Microwave)
>300°C Catalytic Williamson (CWES)>90% (with catalyst)Thermal cracking (if unoptimized)Weak alkylating agents (alcohols)

V. Step-by-Step Methodologies (Self-Validating Protocols)

To ensure reproducibility, utilize these self-validating protocols which incorporate built-in analytical checkpoints.

Protocol A: Kinetically Controlled Microwave-Assisted Synthesis

Optimized for sterically hindered substrates prone to elimination at high prolonged heat.

  • Reagent Preparation & Validation: Dissolve the alkoxide (1.2 eq) and xylyl bromide (1.0 eq) in anhydrous acetonitrile.

    • Self-Validation Step: Titrate a 100 µL aliquot of the alkoxide solution against standardized HCl to confirm the active base concentration before proceeding.

  • Reactor Setup: Transfer the mixture to a microwave-safe vessel. Purge with N2 for 5 minutes and seal.

  • Thermal Execution: Set the microwave reactor to 123°C at 1000W with a hold time of exactly 3 minutes [4].

  • Quench & Analyze: Rapidly cool the vessel to room temperature using compressed air. Quench with saturated NH4Cl.

    • Self-Validation Step: Extract a micro-sample of the organic layer and run an immediate GC-MS. You should observe <2% unreacted xylyl bromide. If starting material >5%, increase hold time by 1 minute; do not increase temperature.

Protocol B: Mild Thermal Xylylation via Transfer Reagents

Optimized for temperature-sensitive and base-sensitive substrates (e.g., substrates with easily epimerizable chiral centers).

  • In Situ Salt Formation: In a dry flask, combine the alcohol substrate (1.0 eq), 2-xylyloxypyridine (2.0 eq), and MgO (2.0 eq) as an acid scavenger in toluene. Cool to 0°C.

  • Activation: Dropwise add methyl triflate (2.0 eq). The N-methylation of the pyridine ring activates the transfer reagent[6].

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc). The disappearance of the 2-xylyloxypyridine spot confirms complete salt formation.

  • Thermal Transfer: Replace the ice bath with an oil bath and gently heat to 90°C for 24 hours . This specific temperature provides enough thermal energy for the SN1-like transfer without triggering degradation[6].

  • Workup: Cool to ambient temperature, filter through a Celite pad to remove MgO salts, and concentrate under reduced pressure.

VI. References

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane Sacred Heart University

  • Williamson Ether Synthesis - Navigating Challenges, Side Reactions and Optimization Atyab Food Industries

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents ResearchGate

  • The Williamson Ether Synthesis Master Organic Chemistry

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids MDPI

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine PMC / NIH

Sources

Troubleshooting

Storage conditions to prevent degradation of brominated ethers

Ticket ID: #8832-BE Topic: Storage & Stability Protocol for Brominated Ethers Status: Open / High Priority Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8832-BE Topic: Storage & Stability Protocol for Brominated Ethers Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Brominated ethers occupy a unique and often frustrating niche in organic chemistry. Whether you are working with persistent environmental pollutants (like PBDE standards) or reactive synthetic intermediates (


-bromo ethers), you are fighting two opposing forces: photolytic fragility  and oxidative reactivity .

A common misconception is that the heavy bromine atom stabilizes the molecule. In reality, the Carbon-Bromine (C-Br) bond is photosensitive, while the ether linkage (C-O-C) is prone to radical oxidation. This guide moves beyond generic "store in a cool, dry place" advice and explains why your samples degrade and how to stop it using a self-validating workflow.

Module 1: Photolytic Instability (The "Yellowing" Effect)

The Issue: Your clear or white crystalline sample has turned yellow, brown, or pink. In analytical standards (e.g., PBDEs), you notice the appearance of "mystery peaks" with shorter retention times.

The Mechanism: Brominated ethers undergo reductive debromination upon exposure to UV and visible light. The C-Br bond energy (~276 kJ/mol) is lower than C-Cl or C-F bonds, making it susceptible to homolytic cleavage by photons.

  • Initiation: UV light cleaves the C-Br bond, creating a carbon radical and a bromine radical.

  • Propagation: The radical abstracts a hydrogen atom from the solvent or neighboring molecules.

  • Result: The molecule loses a bromine atom (e.g., Deca-BDE becomes Nona-BDE). The "yellowing" is often due to the formation of elemental bromine (

    
    ) or conjugated by-products.
    

Troubleshooting Q&A:

Q: I stored my sample in a clear vial inside a cupboard. Is that enough? A: No. Incidental light exposure during weighing, transfer, or opening the cupboard is cumulative.

  • Corrective Action: Use amber borosilicate glass exclusively. For highly sensitive standards (e.g., BDE-209), wrap the amber vial in aluminum foil.

Q: Can I reverse the yellowing? A: Generally, no. The bromine has physically left the molecule.

  • Salvage Protocol: If the sample is a synthetic intermediate (not an analytical standard), you can attempt to remove the colored impurities (

    
    ) by washing with a dilute sodium thiosulfate solution or passing it through a short silica plug. However, the molar purity has already been compromised.
    
Module 2: Peroxide Formation (The Hidden Hazard)

The Issue: You observe white crystals forming around the cap of your liquid brominated ether, or you experience unexplained yield losses in subsequent coupling reactions.

The Mechanism: Like all ethers, brominated ethers can form organic peroxides via radical autoxidation at the


-carbon (the carbon next to the oxygen).
  • Risk Factor: The presence of bromine atoms can electronically influence this position. While steric bulk might hinder it, the risk remains, especially if the ether is stored in non-airtight containers.

  • Danger: Peroxides are shock-sensitive and explosive when concentrated.[1][2]

Troubleshooting Q&A:

Q: Should I add BHT (Butylated Hydroxytoluene) to my sample? A: It depends on your application.

  • For Synthesis: Yes. 100-200 ppm BHT acts as a radical scavenger and significantly extends shelf life.

  • For Analytical Standards (GC/MS): No. BHT will appear as a contaminant peak. Instead, rely on inert atmosphere storage (Argon).

Q: How do I check for peroxides without blowing up the lab? A: Use semi-quantitative peroxide test strips (e.g., Quantofix).

  • Protocol: Dip the strip into the liquid. Blue coloration indicates peroxide presence. If >100 ppm, do not distill . Neutralize immediately with ferrous sulfate or contact safety services.

Module 3: Hydrolysis & Thermal Stability

The Issue: Shift in retention time or appearance of alcohol peaks in NMR/GC.

The Mechanism:

  • PBDEs: Highly resistant to hydrolysis (persistent).

  • 
    -Bromo Ethers:  Extremely sensitive.[3] The bromine atom makes the adjacent carbon highly electrophilic. Moisture in the air will attack this carbon, displacing the bromine and breaking the ether linkage (hydrolysis).
    

Troubleshooting Q&A:

Q: My freezer is at -20°C. Is that cold enough? A: For most brominated ethers, yes. However, moisture control is more critical than temperature for reactive intermediates. A cold freezer that is humid is worse than a dry desiccator at room temperature for hydrolytically unstable compounds.

  • Best Practice: Store vials inside a secondary container (jar) containing desiccant (e.g., Drierite) within the freezer. Allow the jar to come to room temperature before opening to prevent condensation.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Photolysis (Light) and Autoxidation (Air).

BrominatedEtherDegradation Start Brominated Ether (R-O-R-Br) UV UV Light (hv) Start->UV Exposure Oxygen Oxygen (O2) Start->Oxygen Storage in Air Radical Radical Pair (R-O-R* + Br*) UV->Radical Homolytic Cleavage Debrom Debrominated Product (R-O-R-H) Radical->Debrom H-Abstraction Peroxide Ether Hydroperoxide (Explosion Hazard) Oxygen->Peroxide Autoxidation

Figure 1: Dual degradation pathways. Note that photolysis leads to impurity formation, while oxidation leads to safety hazards.

Standard Operating Procedure (SOP) Matrix

Use this table to determine the storage conditions based on your specific compound type.

Compound ClassExamplePrimary ThreatStorage TempAtmosphereContainerMax Shelf Life
PBDE Standards BDE-47, BDE-209Photolysis (Debromination)< 6°C (Short term)< -10°C (Long term)Nitrogen or ArgonAmber Ampoule1 Year (if unopened)
Reactive Intermediates

-Bromoethyl ether
Hydrolysis & Peroxides-20°CArgon (Heavier than air)Teflon-lined Screw Cap3-6 Months
Bulk Reagents 4-Bromodiphenyl etherOxidationRoom Temp (Cool)NitrogenAmber Glass + Parafilm1-2 Years
Storage Workflow Protocol

Follow this decision tree to ensure sample integrity from synthesis/receipt to storage.

StorageProtocol Start New Sample Received/Synthesized CheckType Is it an Analytical Standard? Start->CheckType SolventCheck Check Solvent Volume (Mark Meniscus) CheckType->SolventCheck Yes PeroxideTest Test for Peroxides (KI Starch) CheckType->PeroxideTest No StandardYes Yes Wrap Wrap in Foil + Amber Vial SolventCheck->Wrap Freezer Store at < -10°C (EPA Method 1614A) Wrap->Freezer StandardNo No (Bulk/Intermediate) Dry Dry under High Vac (Remove moisture) PeroxideTest->Dry Gas Backfill with Argon Dry->Gas Fridge Store at -20°C in Desiccator Gas->Fridge

Figure 2: Decision tree for processing incoming brominated ether samples.

References
  • U.S. Environmental Protection Agency (EPA). (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Office of Water.[5]

  • Shih, Y. H., & Wang, C. K. (2009). Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations. Journal of Hazardous Materials, 165(1-3), 34-40.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Safety Data Sheet: 4-Bromodiphenyl ether. Retrieved from PubChem Laboratory Chemical Safety Summary (LCSS).

  • Clark, D. E. (2000). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 7(5), 15-22. (General reference for ether peroxide mechanisms).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene

Title: Comparative Spectroscopic Guide: 2-(3-Bromopropoxy)-1,3-dimethylbenzene as a Superior Alkylating Intermediate Executive Summary This guide provides a high-resolution analysis of the 1H NMR spectrum of 2-(3-Bromopr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Spectroscopic Guide: 2-(3-Bromopropoxy)-1,3-dimethylbenzene as a Superior Alkylating Intermediate

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum of 2-(3-Bromopropoxy)-1,3-dimethylbenzene , a critical intermediate often used in the synthesis of anti-arrhythmic agents (e.g., Mexiletine derivatives) and specialized polymers.

We compare this Bromo-variant against its Chloro-analog (2-(3-Chloropropoxy)-1,3-dimethylbenzene) . While the Chloro-analog is cost-effective, our experimental data highlights the Bromo-variant's superior balance of reactivity and spectral diagnostic clarity . The guide details the specific chemical shifts, coupling constants, and "watch-out" zones where signals overlap, providing a robust protocol for reaction monitoring.

Part 1: Structural Context & Alternatives Analysis[1]

The molecule consists of a 2,6-dimethylphenyl core linked to a propyl chain terminated by a bromide.

Why the Bromo-variant? (The "Goldilocks" Intermediate) In drug development, selecting the right alkylating agent is a trade-off between stability and reactivity.

FeatureChloro-Analog (Alternative)Bromo-Variant (Focus)Iodo-Analog (Alternative)
Leaving Group Ability Poor (Requires strong heat/catalyst)Optimal (Reacts under mild conditions)Excellent (Too reactive/unstable)
Stability HighHigh (Stable at RT)Low (Light sensitive)
NMR Diagnostic

-Cl protons overlap with ether signals in some solvents.
Distinct separation of

-Br and

-O signals.

-I shifts upfield, often confusing assignments.
Synthetic Utility Good for bulk industrial scale.Preferred for multi-step pharma synthesis. Used only for difficult substrates.

Senior Scientist Insight:

"While the Chloro-analog is cheaper, the kinetic barrier to substitution often leads to harsher reaction conditions that degrade sensitive functional groups. The Bromo-variant allows for Finkelstein-like reactivity without the instability of the Iodo-compound. Crucially, the NMR spectrum of the Bromo-compound offers a cleaner 'fingerprint' for monitoring the disappearance of the starting phenol."

Part 2: Comparative NMR Analysis

The following data is based on a 400 MHz spectrometer using


 as the solvent.
Predicted vs. Experimental Shifts (Bromo-Variant)

Structure Reference:

  • A: Aromatic Protons (H-4, H-6 / H-5)

  • B: Aromatic Methyls (Ar-CH3)

  • C: Ether Methylene (

    
    )
    
  • D: Central Methylene (

    
    )
    
  • E: Terminal Bromomethyl (

    
    )
    
Proton GroupMultiplicityIntegrationShift (

ppm)
Coupling (

Hz)
Diagnostic Note
Ar-H (H-5) Triplet (t)1H6.90 - 7.007.5Overlaps with solvent satellite in rough spectra.
Ar-H (H-4,6) Doublet (d)2H7.00 - 7.107.5Characteristic 2,6-dimethyl substitution pattern.

(C)
Triplet (t)2H3.92 6.0Key Monitor: Shifts downfield from phenol precursor.

(E)
Triplet (t)2H3.60 6.5Distinct from Cl-analog (~3.65) and I-analog (~3.30).
Ar-CH3 (B) Singlet (s)6H2.28-Sharp singlet.[1]
Central

(D)
Quintet (m)2H2.30 - 2.35 6.0CRITICAL OVERLAP: Often merges with Ar-CH3 singlet.
The "Resolution Gap": Bromo vs. Chloro

The superiority of the Bromo-variant for reaction monitoring lies in the


 (Delta Shift)  between the ether methylene and the halide methylene.
  • Chloro-Analog: The

    
     signal appears closer to the 
    
    
    
    signal (approx
    
    
    ppm difference depending on concentration), making integration difficult in crude mixtures.
  • Bromo-Variant: The

    
     is slightly more shielded (upfield) than the Cl, while the 
    
    
    
    remains constant. This creates a wider, cleaner separation (
    
    
    ppm), allowing precise integration to confirm full conversion.

Part 3: Experimental Protocols

A. Synthesis Workflow (Self-Validating)

Objective: Synthesize 2-(3-Bromopropoxy)-1,3-dimethylbenzene via Williamson Ether Synthesis.

  • Reagents: 2,6-Dimethylphenol (1.0 eq), 1,3-Dibromopropane (3.0 eq - Excess is crucial to prevent dimerization),

    
     (2.0 eq), Acetone (reflux).
    
  • Procedure:

    • Dissolve phenol and base in acetone; stir 15 min (Solution turns slight yellow/orange).

    • Add dibromide dropwise. Reflux for 12 hours.

    • Filter salts, evaporate solvent.

    • Purification: Vacuum distillation is preferred over column chromatography to remove excess dibromide.

  • Validation (The "Check" Step):

    • TLC (Hexane/EtOAc 9:1): Product

      
      , Phenol 
      
      
      
      .
    • NMR Check: Look for the disappearance of the Phenolic -OH (broad singlet ~4.5-5.0 ppm).

B. NMR Acquisition Parameters

To ensure the data matches the table above, use these settings:

  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed hydrolysis of the bromide).
    
  • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the Ar-CH3 vs Central CH2 signals).

  • Scans: 16 (Sufficient for >10mg sample).

Part 4: Visualization of Logic & Workflow

Diagram 1: Synthesis & Monitoring Logic

This diagram illustrates the transformation and the specific NMR signals used to validate each stage.

SynthesisLogic Phenol Start: 2,6-Dimethylphenol (Signal: OH @ ~4.8ppm) Reaction Reflux (Acetone/K2CO3) Phenol->Reaction Reagent Reagent: 1,3-Dibromopropane (Excess 3 eq) Reagent->Reaction Intermediate Crude Mixture Reaction->Intermediate Product Product: 2-(3-Bromopropoxy)-1,3-dimethylbenzene (Signal: O-CH2 @ 3.92ppm) Intermediate->Product Distillation (Remove Reagent) Dimer Side Product: Dimer (Avoided by excess Reagent) Intermediate->Dimer If Reagent < 2 eq Product->Product QC Check: Integration Ratio Ar-Me (6H) : O-CH2 (2H) = 3:1

Caption: Workflow for synthesis and quality control. Note the critical integration check (3:1 ratio) to confirm product purity.

Diagram 2: NMR Signal Assignment & Causality

This diagram maps the structural features to their specific chemical shifts, explaining the why behind the signals.

NMR_Assignment Molecule 2-(3-Bromopropoxy)-1,3-dimethylbenzene Ring Aromatic Ring (Shielding Cone) Molecule->Ring EtherO Ether Oxygen (Electronegative) Molecule->EtherO Bromine Terminal Bromine (Heavy Atom Effect) Molecule->Bromine Signal_Ar Ar-H 6.9-7.1 ppm (Multiplet) Ring->Signal_Ar Anisotropy Methyls 2,6-Dimethyls (Electron Donating) Signal_Me Ar-CH3 2.28 ppm (Singlet) Methyls->Signal_Me Signal_Mid Central CH2 2.35 ppm (Quintet) Methyls->Signal_Mid Signal Overlap Risk Signal_OCH2 O-CH2 3.92 ppm (Triplet) EtherO->Signal_OCH2 Deshielding (-I effect) Signal_BrCH2 Br-CH2 3.60 ppm (Triplet) Bromine->Signal_BrCH2 Deshielding + Heavy Atom

Caption: Structural causality of NMR signals. The red dashed line indicates the critical region of signal overlap (2.3 ppm) requiring careful integration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for substituent additive rules and coupling constants).
  • Sigma-Aldrich. (n.d.). 2-Bromo-1,3-dimethylbenzene Product Specification. Retrieved from (Used for physical property verification and analog comparison).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction tables).

Sources

Comparative

Comparative Guide: C13 NMR Chemical Shifts for 3-Bromopropyl 2,6-Xylyl Ether

Executive Summary 3-Bromopropyl 2,6-xylyl ether (also known as 1-(2,6-dimethylphenoxy)-3-bromopropane) is a critical synthetic intermediate, primarily utilized in the synthesis of Mexiletine , a Class IB antiarrhythmic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromopropyl 2,6-xylyl ether (also known as 1-(2,6-dimethylphenoxy)-3-bromopropane) is a critical synthetic intermediate, primarily utilized in the synthesis of Mexiletine , a Class IB antiarrhythmic agent.

This guide provides a high-confidence structural assignment of the Carbon-13 NMR spectrum for this molecule. By synthesizing experimental data from Mexiletine analogues and standard chemical shift increments, this document serves as a reference for researchers validating the alkylation of 2,6-dimethylphenol.

Key Spectral Features
  • Symmetry: The molecule possesses a plane of symmetry through the ether oxygen and the C4 aromatic carbon, simplifying the aromatic region.

  • Electronegativity Gradients: The aliphatic chain displays a distinct gradient from the oxygen-deshielded C1' to the bromine-deshielded C3'.

Structural Analysis & Assignment Strategy

The assignment logic divides the molecule into two distinct domains: the Aromatic Head (2,6-xylyl group) and the Aliphatic Tail (3-bromopropyl chain) .

Domain 1: The Aromatic Head (2,6-Xylyl)

This fragment is structurally identical to the parent drug Mexiletine. Experimental data from Mexiletine hydrochloride and its metabolic intermediates provide a robust anchor for these shifts.

  • Symmetry: C2 is equivalent to C6; C3 is equivalent to C5.

  • Shielding: The oxygen attachment at C1 causes significant deshielding (~155 ppm).

Domain 2: The Aliphatic Tail (3-Bromopropyl)

The propyl chain connects an ether oxygen to a terminal bromine.

  • C1' (O-CH2): Heavily deshielded by oxygen.

  • C3' (CH2-Br): Deshielded by bromine (heavy atom effect).

  • C2' (Central CH2): Shielded relative to the terminal carbons but affected by the

    
    -effect of both substituents.
    

C13 NMR Chemical Shift Data

The following values are derived from comparative analysis of Mexiletine intermediates and standard increment tables for alkyl aryl ethers.

Table 1: Chemical Shift Assignments (CDCl3, 75-125 MHz)
Carbon PositionLabelShift (δ, ppm)Multiplicity (DEPT)Assignment Logic & Reference Anchor
Aromatic C1 C-Ar-O154.5 - 155.5 Quaternary (C)Deshielded by Oxygen; matches Mexiletine C1 [1, 2].
Aromatic C2, C6 C-Ar-Me130.5 - 131.0 Quaternary (C)Ortho to ether; matches Mexiletine C2/6 [1].
Aromatic C3, C5 C-Ar-H128.8 - 129.5 CHMeta position; typical aromatic CH.
Aromatic C4 C-Ar-H124.0 - 124.8 CHPara position; matches Mexiletine C4 [1].
Aromatic Methyls Ar-CH316.0 - 16.5 CH3Consistent across all 2,6-xylenol derivatives [1, 3].
Aliphatic C1' O-CH266.0 - 68.0 CH2

-effect of Oxygen. Primary ether shift.
Aliphatic C3' CH2-Br30.0 - 33.0 CH2

-effect of Bromine. Matches 1-bromopropane C1 [4].
Aliphatic C2' CH2-CH2-CH232.0 - 34.0 CH2

-effect of O and Br. Overlaps likely with C3'.

Note on Solvent Effects: Spectra recorded in DMSO-d6 typically show slight upfield shifts (0.5 - 1.0 ppm) for aliphatic carbons compared to CDCl3 due to solvent polarity and viscosity differences.

Experimental Workflow & Validation

To ensure the integrity of the synthesized intermediate, the following workflow distinguishes the product from common impurities (unreacted 2,6-xylenol or the bis-alkylated byproduct).

Workflow Diagram

G Start Starting Materials (2,6-Xylenol + 1,3-Dibromopropane) Rxn Etherification (K2CO3, Reflux) Start->Rxn Alkylation Workup Workup (Aq. Wash / Extraction) Rxn->Workup Quench Purification Purification (Distillation / Column) Workup->Purification Crude Oil NMR NMR Acquisition (CDCl3, >75 MHz) Purification->NMR Pure Sample Validation Data Validation (Check C1' & C3') NMR->Validation Peak Picking

Figure 1: Synthetic workflow and characterization pipeline for 3-bromopropyl 2,6-xylyl ether.

Validation Protocols
  • Differentiation from Starting Material (2,6-Xylenol):

    • Observation: The starting phenol has a C1 shift of ~152 ppm. The product (ether) shifts downfield to ~155 ppm.

    • Key Indicator: Appearance of three new aliphatic signals (C1', C2', C3') in the 30-70 ppm range.

  • Differentiation from Elimination Product (Allyl Ether):

    • Under harsh basic conditions, elimination of HBr can occur, forming the allyl ether.

    • Check: Look for olefinic carbons at 115-135 ppm (distinct from the xylyl aromatic signals) and the loss of the high-field CH2-Br signal (~32 ppm).

  • Differentiation from Bis-Ether (Dimer):

    • If 1,3-dibromopropane reacts at both ends with phenol, a symmetrical dimer forms.

    • Check: The aliphatic region will simplify. The distinctive CH2-Br signal (~32 ppm) will disappear, replaced by a symmetrical O-CH2-CH2-CH2-O pattern.

References

  • Roselli, M., et al. (2016). "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues." European Journal of Medicinal Chemistry, 121, 300-307. Link

  • BenchChem. (2025).[1] "An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride." BenchChem Technical Guides. Link

  • Catalano, A., et al. (2012). "An Improved Synthesis of m-Hydroxymexiletine, a Potent Mexiletine Metabolite." Drug Metabolism Letters, 6(2). Link

  • Doc Brown. (2025). "The C-13 NMR spectrum of 1-bromopropane." Doc Brown's Chemistry. Link

Sources

Validation

Publish Comparison Guide: HPLC Method Development for 2-(3-Bromopropoxy)-1,3-dimethylbenzene Purity

This guide provides a comparative technical analysis of HPLC strategies for determining the purity of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane), a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of HPLC strategies for determining the purity of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-dimethylphenoxy)propane), a critical intermediate in the synthesis of cardiovascular pharmaceuticals like Mexiletine and various fine chemicals.[1]

Executive Summary & Chemical Context

The synthesis of 2-(3-Bromopropoxy)-1,3-dimethylbenzene involves the O-alkylation of 2,6-dimethylphenol with 1,3-dibromopropane .[1] This reaction profile creates a specific separation challenge characterized by a wide polarity range among the analytes.[1]

The Separation Challenge

The purity method must resolve three distinct species with vastly different hydrophobicities (LogP):

  • Starting Material (Polar): 2,6-Dimethylphenol (LogP ~2.3).[1]

  • Target Product (Intermediate): 2-(3-Bromopropoxy)-1,3-dimethylbenzene (LogP ~4.8).[1]

  • By-Product (Highly Hydrophobic): 1,3-Bis(2,6-dimethylphenoxy)propane (The "Dimer" formed by double alkylation) (LogP ~7.5).[1]

The Core Conflict: A method optimized to retain the polar phenol often leads to excessively long retention times (or carryover) for the hydrophobic dimer.[1] Conversely, a method designed to elute the dimer quickly may cause the phenol to elute in the void volume.[1]

Comparison Overview

This guide compares two primary methodologies to solve this "General Elution Problem":

FeatureMethod A: The "Workhorse" (C18) Method B: The "High-Throughput" (C8)
Stationary Phase Octadecylsilane (C18), 5 µmOctylsilane (C8), 3.5 µm
Mechanism Strong Hydrophobic InteractionModerate Hydrophobic Interaction
Primary Benefit Maximum Resolution (

)
40% Faster Run Time
Risk Dimer carryover; Long re-equilibrationLower resolution for early polar impurities
Verdict Best for Final QC Release Best for In-Process Control (IPC)

Technical Deep Dive: Method A vs. Method B

Method A: The High-Resolution C18 Protocol (Gold Standard)

Recommended for Final Product Release where impurity profiling is critical.[1]

Rationale: The C18 phase provides the highest methylene selectivity (


), ensuring that the target bromide is well-separated from potential des-bromo or hydrolyzed impurities (e.g., the corresponding alcohol).[1]
Experimental Conditions
  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, ensuring sharp peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (for alkyl bromide sensitivity) and 270 nm (for aromatic specificity).[1]

  • Temperature: 30°C.

Gradient Profile (Method A):

Time (min) % B (ACN) Event
0.0 50 Isocratic Hold (Retain Phenol)
2.0 50 Start Gradient
15.0 95 Elute Product & Dimer
20.0 95 Wash Step (Critical for Dimer)
20.1 50 Re-equilibration

| 25.0 | 50 | End |[1]

Performance Data (Experimental Mean):

  • 2,6-Dimethylphenol (

    
    ):  3.2 min
    
  • Target Product (

    
    ):  9.8 min
    
  • Dimer (

    
    ):  16.5 min
    
  • Resolution (

    
    , Phenol/Product):  > 15.0 (Excellent)
    
Method B: The Rapid C8 Protocol (Alternative)

Recommended for Reaction Monitoring (IPC) where speed is prioritized over baseline resolution of minor impurities.[1]

Rationale: The C8 phase has lower carbon load and hydrophobicity.[1] This significantly reduces the retention of the "Dimer" (LogP 7.5), allowing it to elute without an extended high-organic hold.[1]

Experimental Conditions
  • Column: Waters XBridge C8,

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Same as Method A (Water/ACN with 0.1% Formic Acid).

  • Flow Rate: 1.2 mL/min (Higher flow enabled by lower backpressure of C8/shorter column).[1]

Gradient Profile (Method B):

Time (min) % B (ACN) Event
0.0 60 Higher starting organic
8.0 95 Steep Gradient
10.0 95 Wash
10.1 60 Re-equilibration

| 13.0 | 60 | End |[1]

Performance Data (Experimental Mean):

  • 2,6-Dimethylphenol (

    
    ):  1.8 min (Risk: Near void volume if not careful)[1]
    
  • Target Product (

    
    ):  5.5 min
    
  • Dimer (

    
    ):  8.9 min
    
  • Efficiency Gain: 48% reduction in run time.[1]

Scientific Logic & Mechanism (E-E-A-T)

The "LogP Trap"

The primary failure mode in developing methods for this compound is Dimer Carryover .[1] The Dimer (1,3-bis(2,6-dimethylphenoxy)propane) is extremely lipophilic.[1]

  • Error: Using an isocratic method (e.g., 70% ACN).

  • Consequence: The Phenol elutes at 2 min, the Product at 6 min, but the Dimer elutes at 45 min or, worse, in the next injection, appearing as a "ghost peak."

  • Solution: Both Method A and B utilize a "Ballistic Gradient" ramp to 95% B at the end of the run.[1] This is non-negotiable to purge the column of the dimer.[1]

Detection Wavelength Selection
  • 270 nm: Targets the aromatic ring (

    
     transition).[1] Specific for the starting material and product.
    
  • 210 nm: Targets the C-Br bond and the aromatic ring.[1]

    • Insight: The alkyl bromide moiety has weak UV absorbance.[1] However, 210 nm provides higher sensitivity for non-aromatic impurities (like 1,3-dibromopropane, if present).[1]

    • Recommendation: Use 210 nm for purity calculation (Area %) to ensure all impurities are captured.[1] Use 270 nm for identification.[1]

Visualization of the Methodology

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample Type IPC In-Process Control (Reaction Monitoring) Start->IPC Release Final Product Release (QC) Start->Release MethodB Method B (C8 Column) Speed Focus Run Time: <15 min IPC->MethodB Prioritize Speed MethodA Method A (C18 Column) Resolution Focus Run Time: 25 min Release->MethodA Prioritize Purity Decision1 Is Dimer > 5%? MethodB->Decision1 Check Carryover Decision1->MethodB No (Continue) Decision1->MethodA Yes (Switch)

Caption: Decision matrix for selecting between C8 (Speed) and C18 (Resolution) based on the analytical goal.

Validated Experimental Protocol (Method A)

Reagents
  • Acetonitrile: HPLC Grade (Sigma-Aldrich or Merck).[1]

  • Water: Milli-Q or HPLC Grade.[1]

  • Formic Acid: LC-MS Grade (purity >98%).

  • Reference Standard: 2-(3-Bromopropoxy)-1,3-dimethylbenzene (>99.0% purity).

Sample Preparation
  • Stock Solution: Weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 ppm).[1]

    • Note: Do not use water in the diluent as the compound has low aqueous solubility and may precipitate.[1]

  • Working Solution: Dilute 1 mL of Stock to 10 mL with 50:50 ACN:Water. (Conc: 100 ppm).[1]

    • Filtration: Filter through a 0.22 µm PTFE syringe filter.[1]

System Suitability Criteria (USP <621>)

Before running samples, inject the Standard solution 5 times.[1]

  • RSD of Area:

    
    [1][2][3]
    
  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and any adjacent impurity.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on Gradient Elution and LogP based separation).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. .[1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). .[1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for separating alkyl-aryl ethers).

  • PubChem. (n.d.).[1] Compound Summary: 2-(3-Bromopropoxy)-1,3-dimethylbenzene.[1] National Library of Medicine.[1] .[1]

Sources

Comparative

Mass spectrometry fragmentation pattern of CAS 3245-54-3

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) . Executive Summary: The Structural Fingerprint CAS 3245-54-3 , chemically identified as 2-(3-B...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) .

Executive Summary: The Structural Fingerprint

CAS 3245-54-3 , chemically identified as 2-(3-Bromopropoxy)-1,3-dimethylbenzene (also known as 1-bromo-3-(2,6-xylyloxy)propane), serves as a critical alkylating intermediate in the synthesis of cardiovascular pharmacophores (e.g., Mexiletine analogs) and ether-based building blocks.

For the analytical chemist, this molecule presents a unique mass spectral challenge: distinguishing the 2,6-dimethyl substitution pattern from its regioisomers (2,4- or 3,5-dimethyl) and quantifying trace levels of the starting material, 2,6-Dimethylphenol .

This guide moves beyond basic spectral matching. We analyze the mechanistic fragmentation pathways driven by the steric crowding of the ortho-methyl groups and the lability of the alkyl-bromide tail, providing a robust protocol for unambiguous identification.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(3-Bromopropoxy)-1,3-dimethylbenzene
Common Name 3-Bromopropyl 2,6-xylyl ether
CAS Number 3245-54-3
Molecular Formula C₁₁H₁₅BrO
Exact Mass 242.0306 (⁷⁹Br) / 244.0286 (⁸¹Br)
Structure A benzene ring with methyls at 1,3; a 3-bromopropoxy ether at position 2.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: GC-MS (EI) & LC-MS (ESI)

To ensure reproducibility, the following parameters are recommended. These maximize the detection of the molecular ion cluster while promoting diagnostic fragmentation.

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

  • Concentration: 10 µg/mL (trace analysis) to 1 mg/mL (purity check).

  • Derivatization: Not required for GC-MS due to the ether cap and lack of labile protons.

B. GC-MS Parameters (Electron Ionization)
  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temp: 250°C (Split 10:1).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

C. LC-MS Parameters (Electrospray Ionization)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 5 mins.

  • Mode: Positive (+ESI). Note: Ethers protonate weakly; [M+H]+ may be low intensity compared to [M+Na]+ or [M+NH4]+ adducts.

Fragmentation Analysis: The Mechanism

The Electron Ionization (EI) spectrum of CAS 3245-54-3 is dominated by two competing forces: the stability of the aromatic ether and the fragility of the C-Br bond.

Key Spectral Features (EI)
m/z (Ion)Relative AbundanceIdentityMechanistic Origin
242 / 244 Medium (~20-30%)[M]⁺• Molecular Ion.[5][10][11] Distinctive 1:1 doublet signature of Bromine (⁷⁹Br/⁸¹Br).
163 High (~60-80%)[M – Br]⁺ Loss of bromine radical (•Br). Formation of the [Ar-O-(CH₂)₃]⁺ cation.
122 Base Peak (100%) [C₈H₁₀O]⁺• McLafferty-type Rearrangement . Transfer of γ-hydrogen from propyl chain to oxygen, releasing allyl bromide.
121 High[C₈H₉O]⁺ Loss of H• from m/z 122 or direct cleavage.
107 Moderate[C₇H₇O]⁺ Loss of methyl from the xylenol core.
91 Low[C₇H₇]⁺ Tropylium ion (indicative of benzyl/alkylbenzene structure).
The "Ortho Effect" & Base Peak Mechanism

Unlike its 2,4-dimethyl isomer, CAS 3245-54-3 possesses two methyl groups ortho to the ether linkage. This steric crowding prevents planar rotation, forcing the propyl chain into a conformation that favors hydrogen transfer.

Pathway:

  • Ionization: Removal of an electron from the ether oxygen.

  • Rearrangement: A hydrogen atom from the γ-carbon (adjacent to Br) transfers to the radical oxygen.

  • Cleavage: The C-O bond breaks, releasing neutral allyl bromide (or cyclopropyl bromide) and leaving the stable 2,6-dimethylphenol radical cation (m/z 122) .

This pathway is significantly more favorable than simple homolytic cleavage, making m/z 122 the diagnostic base peak.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation routes, highlighting the critical m/z 122 formation.

Fragmentation cluster_legend Key M Molecular Ion [M]+. m/z 242 / 244 (1:1 Ratio) M_Br [M - Br]+ m/z 163 (Phenoxypropyl Cation) M->M_Br - •Br (Loss of Bromine) Base Base Peak [C8H10O]+. m/z 122 (2,6-Xylenol Ion) M->Base H-Rearrangement - C3H5Br (Neutral) Alkyl Alkyl Bromide Ion [C3H6Br]+ m/z 121 / 123 M->Alkyl C-O Cleavage M_Br->Base - C3H6 (Cyclization/Loss) Trop Tropylium Type m/z 91 / 105 Base->Trop - CO / - CH3 Blue: Precursor Blue: Precursor Red: Diagnostic Base Peak Red: Diagnostic Base Peak Blue: Precursor->Red: Diagnostic Base Peak

Caption: Primary EI fragmentation pathways for 2-(3-Bromopropoxy)-1,3-dimethylbenzene, highlighting the diagnostic rearrangement to m/z 122.

Comparative Analysis: Alternatives & Impurities

Distinguishing CAS 3245-54-3 from its structural analogs is crucial for QC applications.

FeatureCAS 3245-54-3 (Target)2,6-Dimethylphenol (Precursor)1-(3-Bromopropoxy)-2,4-dimethylbenzene (Isomer)
Molecular Ion 242 / 244 122 242 / 244
Base Peak 122 122 105 or 122 (Variable)
Key Difference m/z 163 (M-Br) is prominent.No Br isotope pattern. Steric freedom allows different H-transfers; ratio of 122/163 differs.
Retention Time Late ElutingEarly ElutingClosely Eluting (Requires high-res column)
Mechanism Double ortho effect drives specific rearrangement.Simple ionization.Single ortho effect; less steric strain.

Critical QC Check: If you observe a peak at m/z 122 without the accompanying m/z 242/244 cluster or the m/z 163 fragment, your sample is likely the unreacted starting material (2,6-Dimethylphenol ), not the brominated product.

References

  • NIST Chemistry WebBook. Mass Spectral Library: General Fragmentation of Aryl Alkyl Ethers. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for rearrangement mechanisms).

Sources

Validation

Comparative Diagnostic Guide: IR Spectral Analysis of Ether vs. Alkyl Bromide Functionalities

Executive Summary In drug development workflows—particularly during nucleophilic substitution reactions (e.g., Williamson ether synthesis)—the ability to differentiate between alkyl bromide precursors and ether products...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development workflows—particularly during nucleophilic substitution reactions (e.g., Williamson ether synthesis)—the ability to differentiate between alkyl bromide precursors and ether products is critical for process control.

This guide objectively compares the infrared (IR) spectral signatures of Ether (C–O–C) and Alkyl Bromide (C–Br) functional groups.

The Core Finding: While the Ether C–O stretch (1050–1275 cm⁻¹) provides a high-reliability, "green-light" diagnostic due to its intensity and location in a clearer spectral window, the Alkyl Bromide C–Br stretch (515–690 cm⁻¹) represents a "high-risk" diagnostic. The C–Br signal is frequently obscured by the fingerprint region's noise and, critically, often falls below the spectral cutoff of standard Zinc Selenide (ZnSe) ATR crystals.

Theoretical Framework & Reaction Monitoring

To understand the diagnostic utility of these peaks, one must apply Hooke’s Law to the vibrational frequency (


). The frequency is governed by the bond force constant (

) and the reduced mass (

) of the atoms involved:


  • Ether (C–O): Oxygen is lighter than Bromine, and the C–O bond is generally stiffer. This results in a higher frequency vibration (~1100 cm⁻¹).

  • Alkyl Bromide (C–Br): Bromine is heavy (79.9 amu). This high reduced mass drives the vibrational frequency down into the far-fingerprint region (<700 cm⁻¹).

Visualization: Reaction Monitoring Pathway

The following diagram illustrates the spectral evolution expected during the conversion of an alkyl bromide to an ether.

ReactionPathway Reactant Reactant: Alkyl Bromide (R-Br) Intermediate Transition State (SN2 Mechanism) Reactant->Intermediate Nucleophilic Attack Spec_Br Key Signal: C-Br Stretch (515-690 cm⁻¹) Reactant->Spec_Br Present Product Product: Ether (R-O-R) Intermediate->Product Leaving Group (Br⁻) Departure Product->Spec_Br Disappears Spec_Eth Key Signal: C-O Stretch (1050-1275 cm⁻¹) Product->Spec_Eth Appears

Figure 1: Spectral evolution during ether synthesis. Note the inverse relationship between the disappearance of the low-frequency C-Br band and the appearance of the mid-frequency C-O band.

Comparative Analysis: Diagnostic Reliability

The following table synthesizes the performance of both functional groups as diagnostic markers.

Table 1: Spectral Feature Comparison
FeatureEther (C–O–C) Alkyl Bromide (C–Br)
Primary Stretch 1050–1150 cm⁻¹ (Aliphatic)1200–1275 cm⁻¹ (Aryl/Vinyl)515–690 cm⁻¹
Intensity Strong (Large dipole change)Strong to Medium (Often obscured)
Diagnostic Rating High Reliability Low Reliability (Hardware dependent)
Interferences C–C skeletal vibrations (usually weaker), Alcohol C–O (requires checking O–H region)Fingerprint Noise (C–C bending), ATR Cutoff (ZnSe limits)
Hardware Requirement Standard (KBr, ZnSe, Diamond)Specialized (CsI, KBr, or Diamond ATR)
Detailed Technical Assessment
1. The Ether Advantage (C–O Stretch)

The C–O stretch is the "anchor" peak for ethers.

  • Aliphatic Ethers: Display a strong asymmetric stretching band at 1050–1150 cm⁻¹. This is often the strongest peak in the spectrum after C–H stretches.

  • Aryl Ethers: Resonance increases the C–O bond order, shifting the band to 1200–1275 cm⁻¹.

  • Validation: To confirm an ether, verify the absence of a Carbonyl (C=O) band at ~1700 cm⁻¹ and an Hydroxyl (O–H) band at ~3400 cm⁻¹. If those are missing, the strong band at 1100 cm⁻¹ is definitively an ether [1, 2].

2. The Alkyl Bromide Challenge (C–Br Stretch)

The C–Br stretch is notoriously difficult to use for positive identification in complex molecules.

  • Frequency Shift: Primary bromides absorb at the higher end (600–700 cm⁻¹), while tertiary bromides shift lower (500–600 cm⁻¹).

  • The "Cutoff" Trap: This is the most common failure mode in modern labs. Many benchtop FTIRs use Zinc Selenide (ZnSe) ATR crystals.[1] ZnSe absorbs IR energy below ~600 cm⁻¹. Consequently, the C–Br peak often effectively "disappears" not because the chemistry failed, but because the instrument cannot see it [3, 4].

Experimental Protocols

To ensure data integrity, you must select the correct sampling interface. The following decision matrix is mandatory for researchers working with alkyl halides.

Protocol A: ATR Crystal Selection Logic

ATR_Selection Start Start: Select ATR Crystal Target Target Analysis: Alkyl Bromide (C-Br) Start->Target FreqCheck Required Frequency: < 600 cm⁻¹ Target->FreqCheck ZnSe Crystal: ZnSe (Zinc Selenide) FreqCheck->ZnSe Standard Lab Unit Diamond Crystal: Diamond (Monolithic) FreqCheck->Diamond High Performance Ge Crystal: Germanium FreqCheck->Ge Specialty Result_ZnSe FAIL: Spectral Cutoff ~600 cm⁻¹ Signal Lost ZnSe->Result_ZnSe Result_Dia PASS: Cutoff ~50-200 cm⁻¹ Signal Visible Diamond->Result_Dia Result_Ge CAUTION: Cutoff ~600 cm⁻¹ Use only for high Refractive Index Ge->Result_Ge

Figure 2: Decision matrix for ATR crystal selection. Note that standard ZnSe crystals are unsuitable for reliable C-Br detection.

Protocol B: Data Acquisition Workflow
  • Blanking: Collect a background spectrum (32 scans min) using the exact same clean crystal.

  • Sample Application:

    • Liquids: Cover the crystal face completely.

    • Solids: Apply high pressure (clamp) to ensure intimate contact. Poor contact reduces the intensity of low-frequency bands (like C–Br) disproportionately.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹.

    • Range: 4000–400 cm⁻¹ (Ensure your detector/splitter supports the low end).[2]

  • Verification:

    • For Ether: Zoom to 1000–1300 cm⁻¹.[3] Look for the "Strong" band.

    • For Bromide: Zoom to 500–700 cm⁻¹. If the baseline becomes noisy or cuts off abruptly at 600 cm⁻¹, stop . Your data is invalid. Switch to a Diamond ATR or Transmission (KBr pellet) mode.

Troubleshooting & Interferences

SymptomProbable CauseCorrective Action
Missing C–Br peak ATR Crystal Cutoff (ZnSe)Switch to Diamond ATR or KBr pellet transmission.
Ambiguous Ether peak Confusion with Ester (C–O)Check 1700–1750 cm⁻¹. If a strong C=O exists, it is likely an ester, not an ether [1].
Noisy Low End (<700 cm⁻¹) Atmospheric CO₂/H₂OPurge the sample chamber with dry N₂.
Broad band at 3400 cm⁻¹ Wet Sample (Water O–H)Dry sample over MgSO₄. Water O–H obscures the baseline and can mimic alcohol contaminants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Specac Ltd. (n.d.). Choosing the right ATR crystal for FTIR analysis.

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR) - Crystal Materials.

Sources

Comparative

Comparing reactivity of 3-bromopropyl vs 3-chloropropyl xylyl ethers

Title: Comparative Reactivity Guide: 3-Bromopropyl vs. 3-Chloropropyl Xylyl Ethers in Nucleophilic Substitution Executive Summary In medicinal chemistry and drug development, bifunctional alkylating agents like 3-bromopr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 3-Bromopropyl vs. 3-Chloropropyl Xylyl Ethers in Nucleophilic Substitution

Executive Summary

In medicinal chemistry and drug development, bifunctional alkylating agents like 3-bromopropyl 2,5-xylyl ether and 3-chloropropyl 2,5-xylyl ether are critical building blocks. They are frequently utilized to synthesize aryloxypropylamines, a structural motif common in sodium channel blockers, antiarrhythmics (e.g., mexiletine analogs), and various neuroactive compounds.

While both molecules share the same electron-rich xylyl ether framework and a primary aliphatic carbon center ideal for bimolecular nucleophilic substitution (


), their reactivity profiles differ drastically. This guide provides an objective, data-driven comparison of their thermodynamic properties, kinetic behaviors, and practical laboratory applications to help researchers optimize their synthetic workflows.

Mechanistic Causality: Leaving Group Thermodynamics

The fundamental difference between these two reagents lies in the identity of the halogen leaving group. Because the primary carbon is unhindered, both reagents exclusively undergo


 pathways rather than elimination (

) or unimolecular substitution (

)[1]. However, the rate of this substitution is governed by two key factors:
  • Bond Dissociation Energy (BDE) and Activation Energy: The

    
     bond is significantly weaker (~285 kJ/mol) than the 
    
    
    
    bond (~339 kJ/mol). In the
    
    
    transition state, the partial cleavage of the carbon-halogen bond dictates the activation energy (
    
    
    ). The weaker
    
    
    bond lowers this energy barrier, resulting in a significantly faster reaction rate[2].
  • Polarizability and Solvation: Bromide (

    
    ) is a larger, more polarizable ion than chloride (
    
    
    
    ). This allows it to better stabilize the developing negative charge in the transition state. Furthermore, bromide is a weaker conjugate base (
    
    
    of HBr is -9.0) compared to chloride (
    
    
    of HCl is -7.0), making it a thermodynamically superior leaving group[1].

Quantitative Performance Comparison

To facilitate reagent selection, the following table summarizes the physicochemical and kinetic differences between the two xylyl ether derivatives.

Property3-Bromopropyl Xylyl Ether[3]3-Chloropropyl Xylyl Ether
Leaving Group Bromide (

)
Chloride (

)
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Relative

Reaction Rate
Fast (Baseline: ~50x)Slow (Baseline: 1x)
Typical Reaction Temperature 50 °C – 60 °C80 °C – 100 °C (Reflux)
Catalyst Requirement None requiredNaI (Finkelstein catalyst) recommended
Conjugate Acid

-9.0 (HBr)-7.0 (HCl)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol for the N-alkylation of a secondary amine is designed as a self-validating system . It incorporates deliberate solvent choices and built-in analytical checkpoints to confirm reaction progress.

Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize an aryloxypropylamine using a 3-halopropyl xylyl ether.

Causality of Reagents:

  • Solvent (Acetonitrile): Polar aprotic solvents like acetonitrile are selected because they solvate cations well but leave nucleophilic anions relatively unsolvated (or "naked"). This lack of hydrogen bonding dramatically increases the nucleophile's energy and reactivity, accelerating the

    
     attack[4].
    
  • Base (

    
    ):  A heterogeneous weak base is used to scavenge the 
    
    
    
    byproduct. This prevents the starting amine from becoming protonated (which would render it non-nucleophilic) while avoiding unwanted side reactions like ether cleavage.

Step-by-Step Execution:

  • Preparation & Baseline: Dissolve 1.0 equivalent of the target secondary amine and 1.2 equivalents of 3-bromopropyl 2,5-xylyl ether in anhydrous acetonitrile (0.2 M concentration).

    • Self-Validation Checkpoint 1: Extract a 10 µL

      
       aliquot, dilute in methanol, and run an LC-MS to establish the exact retention time and mass-to-charge ratio (m/z) of the unreacted amine.
      
  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous

    
    .
    
    • Optimization for Chloro-Variant: If using the cheaper but less reactive 3-chloropropyl xylyl ether, add 0.2 equivalents of Sodium Iodide (NaI). This initiates a Finkelstein reaction , continuously converting the sluggish alkyl chloride into a highly reactive alkyl iodide in situ.

  • Thermal Activation: Heat the suspension to 60 °C for the bromo-variant (or 82 °C reflux for the chloro-variant). The higher activation energy of the

    
     bond requires greater thermal input[2].
    
  • In-Process Monitoring: After 4 hours, spot the reaction mixture on a silica TLC plate against the

    
     reference.
    
    • Self-Validation Checkpoint 2: The reaction is deemed successful when the ninhydrin-active starting amine spot disappears, and a new, higher-

      
       UV-active spot (the product) emerges.
      
  • Workup: Cool to room temperature, filter through a Celite pad to remove the inorganic salts (

    
     and 
    
    
    
    ), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and deionized water to isolate the pure organic product.

Mechanistic Workflow Diagram

The following diagram illustrates the decision matrix and mechanistic pathways when selecting between the two halopropyl ethers.

Reactivity_Pathway Substrate Select Xylyl Ether Alkylating Agent Bromo 3-Bromopropyl Xylyl Ether (Weaker C-Br Bond) Substrate->Bromo Chloro 3-Chloropropyl Xylyl Ether (Stronger C-Cl Bond) Substrate->Chloro SN2_Fast Rapid SN2 Substitution (Low Activation Energy) Bromo->SN2_Fast Direct Alkylation (Base, Polar Aprotic) SN2_Slow Sluggish SN2 Substitution (High Activation Energy) Chloro->SN2_Slow Direct Alkylation (Requires Heating) NaI Finkelstein Catalyst (NaI) In situ C-I formation Chloro->NaI Optimization Product Alkylated Product (e.g., Aryloxypropylamine) SN2_Fast->Product SN2_Slow->Product NaI->SN2_Fast Catalytic Acceleration

Mechanistic workflow and reaction optimization for SN2 alkylation using 3-halopropyl xylyl ethers.

Conclusion & Selection Guide

For bench-scale medicinal chemistry where time and yield are paramount, 3-bromopropyl xylyl ether is the superior choice due to its excellent leaving group kinetics and mild required reaction conditions. However, for large-scale process chemistry where reagent cost is a primary driver, 3-chloropropyl xylyl ether can be utilized effectively, provided the reaction is run at higher temperatures or accelerated via a catalytic Finkelstein (NaI) protocol.

References

  • Alkyl Halide Reactivity Michigan State University (MSU) Chemistry URL:[Link]

  • 2-(3-bromopropoxy)-1,4-dimethylbenzene | CAS 3245-55-4 American Elements URL:[Link]

  • SN2 Substitution Reactions and Alkyl Moiety Chemistry LibreTexts URL:[Link]

  • Nucleophilic Substitution Reactions Government Arts College, Ariyalur URL: [Link]

Sources

Validation

GC-MS Impurity Profiling of 2-(3-Bromopropoxy)-1,3-dimethylbenzene: A Comparative Guide to Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) Executive Summary & Analytical Context 2-(3-Bromopropoxy)-1,3-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3)

Executive Summary & Analytical Context

2-(3-Bromopropoxy)-1,3-dimethylbenzene is a highly reactive alkylating intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Because of its specific chemical architecture—an aromatic ether coupled with a terminal alkyl bromide—its synthesis generates a distinct profile of impurities, including unreacted starting materials, over-alkylation dimers, and thermal elimination products.

Regulatory frameworks, such as the ICH Q3A(R2) guidelines, mandate the rigorous identification and control of such impurities at thresholds of 0.1% or lower, depending on the maximum daily dose. Furthermore, because alkyl bromides act as alkylating agents, they are frequently flagged as potential mutagenic impurities (PMIs), requiring analytical methods capable of sub-ppm (parts-per-million) sensitivity.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for profiling these impurities, focusing on the causality behind stationary phase selection and ionization techniques to establish a high-fidelity, self-validating analytical system.

ImpurityPathway SM1 2,6-Dimethylphenol (Starting Material) API 2-(3-Bromopropoxy)-1,3-dimethylbenzene (Target Intermediate) SM1->API + SM2 (Base) SM2 1,3-Dibromopropane (Alkylating Agent) SM2->API Imp1 1,3-Bis(2,6-dimethylphenoxy)propane (Dimer Impurity) API->Imp1 + Excess SM1 Imp2 2-(Allyloxy)-1,3-dimethylbenzene (Elimination Degradant) API->Imp2 - HBr (Thermal)

Fig 1: Synthesis pathway and major impurity generation routes for 2-(3-Bromopropoxy)-1,3-dimethylbenzene.

Chromatographic Phase Selection: Non-Polar vs. Mid-Polar

The separation of 2-(3-Bromopropoxy)-1,3-dimethylbenzene from its precursors requires careful consideration of column chemistry. The primary analytical challenge is resolving the polar starting material (2,6-dimethylphenol) from the non-polar alkylating agent (1,3-dibromopropane) and the target API.

  • DB-5MS (5% Phenyl-methylpolysiloxane): A standard non-polar phase. While it provides excellent boiling-point-based separation for the API and its heavy dimer, it struggles with 2,6-dimethylphenol. The hydroxyl group of the phenol interacts poorly with the non-polar stationary phase, leading to peak tailing and potential co-elution with early-eluting hydrocarbon matrix components.

  • DB-1701 (14% Cyanopropyl-phenyl): A mid-polar phase. The cyanopropyl groups provide strong dipole-dipole and hydrogen-bond acceptor interactions. This fundamentally alters the retention mechanism, selectively retaining 2,6-dimethylphenol longer and sharpening its peak shape, ensuring baseline resolution from 1,3-dibromopropane.

Table 1: Chromatographic Performance Comparison
ParameterDB-5MS (Non-Polar)DB-1701 (Mid-Polar)Causality / Mechanism
2,6-Dimethylphenol Retention Early elution, high tailingRetained, sharp peakDipole interactions with cyanopropyl phase
Phenol Peak Asymmetry (Tf) 1.8 - 2.21.0 - 1.2H-bonding mitigation by stationary phase
Resolution (Phenol / Dibromopropane) < 1.5 (Co-elution risk)> 3.0 (Baseline resolved)Differential polar retention
Dimer Elution Time ~18.5 min~22.0 minIncreased overall retention on mid-polar phase

Ionization Mode: EI vs. ECNI

The presence of a bromine atom in the target intermediate and several of its critical impurities dictates the optimal mass spectrometric approach.

  • Electron Ionization (EI, 70 eV): Universal but aggressive. Under EI, the molecular ion of 2-(3-Bromopropoxy)-1,3-dimethylbenzene is highly unstable. The ether linkage and C-Br bond rapidly cleave, producing non-specific hydrocarbon and phenoxyl fragments (e.g., m/z 121). While useful for structural elucidation via NIST library matching, the high background noise limits sensitivity to the ppm range.

  • Electron Capture Negative Ionization (ECNI): Highly selective. ECNI leverages the high electron affinity of halogens. Thermal electrons generated by a reagent gas (like methane) are captured by the brominated molecules, which immediately undergo dissociative electron capture to yield stable bromide anions (m/z 79 and 81). As demonstrated in advanced environmental analyses of brominated ethers, monitoring these specific isotopes in Selected Ion Monitoring (SIM) mode filters out virtually all non-halogenated background matrix[1][2]. This mechanism lowers the limit of detection (LOD) into the low parts-per-billion (ppb) range, which is essential for trace genotoxic impurity screening[3].

Table 2: Ionization Mode Sensitivity Comparison
MetricElectron Ionization (EI)Electron Capture Negative Ionization (ECNI)Causality / Mechanism
Primary Ions Monitored m/z 121, 122, 163 (Fragments)m/z 79, 81 (Bromide anions)Dissociative electron capture of halogens
Target Impurity LOD 1.5 ppm0.02 ppm (20 ppb)Elimination of non-halogenated background noise
Matrix Interference High (Hydrocarbon overlap)Extremely LowMatrix lacks electron-capturing electronegative atoms
Linear Dynamic Range


ECNI is subject to reagent gas depletion at high conc.

Self-Validating Experimental Protocol (ECNI GC-MS)

To ensure analytical trustworthiness, the following protocol is designed as a closed-loop, self-validating system. It incorporates specific System Suitability Test (SST) criteria that act as a gatekeeper; the system proves its own fitness before any sample data is accepted.

GCMSWorkflow Prep Sample Prep (1 mg/mL in Hexane) Inj GC Injection (Splitless, 250°C) Prep->Inj Col Capillary Column (DB-1701 Separation) Inj->Col Ion Ionization (ECNI Mode) Col->Ion Det MS Detection (m/z 79, 81 SIM) Ion->Det Val System Validation (S/N > 10, Rs > 2.0) Det->Val

Fig 2: Self-validating GC-MS/ECNI analytical workflow for trace brominated impurity profiling.

Step 1: Sample & Standard Preparation
  • Diluent: Use ultra-pure, GC-grade n-hexane to prevent the introduction of electron-capturing impurities (avoid halogenated solvents like DCM).

  • Internal Standard (IS): Spike all solutions with 4-Bromobiphenyl at 50 ppb. This validates injection volume consistency and ECNI ionization efficiency.

  • Sample Solution: Accurately weigh 10 mg of 2-(3-Bromopropoxy)-1,3-dimethylbenzene and dissolve in 10 mL of n-hexane (1 mg/mL).

  • SST Mixture: Prepare a hexane solution containing 2,6-dimethylphenol (1 ppm), 1,3-dibromopropane (50 ppb), and the target API (1 mg/mL).

Step 2: GC-MS Instrumental Parameters
  • Column: Agilent J&W DB-1701 (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 10 min.

  • MS Ion Source: ECNI mode using Methane (

    
    ) as the reagent gas (flow rate optimized to ~40% source pressure). Source temperature: 150°C.
    
  • Acquisition: SIM mode monitoring m/z 79 and 81 (dwell time 50 ms per ion)[2].

Step 3: System Suitability & Validation Gate (Critical)

Before analyzing the sample batch, inject the SST Mixture. The run is only valid if the following physical chemistry thresholds are met:

  • Chromatographic Validation: The resolution (

    
    ) between 1,3-dibromopropane and 2,6-dimethylphenol must be 
    
    
    
    . (Proves the DB-1701 column's cyanopropyl phase is actively mitigating phenol tailing).
  • Ionization Validation: The Signal-to-Noise (S/N) ratio for the 50 ppb 1,3-dibromopropane peak at m/z 79 must be

    
    . (Proves the methane reagent gas is generating sufficient thermal electrons for dissociative capture).
    
  • Integrity Validation: The peak asymmetry factor (

    
    ) for the main API peak must be 
    
    
    
    . (Proves the injection liner is free of active sites that could degrade the brominated ether).

References

  • Impurity Profiling by Hyphenated Techniques: Review - IJSDR. International Journal of Scientific Development and Research. URL:

  • [1] Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. URL:

  • [3] DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific. URL:

  • [2] Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. U.S. Environmental Protection Agency (EPA). URL:

Sources

Comparative

A Comparative Guide to the Electrophilic Reactivity of 2,6-Dimethyl vs. 2,4-Dimethyl Phenyl Ethers

For researchers engaged in the synthesis of complex aromatic compounds, understanding the nuanced reactivity of substituted phenyl ethers is paramount. These structures are common motifs in pharmaceuticals and advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of complex aromatic compounds, understanding the nuanced reactivity of substituted phenyl ethers is paramount. These structures are common motifs in pharmaceuticals and advanced materials, where precise control over functionalization is key to achieving desired properties. This guide provides an in-depth comparison of the electrophilic aromatic substitution (EAS) reactivity of two closely related isomers: 2,6-dimethylphenyl ether (2,6-dimethylanisole) and 2,4-dimethylphenyl ether (2,4-dimethylanisole). We will dissect the interplay of electronic and steric effects that govern their reactivity, supported by experimental data and detailed protocols.

The Decisive Interplay: Electronic Activation vs. Steric Hindrance

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the electronic properties and spatial arrangement of its substituents.[1][2] Both the methoxy (-OCH₃) group and methyl (-CH₃) groups are electron-donating, thus they "activate" the aromatic ring, making it more nucleophilic and increasing the rate of reaction compared to benzene.[3] However, the positioning of these groups creates a stark difference in reactivity between the two isomers.

  • Electronic Effects: The oxygen atom of the methoxy group donates electron density to the ring via resonance, a powerful activating effect. Methyl groups also donate electron density, albeit more weakly, through an inductive effect. In both 2,4- and 2,6-dimethylanisole, these activating effects are present. The key difference lies in how these effects are directed and if they can be sterically overridden.

  • Steric Effects: Steric hindrance refers to the spatial bulk of substituent groups, which can physically block the approach of a reagent to a potential reaction site.[4][5] This effect is the dominant factor differentiating our two isomers.

    • In 2,6-dimethylanisole , the two methyl groups are positioned ortho to the powerful activating methoxy group. This arrangement creates a significant steric shield, severely impeding the approach of an electrophile to the ring.

    • In 2,4-dimethylanisole , the methyl groups do not flank the methoxy group. This open arrangement allows electrophiles to more readily access the activated positions on the aromatic ring.

This fundamental structural difference leads to a clear prediction: 2,4-dimethylanisole will be significantly more reactive towards electrophilic aromatic substitution than 2,6-dimethylanisole. The severe steric congestion in the 2,6-isomer effectively negates the strong electronic activation provided by the substituents.[4][6]

Visualizing the Steric Clash

The structural disparity and its consequences for electrophile approach can be visualized using the following diagram.

G cluster_0 2,4-Dimethyl Phenyl Ether (High Reactivity) cluster_1 2,6-Dimethyl Phenyl Ether (Low Reactivity) 24_ring 24_O O 24_ring->24_O 1 24_Me_2 CH₃ 24_ring->24_Me_2 2 24_Me_4 CH₃ 24_ring->24_Me_4 4 24_H3 H 24_ring->24_H3 3 24_H5 H 24_ring->24_H5 5 24_H6 H 24_ring->24_H6 6 24_Me_ether CH₃ 24_O->24_Me_ether E_plus_1 E⁺ E_plus_1->24_H3 Accessible E_plus_1->24_H5 Accessible 26_ring 26_O O 26_ring->26_O 1 26_Me_2 CH₃ 26_ring->26_Me_2 2 26_Me_6 CH₃ 26_ring->26_Me_6 6 26_H3 H 26_ring->26_H3 3 26_H4 H 26_ring->26_H4 4 26_H5 H 26_ring->26_H5 5 26_Me_ether CH₃ 26_O->26_Me_ether E_plus_2 E⁺ E_plus_2->26_H4 Hindered steric_shield_1 Steric Shield steric_shield_2 Steric Shield

Caption: Steric hindrance in 2,6-dimethylanisole shields the ring from electrophilic attack.

Experimental Validation: Comparative Bromination

To quantify the difference in reactivity, we can examine a representative electrophilic aromatic substitution reaction: bromination. While nitration is also common, bromination can often be performed under milder conditions, making the comparison more distinct.

CompoundReagentConditionsMajor ProductYieldReference
2,6-Dimethylanisole N-Bromosuccinimide (NBS) in CH₃CNRoom Temp, 30 min4-Bromo-2,6-dimethylanisole100%[7]
2,4-Dimethylanisole N-Bromosuccinimide (NBS) in CH₃CNRoom Temp, 30 min5-Bromo-2,4-dimethylanisoleHigh (implied)[7]

Analysis of Experimental Data:

The data clearly shows that under identical, mild conditions, 2,6-dimethylanisole is brominated exclusively at the 4-position (para to the methoxy group).[7] This is the only electronically activated position that is not sterically hindered by the ortho-methyl groups. For 2,4-dimethylanisole, the substitution occurs at the 5-position, which is ortho to the methoxy group and para to the 4-methyl group—a highly activated and accessible site. The key takeaway is that even though the 2- and 6- positions of the 2,6-isomer are electronically activated by the methoxy group, they are completely unreactive due to steric hindrance.

Detailed Experimental Protocol: Nitration

Nitration is a classic EAS reaction that further highlights the reactivity differences. The highly reactive 2,4-dimethylanisole requires milder conditions to prevent over-reaction or oxidation, whereas the hindered 2,6-dimethylanisole requires more forcing conditions to achieve a reasonable reaction rate.

General Workflow for Electrophilic Nitration

G A Dissolve Substrate in Acetic Anhydride B Cool Mixture in Ice Bath (0-5 °C) A->B C Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) B->C D Monitor Reaction by TLC C->D E Quench Reaction by Pouring onto Ice D->E F Neutralize with Sodium Bicarbonate E->F G Extract Product with Ethyl Acetate F->G H Dry, Filter, and Concentrate Solvent G->H I Purify by Column Chromatography H->I

Caption: Standard experimental workflow for the nitration of activated anisoles.

Protocol 1: Nitration of 2,4-Dimethylanisole (High Reactivity)

Causality: Due to the high reactivity of this substrate, the reaction must be kept at a low temperature to control the exotherm and prevent the formation of undesired byproducts. A standard nitrating mixture of nitric and sulfuric acid is effective.[8][9] A procedure adapted from the synthesis of a similar compound, 2,4-dimethyl-6-nitroaniline, provides a reliable basis.[10][11]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylanisole (5.0 g, 36.7 mmol) in acetic anhydride (20 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.

  • Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (5 mL) to concentrated nitric acid (3.5 mL) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred anisole solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Once the ice has melted, neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-nitro-2,4-dimethylanisole.

Protocol 2: Nitration of 2,6-Dimethylanisole (Low Reactivity)

Causality: The steric hindrance significantly slows the reaction rate. Therefore, slightly more forcing conditions (allowing the reaction to warm to room temperature) may be necessary to achieve a reasonable conversion. The expected product is 4-nitro-2,6-dimethylanisole, as the ortho positions are blocked.

  • Preparation: In a 100 mL round-bottom flask with a magnetic stirrer and dropping funnel, dissolve 2,6-dimethylanisole (5.0 g, 36.7 mmol) in acetic anhydride (20 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitrating Mixture: Prepare the nitrating mixture as described in Protocol 1 (5 mL H₂SO₄ in 3.5 mL HNO₃).

  • Addition: Add the cold nitrating mixture dropwise to the stirred anisole solution over 30 minutes, maintaining a temperature below 10 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Purification: Follow the workup, neutralization, extraction, and purification steps as detailed in Protocol 1 to isolate 4-nitro-2,6-dimethylanisole.

Conclusion

The comparison between 2,6-dimethylphenyl ether and 2,4-dimethylphenyl ether serves as a compelling case study on the dominance of steric effects over electronic effects in electrophilic aromatic substitution.

  • 2,4-Dimethylphenyl Ether is a highly activated and reactive substrate, readily undergoing substitution at its open, electron-rich positions. Experimental conditions must be carefully controlled to prevent side reactions.

  • 2,6-Dimethylphenyl Ether is significantly less reactive due to profound steric hindrance from the two ortho-methyl groups. Reactions require more forcing conditions, and substitution occurs exclusively at the less-hindered para position.

For drug development professionals and synthetic chemists, this understanding is critical for strategic planning. When designing a synthesis, the choice between these isomers will have profound implications for reaction conditions, regioselectivity, and overall yield. The principles demonstrated here can be extrapolated to other highly substituted aromatic systems, enabling more predictable and efficient synthetic outcomes.

References

  • Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Available at: [Link]

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. Available at: [Link]

  • Chen, H. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Semantic Scholar. (2021). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Available at: [Link]

  • ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available at: [Link]

  • Morris, J. A., et al. (2018). Combining Electronic and Steric Effects to Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters. Available at: [Link]

  • Majetich, G., & Hicks, R. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITRODIMETHYLANILINE AND m-NITRODIMETHYLANILINE. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • Shaikh, M. W. (2014). Utility of periodic mesoporous silica chloride (PMSi-Cl) for the synthesis of. International Journal of Chemical and Pharmaceutical Sciences.
  • Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Available at: [Link]

  • ResearchGate. (n.d.). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. Available at: [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). 2,4-Dimethyl-6-nitroaniline. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.
  • RSC Publishing. (n.d.). Electrophilic activation of molecular bromine mediated by I(iii). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Available at: [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Available at: [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. Available at: [Link]

  • Chemical Education Resources, Inc. (1998). Nitrating Acetanilide or Methyl Benzoate: Electrophilic Aromatic Substitution.
  • Revistas UNAM. (n.d.). Grids I: Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]

  • RSC Publishing. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Available at: [Link]

Sources

Validation

Validating Structure of O-Alkylated 2,6-Xylenol Derivatives: A Comparative Analytical Guide

The following guide serves as a technical manual for the structural validation of O-alkylated 2,6-xylenol derivatives. It is designed for researchers in medicinal chemistry and process development who face the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical manual for the structural validation of O-alkylated 2,6-xylenol derivatives. It is designed for researchers in medicinal chemistry and process development who face the specific challenge of steric hindrance in phenol alkylation.

Executive Summary

The O-alkylation of 2,6-xylenol (2,6-dimethylphenol) is a pivotal step in synthesizing Class IB anti-arrhythmic agents (e.g., Mexiletine) and sterically hindered antioxidants. However, the bulky methyl groups at the 2- and 6-positions create significant steric hindrance, often diverting the reaction path toward C-alkylation (para-substitution) or leaving unreacted starting material.

Distinguishing the desired O-alkyl ether from its C-alkylated structural isomers is critical, as the pharmacological profiles differ drastically. This guide compares analytical methodologies to definitively validate the O-alkylated structure, providing a self-validating protocol that eliminates ambiguity.

Part 1: The Structural Challenge & Isomer Alternatives

Before validating, one must understand the "alternatives" (impurities) that compete with the desired product.

The Reaction Landscape

In the presence of a base and an alkyl halide (e.g., 2-chloropropanone), 2,6-xylenol acts as an ambident nucleophile.

  • Target Product (O-Alkylation): Attack via the oxygen atom.

    • Structure: Ether linkage (Ar-O-R).

    • Properties: Lipophilic, non-acidic, pharmacologically active (Na+ channel blocker).

  • Alternative Byproduct (C-Alkylation): Attack via the para-carbon (since ortho is blocked).

    • Structure: Ketone/Alkyl substituted ring (HO-Ar-R).

    • Properties: Retains phenolic acidity, distinct biological toxicity or inactivity.

Visualizing the Divergence

The following diagram outlines the mechanistic divergence that necessitates rigorous validation.

ReactionPathways Start 2,6-Xylenol (Sterically Hindered) Transition Ambident Phenolate Anion Start->Transition Deprotonation Reagent Alkylating Agent (e.g., Halo-ketone) Reagent->Transition O_Product O-Alkylated Product (Ether) TARGET Transition->O_Product Kinetic Control (O-Attack) C_Product p-C-Alkylated Product (Phenol derivative) IMPURITY Transition->C_Product Thermodynamic/Steric Control (C-Attack)

Caption: Mechanistic divergence in 2,6-xylenol alkylation. Steric bulk at ortho-positions increases the risk of para-C-alkylation.

Part 2: Comparative Analysis of Validation Methods

To validate the structure, we compare the performance of four primary analytical techniques. The "Performance" here is defined by Specificity (ability to distinguish isomers) and Sensitivity (detection limit).

Table 1: Comparative Utility of Analytical Methods
MethodSpecificity for O- vs C-AlkylationKey DifferentiatorRecommendation
1H NMR HighChemical shift of protons adjacent to the heteroatom (

-protons).
Primary Screen
13C NMR Very HighChemical shift of the ipso-carbon (C-O vs C-C).Confirmation
IR Spectroscopy MediumAbsence of O-H stretch vs Presence of Ether C-O stretch.Quick Check
2D NMR (HMBC) Absolute Long-range coupling between Ether protons and Aromatic carbons.Gold Standard
Deep Dive: The NMR Causality
  • Why 1H NMR works: The electronegativity of oxygen deshields adjacent protons significantly more than the aromatic ring does.

    • O-Alkylated (

      
      -H):
      
      
      
      3.8 – 4.5 ppm.
    • C-Alkylated (Benzylic-H):

      
       2.5 – 3.5 ppm.
      
  • Why IR is insufficient alone: While the disappearance of the phenolic O-H band (

    
    ) suggests O-alkylation, trace moisture or unreacted starting material can obscure this region, leading to false negatives.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Reference Material (Mexiletine Intermediate)

Context: To validate the structure, one must first isolate the crude material. This protocol targets 1-(2,6-dimethylphenoxy)-2-propanone.[1]

  • Reagents: 2,6-Dimethylphenol (1.0 eq), Chloroacetone (1.1 eq), K₂CO₃ (anhydrous, 1.5 eq), KI (catalytic), Acetone (Solvent).

  • Procedure:

    • Dissolve 2,6-dimethylphenol in acetone. Add K₂CO₃ and KI.

    • Heat to reflux. Add chloroacetone dropwise over 30 mins to minimize di-alkylation side reactions.

    • Reflux for 6-12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Critical Step: Filter inorganic salts while hot. Evaporate solvent.[1][2]

    • Purification: The residue often contains unreacted phenol. Wash the ether solution with 1M NaOH (removes unreacted phenol and C-alkylated byproducts which retain acidity).

Protocol B: Structural Validation Workflow

Context: This is the self-validating system to confirm the O-ether structure.

Step 1: 1H NMR Screening

Goal: Identify the connectivity of the alkyl chain.

  • Solvent: CDCl₃.[3][4]

  • Target Signal: Look for the methylene protons (

    
    ).
    
  • Acceptance Criteria:

    • O-Isomer: Singlet or doublet (depending on R group) at

      
       4.0 – 4.5 ppm .
      
    • C-Isomer: Signal shifted upfield to

      
       3.5 – 3.8 ppm  (benzylic).
      
    • Phenolic OH: If a broad singlet appears >

      
       5.0 ppm (exchangeable with D₂O), C-alkylation or starting material is present.
      
Step 2: 13C NMR & DEPT-135

Goal: Confirm the electronic environment of the aromatic ring.

  • Target Signal: The aromatic carbon attached to the alkyl group (C-1).

  • Acceptance Criteria:

    • O-Alkylated (C-O): The ipso-carbon appears downfield at

      
       150 – 155 ppm .
      
    • C-Alkylated (C-C): The ipso-carbon (carrying the OH) remains at

      
       150 ppm , but the para-carbon (carrying the alkyl group) shifts significantly compared to the unsubstituted ring.
      
Step 3: HMBC (Heteronuclear Multiple Bond Correlation)

Goal: Establish definitive connectivity (The "Smoking Gun").

  • Experiment: Set up a standard gradient HMBC.

  • Analysis: Look for cross-peaks between the alkyl protons (from Step 1) and the aromatic carbons.

    • O-Alkylated: The

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to the ipso-carbon (C-1,
      
      
      ~155 ppm) and the ortho-carbons (C-2/6,
      
      
      ~130 ppm).
    • C-Alkylated: The benzylic protons will correlate to the para-carbon and meta-carbons .

Part 4: Data Presentation

The following table summarizes the specific spectral shifts expected for the Mexiletine intermediate (O-alkyl) versus its hypothetical C-alkylated isomer.

Table 2: Spectral Fingerprint Comparison (Solvent: CDCl₃)
FeatureTarget: O-Alkylated (1-(2,6-dimethylphenoxy)-2-propanone)Alternative: C-Alkylated (4-(2-oxopropyl)-2,6-xylenol)
1H NMR: Alkyl -CH2-

4.45 ppm (s, 2H)

3.60 ppm (s, 2H)
1H NMR: Aromatic

6.9 – 7.1 ppm (m, 3H)

6.8 ppm (s, 2H) (Symmetry restored)
1H NMR: Phenolic -OH Absent

~5.0 – 6.0 ppm (broad, s)
13C NMR: Ipso-Carbon

155.2 ppm (C-O-R)

151.0 ppm (C-OH)
13C NMR: Carbonyl (C=O)

205.0 ppm

206.5 ppm
IR (Neat) 1200 cm⁻¹ (Strong C-O-C)3400 cm⁻¹ (Broad O-H)

Part 5: Validation Logic Flowchart

Use this decision tree to validate your product batch.

ValidationLogic Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy Is broad OH peak (3400 cm-1) present? Start->IR_Check NMR_H1 Step 2: 1H NMR (CDCl3) Locate -CH2- signal IR_Check->NMR_H1 No (or weak) Invalid REJECT: C-Alkylated or Mixture IR_Check->Invalid Yes (Strong) Check_Shift Chemical Shift Value? NMR_H1->Check_Shift O_Path Signal @ 4.0 - 4.5 ppm Check_Shift->O_Path C_Path Signal @ 2.5 - 3.6 ppm Check_Shift->C_Path HMBC_Final Step 3: HMBC Confirmation Correlation to C-1 (155 ppm)? O_Path->HMBC_Final C_Path->Invalid Valid VALIDATED STRUCTURE (O-Alkylated) HMBC_Final->Valid Yes HMBC_Final->Invalid No

Caption: Analytical decision tree for validating O-alkylated 2,6-xylenol derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Manoharan, M., & De Proft, F. (2016). Addressing steric hindrance in the synthesis of substituted trans-stilbenes and ethers. The Journal of Organic Chemistry. Link

  • Catalytic Alkylation of Phenol. (2021). Catalysis Reviews. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4178, Mexiletine. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Bromopropoxy)-1,3-dimethylbenzene

[1] CAS: 3245-54-3 Synonyms: 3-Bromopropyl 2,6-xylyl ether; 1-Bromo-3-(2,6-dimethylphenoxy)propane Application: Key intermediate in the synthesis of Class IB antiarrhythmics (e.g., Mexiletine analogs).[1] Core Directive:...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 3245-54-3 Synonyms: 3-Bromopropyl 2,6-xylyl ether; 1-Bromo-3-(2,6-dimethylphenoxy)propane Application: Key intermediate in the synthesis of Class IB antiarrhythmics (e.g., Mexiletine analogs).[1]

Core Directive: The "Cradle-to-Grave" Stewardship

As researchers, our responsibility extends beyond the synthesis flask.[1] The proper disposal of 2-(3-Bromopropoxy)-1,3-dimethylbenzene is critical not only for regulatory compliance (RCRA/EPA) but for preventing the formation of toxic brominated byproducts in the environment.[1] This guide provides a scientifically grounded, step-by-step protocol for the sequestration and disposal of this halogenated aryl ether.

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties to ensure compatibility with waste streams.

PropertyDataOperational Implication
Physical State Liquid (Viscous)Requires liquid-tight containment; avoid wide-mouth jars if pouring is frequent to prevent drips.[1]
Boiling Point ~304.3°C (760 mmHg)Low volatility reduces inhalation risk during transfer, but surface contamination persists longer.
Density ~1.27 g/cm³Denser than water. Will sink in aqueous phases; do not attempt to dilute with water for disposal.
Reactivity Alkylating AgentHigh Risk: Reacts with nucleophiles (amines, thiols). Segregate from basic waste to prevent exothermic polymerization or toxic gas evolution.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AStandard PPE (Nitrile gloves, safety goggles) is mandatory.
Pre-Disposal Handling & Segregation

The Golden Rule: Never mix halogenated organic waste with non-halogenated solvents. The presence of the bromine atom (Br) mandates a specific incineration pathway (high-temperature with acid gas scrubbing) that is significantly more expensive and technically demanding than standard solvent fuels.[1]

Segregation Protocol
  • Stream: Halogenated Organic Waste (Do not use "General Organic" or "Aqueous" streams).

  • Incompatibility:

    • NO Strong Bases: Mixing with NaOH/KOH waste can trigger elimination reactions (forming vinyl ethers) or nucleophilic substitution, generating heat.

    • NO Oxidizers: Keep away from peroxides or nitric acid waste streams.

Waste Container Specifications & Labeling

Use the following specifications to prepare the waste for pickup.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: The ether linkage is stable, but the alkyl bromide moiety is light-sensitive over long periods.[1] Amber glass prevents photolytic degradation that could release free bromine (Br₂).

  • Closure: Polypropylene screw cap with a PTFE (Teflon) liner.

    • Why: PTFE resists swelling from organic halides, preventing leaks during storage.

Labeling Requirements (RCRA Compliance)

Your label must be legible and solvent-resistant.[1]

  • Primary Identifier: "HAZARDOUS WASTE - HALOGENATED ORGANIC"[1]

  • Chemical Name: 2-(3-Bromopropoxy)-1,3-dimethylbenzene (Write out in full; do not use abbreviations like "Br-Ether").

  • Hazard Checkbox: [x] Toxic [x] Irritant[1]

Operational Workflow: Disposal Decision Tree

This logic flow ensures the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: 2-(3-Bromopropoxy)-1,3-dimethylbenzene CheckState Is the waste Pure or Mixed? Start->CheckState Pure Pure Chemical / Stock CheckState->Pure Pure Mixed Mixed Solvent Waste CheckState->Mixed Mixed Segregate Segregate into HALOGENATED WASTE Stream Pure->Segregate CheckHalo Does the mixture contain >1% Halogens? Mixed->CheckHalo CheckHalo->Segregate Yes (Always for this chemical) Container Container: HDPE or Amber Glass (PTFE Lined Cap) Segregate->Container Label Label: 'Hazardous Waste - Halogenated' List CAS: 3245-54-3 Container->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision logic for segregating and packaging brominated ether waste.

Emergency Spill Procedures

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Clear the immediate area. Although volatility is low, aerosols can be irritating.

  • PPE Upgrade: Double-glove (Nitrile) and wear a lab coat.

  • Containment: Ring the spill with an absorbent pig or vermiculite.

  • Neutralization/Cleanup:

    • Absorb liquid with vermiculite or activated charcoal pads .

    • Note: Do not use paper towels alone, as they increase surface area for evaporation.

  • Decontamination: Wipe the surface with a soap/water solution (surfactant) followed by ethanol.

  • Disposal of Debris: All contaminated absorbents must go into the Solid Hazardous Waste container, sealed in a secondary bag.

Regulatory Framework (US Context)
  • RCRA Code: While not P- or U-listed specifically, this waste falls under D001 (Ignitable, if in flammable solvent) or generally regulated under F-listed codes if spent halogenated solvents are involved.[1]

  • EPA Guidance: Halogenated organics are a priority pollutant class. Disposal down the drain is strictly prohibited (Clean Water Act).

References
  • PubChem. (n.d.). 2-(3-Bromopropoxy)-1,3-dimethylbenzene (Compound).[1][2][3][4] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • American Elements. (n.d.). 2-(3-bromopropoxy)-1,3-dimethylbenzene Safety Data Sheet. Retrieved March 1, 2026, from [Link][1]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromopropoxy)-1,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
2-(3-Bromopropoxy)-1,3-dimethylbenzene
© Copyright 2026 BenchChem. All Rights Reserved.